Hydrocortisone Cypionate
説明
This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1955 and has 1 investigational indication.
structure in Negwer, 5th ed, #5770
Structure
3D Structure
特性
IUPAC Name |
[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-cyclopentylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H42O6/c1-27-13-11-20(30)15-19(27)8-9-21-22-12-14-29(34,28(22,2)16-23(31)26(21)27)24(32)17-35-25(33)10-7-18-5-3-4-6-18/h15,18,21-23,26,31,34H,3-14,16-17H2,1-2H3/t21-,22-,23-,26+,27-,28-,29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVOSEUFIRPIRM-KAQKJVHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC5CCCC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC5CCCC5)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90872930 | |
| Record name | Hydrocortisone cyclopentylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508-99-6 | |
| Record name | Hydrocortisone cypionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=508-99-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrocortisone cypionate [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000508996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydrocortisone cypionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14541 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HYDROCORTISONE CYPIONATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10721 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrocortisone cyclopentylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90872930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-cyclopentanepropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYDROCORTISONE CYPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XDY25L70B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the In Vitro Mechanism of Action of Hydrocortisone Cypionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro mechanism of action of hydrocortisone (B1673445) cypionate, a synthetic glucocorticoid corticosteroid. As an ester of hydrocortisone, its activity is mediated by the parent compound, hydrocortisone, following cellular uptake and potential enzymatic hydrolysis. This document details the molecular interactions with the glucocorticoid receptor (GR), the subsequent genomic and non-genomic signaling pathways, and the downstream anti-inflammatory effects. A critical review of publicly available literature indicates a scarcity of direct quantitative in vitro bioactivity data for the hydrocortisone cypionate ester itself. Therefore, this guide utilizes data from its active moiety, hydrocortisone, as a primary reference for quantitative comparison, a standard approach in pharmacology for assessing pro-drug esters. Detailed protocols for key experimental assays are provided to enable researchers to investigate these mechanisms, alongside visualizations of core signaling and experimental workflows to facilitate a deeper understanding.
Introduction: The Molecular Basis of Glucocorticoid Action
This compound is a corticosteroid ester designed to leverage the therapeutic effects of hydrocortisone, the primary endogenous glucocorticoid in humans.[1] The cypionate moiety, a bulky ester group, increases the lipophilicity of the molecule, which can influence its absorption, distribution, and duration of action in vivo. However, the core in vitro mechanism of action is dependent on the hydrocortisone molecule.[1][2]
The physiological and pharmacological effects of hydrocortisone are mediated through its interaction with the intracellular glucocorticoid receptor (GR), a ligand-dependent transcription factor.[2] In its inactive state, the GR resides predominantly in the cytoplasm as part of a multi-protein complex. Upon binding by hydrocortisone, the receptor undergoes a conformational change, dissociates from this complex, and translocates to the nucleus.[2] Within the nucleus, the ligand-receptor complex modulates the transcription of a wide array of genes, leading to the profound anti-inflammatory and immunosuppressive effects characteristic of glucocorticoids.[1][2]
Core Signaling Pathways
The anti-inflammatory actions of hydrocortisone are multifaceted, primarily involving the modulation of gene expression through two main genomic mechanisms: transactivation and transrepression.
Transactivation: Upregulation of Anti-Inflammatory Genes
Upon translocation to the nucleus, hydrocortisone-activated GR dimers can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[2] This binding typically leads to the increased transcription of genes with anti-inflammatory properties, such as annexin (B1180172) A1 (also known as lipocortin-1).[2] Annexin A1 is an inhibitor of phospholipase A2, an enzyme responsible for releasing arachidonic acid, the precursor to pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes.[2]
Transrepression: Inhibition of Pro-Inflammatory Transcription Factors
A major component of hydrocortisone's anti-inflammatory effect is its ability to suppress the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] This transrepression can occur through several mechanisms:
-
Direct Tethering: The hydrocortisone-GR complex can directly bind to NF-κB or AP-1 proteins, preventing them from binding to their respective DNA response elements and initiating the transcription of pro-inflammatory genes, such as those encoding for cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[3]
-
Induction of Inhibitory Proteins: Hydrocortisone can upregulate the transcription of the gene for IκBα (Inhibitor of NF-κB Alpha).[3] IκBα binds to NF-κB in the cytoplasm, sequestering it and preventing its translocation to the nucleus, thereby blocking its pro-inflammatory signaling cascade.[3]
References
An In-Depth Technical Guide to the Pharmacodynamics of Hydrocortisone Cypionate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Hydrocortisone (B1673445) cypionate, as a glucocorticoid, exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[1][2] Upon binding, the receptor-ligand complex undergoes a conformational change, dissociates from a multi-protein complex, and translocates to the nucleus.[1] Within the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, a process known as transactivation.[1] This binding can either increase or decrease the transcription of these genes.
Furthermore, the activated GR can interact with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA.[3] This interaction, termed transrepression, leads to the inhibition of the transcriptional activity of these pro-inflammatory transcription factors.[3] The anti-inflammatory actions of corticosteroids are also thought to involve the induction of lipocortins, which are phospholipase A2 inhibitory proteins that control the biosynthesis of prostaglandins (B1171923) and leukotrienes.[1]
Quantitative Pharmacodynamic Data
Precise quantitative pharmacodynamic data for hydrocortisone cypionate are limited in publicly available literature. However, data for hydrocortisone and its other esters provide valuable insights into its relative potency and receptor binding affinity.
| Compound | Relative Binding Affinity (RBA) (%)[1] | IC50 for PGE2 Release (nM) in A549 cells[4] |
| This compound | Data not available | Data not available |
| Hydrocortisone (Cortisol) | 19.0 | 75 |
| Hydrocortisone Acetate | 7.8 | Data not available |
| Dexamethasone (B1670325) (Reference) | 100 | 20 |
Note: The RBA is relative to dexamethasone (100%). A higher RBA indicates stronger binding to the glucocorticoid receptor. A lower IC50 value indicates greater potency in inhibiting prostaglandin (B15479496) E2 (PGE2) release.[4]
Signaling Pathways
This compound modulates several key signaling pathways involved in inflammation and immune responses.
Glucocorticoid Receptor (GR) Signaling Pathway
The canonical GR signaling pathway involves the binding of hydrocortisone to the cytosolic GR, leading to its activation and nuclear translocation. In the nucleus, the GR-ligand complex can either directly bind to GREs to regulate gene expression (transactivation) or interact with other transcription factors to inhibit their activity (transrepression).
Figure 1. Glucocorticoid Receptor (GR) signaling pathway.
Interaction with NF-κB, AP-1, and MAPK Pathways
Hydrocortisone exerts its anti-inflammatory effects in part by inhibiting the pro-inflammatory transcription factors NF-κB and AP-1. It also interferes with the mitogen-activated protein kinase (MAPK) signaling cascade, which plays a crucial role in inflammation.
Figure 2. Inhibition of inflammatory signaling by this compound.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled ligand.
Principle: A fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) is incubated with a source of GR (e.g., cell lysate) in the presence of varying concentrations of the unlabeled test compound (this compound). The amount of radioligand displaced by the test compound is measured, allowing for the determination of the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Methodology:
-
Preparation of GR source: Prepare a cytosolic extract from cells or tissues known to express GR.
-
Incubation: In a multi-well plate, combine the GR preparation, a fixed concentration of [³H]dexamethasone, and a serial dilution of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled dexamethasone).
-
Equilibration: Incubate the plate to allow the binding reaction to reach equilibrium.
-
Separation: Separate bound from free radioligand using a method such as charcoal-dextran adsorption or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Figure 3. Workflow for GR Competitive Binding Assay.
NF-κB Inhibition Luciferase Reporter Assay
This cell-based assay measures the ability of this compound to inhibit NF-κB transcriptional activity.[4]
Principle: Cells are transfected with a reporter plasmid containing the luciferase gene under the control of a promoter with NF-κB binding sites.[4] Upon stimulation with a pro-inflammatory agent (e.g., TNF-α), activated NF-κB binds to these sites and drives luciferase expression.[4] The inhibitory effect of this compound is quantified by the reduction in luciferase activity.[4]
Methodology:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) and transfect them with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[4]
-
Treatment: Treat the transfected cells with varying concentrations of this compound for a specified pre-incubation period.
-
Stimulation: Stimulate the cells with an NF-κB activator, such as TNF-α.[4]
-
Cell Lysis: After incubation, lyse the cells to release the expressed luciferases.[4]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.[4]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound compared to the stimulated control. Determine the IC50 value from the dose-response curve.[4]
Figure 4. Workflow for NF-κB Inhibition Assay.
Conclusion
This compound, through its interaction with the glucocorticoid receptor, exhibits potent pharmacodynamic effects characterized by the modulation of gene expression and the inhibition of key pro-inflammatory signaling pathways. While specific quantitative binding and potency data for the cypionate ester remain to be fully elucidated in the public domain, the wealth of information available for hydrocortisone and other esters provides a robust framework for understanding its anti-inflammatory and immunosuppressive actions. The experimental protocols detailed herein offer standardized methods for the further characterization of this compound and other novel glucocorticoids, facilitating their development and application in research and clinical settings.
References
- 1. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Hydrocortisone Cypionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Hydrocortisone (B1673445) cypionate is a synthetic corticosteroid, specifically the 21-cypionate ester of hydrocortisone (cortisol).[1][2] Like other glucocorticoids, its physiological and pharmacological effects are mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.[3] The binding of a glucocorticoid to the GR initiates a conformational change in the receptor, leading to its translocation to the nucleus, where it modulates the transcription of target genes. This process is central to the anti-inflammatory, immunosuppressive, and metabolic actions of these drugs.
The affinity with which a glucocorticoid binds to the GR is a critical determinant of its potency. Understanding the binding affinity of hydrocortisone cypionate is therefore essential for predicting its therapeutic efficacy and for the development of new glucocorticoid-based therapies.
Glucocorticoid Receptor Signaling Pathway
The canonical signaling pathway of the glucocorticoid receptor begins with the binding of a glucocorticoid ligand to the GR in the cytoplasm. In its unbound state, the GR is part of a multiprotein complex that includes heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSP complex, and translocates to the nucleus. Inside the nucleus, the ligand-activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating or downregulating gene transcription.
Structure-Activity Relationship and Binding Affinity of this compound
The binding affinity of a steroid to the glucocorticoid receptor is significantly influenced by its chemical structure. For hydrocortisone esters, the nature and position of the ester group play a crucial role. This compound is a 21-ester, meaning the cypionate group is attached at the 21st position of the hydrocortisone molecule.
Research on the structure-activity relationship of glucocorticoid esters has shown that, in general, 21-esters of hydrocortisone exhibit a lower binding affinity for the glucocorticoid receptor compared to the parent hydrocortisone molecule .[4] This is a critical point for researchers to consider when evaluating the potential potency of this compound. The increased lipophilicity conferred by the cypionate ester may influence its pharmacokinetic properties, such as absorption and distribution, but it does not necessarily translate to a higher affinity for the receptor itself.
Conversely, some studies have suggested that esterification can, in some instances, increase the affinity for the GR by decreasing the rate of dissociation of the ligand-receptor complex.[5] This highlights the nuanced and sometimes compound-specific nature of these interactions.
While a precise Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration) value for this compound is not available in the current body of scientific literature, the available evidence strongly suggests that its affinity is likely lower than that of hydrocortisone. For a robust comparative analysis, the binding affinities of hydrocortisone and dexamethasone (B1670325) are presented below.
Quantitative Data on Glucocorticoid Receptor Binding Affinity
The following table summarizes the binding affinity data for hydrocortisone (the parent compound of this compound) and dexamethasone, a potent synthetic glucocorticoid often used as a reference in binding assays. These values are typically determined through competitive radioligand binding assays.
| Compound | Receptor | Assay Type | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |
| Hydrocortisone (Cortisol) | Human Glucocorticoid Receptor | Radioligand Binding | 17.5 - 24.6 | - | 9.5 - 12.2 | [6] |
| Dexamethasone | Human Glucocorticoid Receptor | Radioligand Binding | 5.7 - 6.7 | - | 3.1 - 3.4 | [6] |
| Dexamethasone | Rat Glucocorticoid Receptor | Radioligand Binding | 6.2 | - | - | [7] |
Note: Kd (dissociation constant) is a measure of the affinity of a ligand for its receptor, where a lower Kd indicates a higher affinity. Ki is the inhibition constant, and IC50 is the concentration of a competing ligand that displaces 50% of the specific binding of a radioligand.
Experimental Protocols for Determining Glucocorticoid Receptor Binding Affinity
Accurate determination of binding affinity is paramount in drug development. The following are detailed methodologies for two common experimental protocols used to quantify the interaction between a ligand and the glucocorticoid receptor.
Competitive Radioligand Binding Assay
This assay measures the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (typically [3H]dexamethasone) for binding to the glucocorticoid receptor.
Objective: To determine the IC50 and subsequently the Ki of a test compound for the GR.
Materials:
-
Purified recombinant human GR or cytosolic extracts from cells expressing GR.
-
[3H]dexamethasone as the radioligand.
-
Unlabeled dexamethasone (for determining non-specific binding).
-
Test compound (this compound).
-
Assay buffer (e.g., Tris-HCl with molybdate (B1676688) to stabilize the receptor).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the unlabeled test compound and dexamethasone.
-
Incubation: In a multi-well plate, combine the GR preparation, a fixed concentration of [3H]dexamethasone (typically at or below its Kd), and varying concentrations of the test compound or unlabeled dexamethasone. Include control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled dexamethasone).
-
Equilibration: Incubate the plate at a low temperature (e.g., 4°C) for a sufficient period to reach binding equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as filtration through glass fiber filters or by adsorption of the unbound ligand to dextran-coated charcoal followed by centrifugation.
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of specific binding at each concentration of the competitor. Plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Fluorescence Polarization (FP) Assay
This is a non-radioactive, homogeneous assay that measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid ligand upon binding to the GR.
Objective: To determine the IC50 of a test compound for the GR.
Materials:
-
Purified recombinant human GR.
-
A fluorescently labeled glucocorticoid ligand (e.g., a fluorescein-labeled dexamethasone derivative).
-
Test compound (this compound).
-
Assay buffer.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound.
-
Assay Setup: In a suitable microplate, add the GR, the fluorescently labeled glucocorticoid ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at room temperature for a defined period to allow the binding reaction to reach equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader. When the fluorescent ligand is unbound, it tumbles rapidly in solution, resulting in low polarization. When bound to the much larger GR protein, its tumbling is slowed, leading to high polarization. A competitor compound will displace the fluorescent ligand, causing a decrease in polarization.
-
Data Analysis: Plot the fluorescence polarization values against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
While direct quantitative data on the glucocorticoid receptor binding affinity of this compound remains elusive in published literature, a strong scientific basis exists to infer its characteristics. As a 21-ester of hydrocortisone, it is anticipated to have a lower binding affinity for the GR than its parent compound. For drug development and research purposes, it is recommended to experimentally determine the binding affinity of this compound using established protocols such as competitive radioligand binding assays or fluorescence polarization assays, with hydrocortisone and dexamethasone as reference compounds. This will provide the necessary quantitative data to accurately assess its potency and to inform its therapeutic applications.
References
- 1. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species-specific differences in the glucocorticoid receptor transactivation function upon binding with betamethasone-esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impaired cortisol binding to glucocorticoid receptors in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticosteroid-binding studies in cytosol of colonic mucosa of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis and Characterization of Hydrocortisone Cypionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of hydrocortisone (B1673445) cypionate, a synthetic corticosteroid ester. This document details a likely synthetic pathway, analytical characterization methods, and the associated signaling pathway, designed to support researchers and professionals in the field of drug development and pharmacology.
Synthesis of Hydrocortisone Cypionate
Proposed Synthesis Reaction:
Hydrocortisone Cypionate for Inflammatory Response Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of hydrocortisone (B1673445) cypionate and its application in the study of inflammatory responses. It covers the core mechanism of action, detailed experimental protocols, and quantitative data to support researchers in designing and interpreting their studies.
Introduction
Hydrocortisone cypionate is a synthetic ester of hydrocortisone, the primary glucocorticoid hormone produced by the adrenal cortex.[1] Like other corticosteroids, it is widely recognized for its potent anti-inflammatory and immunosuppressive properties.[2] These effects make it an invaluable tool in both clinical practice and preclinical research for investigating the complex mechanisms of inflammation.[1][3] Hydrocortisone and its esters are used to treat a variety of inflammatory and autoimmune conditions, including rheumatoid arthritis, asthma, and corticosteroid-responsive dermatoses.[3][4] The cypionate ester modification primarily influences the pharmacokinetic properties of the drug, affecting its absorption and duration of action. This guide focuses on the utility of this compound as a reference compound and investigational tool for inflammatory response studies.
Mechanism of Action
The anti-inflammatory effects of hydrocortisone are multifaceted, involving both genomic and non-genomic pathways to modulate the expression and function of inflammatory mediators.[2][5]
Genomic Pathway: Glucocorticoid Receptor (GR) Signaling
The primary mechanism of hydrocortisone is mediated by the intracellular glucocorticoid receptor (GR).[6] Upon entering the cell, hydrocortisone binds to the cytosolic GR, which is part of a multiprotein complex.[2][7] This binding event triggers a conformational change, leading to the dissociation of the complex and the translocation of the activated hydrocortisone-GR complex into the nucleus.[3]
Once in the nucleus, the complex modulates gene expression in two main ways:
-
Transactivation: The GR complex can bind directly to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[3][7] This binding typically upregulates the transcription of anti-inflammatory genes, such as annexin-1 (lipocortin-1), which inhibits phospholipase A2 and subsequently reduces the production of prostaglandins (B1171923) and leukotrienes.[2][8]
-
Transrepression: The GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][9] This "tethering" mechanism does not involve direct GR-DNA binding but rather protein-protein interactions that prevent these transcription factors from activating the expression of pro-inflammatory cytokines (e.g., IL-1, IL-6, TNF-α), chemokines, and adhesion molecules.[3][8]
Key Signaling Pathway Modulation
NF-κB Pathway: The inhibition of the NF-κB pathway is a cornerstone of hydrocortisone's anti-inflammatory action.[10] NF-κB is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[9] Hydrocortisone suppresses NF-κB activity by increasing the expression of its inhibitor, IκBα, which sequesters NF-κB in the cytoplasm, preventing its nuclear translocation and activity.[11] Studies have shown that hydrocortisone treatment fails to inhibit LPS-induced nuclear NF-κB1 translocation in individuals with a specific NFKB1 promoter polymorphism, which may explain variability in treatment response.[12][13]
MAPK Pathway: Mitogen-activated protein kinase (MAPK) pathways, including p38, JNK, and ERK, are also crucial in regulating inflammation.[14] Hydrocortisone has been shown to block the phosphorylation and activation of p38 MAPK, which is essential for the expression of certain inflammatory genes.[15][16] For instance, hydrocortisone can inhibit TGF-β-induced activation of HAS1 (hyaluronan synthase 1) mRNA transcription by blocking the p38 MAPK pathway.[15]
Pharmacokinetic Data
The cypionate ester influences the absorption and half-life of hydrocortisone. While specific data for the cypionate ester can vary, the general pharmacokinetic properties of hydrocortisone provide a baseline for experimental design. There is a large inter-individual variation in hydrocortisone clearance and volume of distribution, which can lead to a more than 10-fold difference in drug exposure (AUC).[17]
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~96% | [18][19] |
| Time to Peak Concentration (Tmax) | ~1.2 hours | [18] |
| Elimination Half-life | 1.2 - 2.0 hours | [18][19] |
| Plasma Protein Binding | ~92-93% | [18] |
| Metabolism | Primarily hepatic (CYP3A4) | [7] |
| Primary Route of Excretion | Renal (after hepatic metabolism) | [3] |
Experimental Protocols for Inflammatory Response Studies
This compound is an excellent positive control for in vitro and in vivo anti-inflammatory assays.
In Vitro: LPS-Stimulated Macrophage Assay
This is a widely used cell-based model to screen for anti-inflammatory activity by assessing a compound's ability to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).[14][20]
Detailed Methodology:
-
Cell Culture: Culture murine macrophage-like RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.[14]
-
Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.[14]
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁶ M) or the test compound for 1-2 hours.[14][21]
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control. Incubate for 18-24 hours.
-
Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Measure the accumulation of nitrite, a stable product of NO, using the Griess reagent.[20] Mix 100 µL of supernatant with 100 µL of Griess reagent, incubate for 10 minutes, and measure absorbance at 540 nm.[20]
-
Cytokine Measurement (ELISA): Use the collected supernatant to quantify the secretion of pro-inflammatory cytokines like TNF-α and IL-6 using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocol.[10][20]
-
Cell Viability Assay (MTT): To ensure the observed effects are not due to cytotoxicity, perform an MTT assay. After removing the supernatant, add MTT solution (5 mg/mL) to the remaining cells and incubate for 4 hours. Solubilize the resulting formazan (B1609692) crystals with DMSO and measure absorbance at 570 nm.[20]
-
Western Blot Analysis: To investigate effects on signaling pathways, lyse treated cells and perform Western blotting to detect levels of total and phosphorylated proteins like p65 (NF-κB), IκBα, and p38 MAPK.[10][20]
In Vitro: Hydrocortisone Dose-Response Effects
Studies have demonstrated clear dose-dependent effects of hydrocortisone on cytokine secretion. A physiological concentration (10⁻⁸ M) can have different, sometimes immune-enhancing effects, while a higher "stress" dose (10⁻⁶ M) is typically immunosuppressive.[21][22]
| Hydrocortisone Concentration | Effect on Cytokine Secretion in PBMC Culture | Reference |
| Control | Baseline secretion | [21] |
| 10⁻⁸ M (Physiological) | Significantly increased levels of IFN-γ and IL-10. No significant change in IL-2 and IL-4. | [21][22] |
| 10⁻⁶ M ("Stress" Dose) | Significantly suppressed secretion of all studied cytokines (IL-2, IL-4, IFN-γ, IL-10). | [21][22] |
In Vivo: Carrageenan-Induced Paw Edema Model
This is a classic and highly reproducible model of acute inflammation used to evaluate the efficacy of anti-inflammatory drugs.[14]
Detailed Methodology:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, allowing them to acclimatize for at least one week before the experiment.
-
Grouping: Divide animals into at least three groups (n=6-8 per group): Vehicle Control (e.g., saline), Positive Control (this compound or Indomethacin), and Test Compound groups.[14]
-
Compound Administration: Administer the vehicle, hydrocortisone, or test compound via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes before inducing inflammation.[14]
-
Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each animal.[14]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group. Statistical analysis can be performed using ANOVA followed by a post-hoc test.[14]
Conclusion
This compound serves as a critical reference compound for inflammatory response studies due to its well-characterized, potent anti-inflammatory effects. Its mechanism of action, centered on the modulation of the GR, NF-κB, and MAPK signaling pathways, provides a clear benchmark against which novel anti-inflammatory agents can be compared. The detailed in vitro and in vivo protocols outlined in this guide offer robust and reproducible frameworks for assessing the efficacy and mechanisms of new drug candidates. By leveraging these established models, researchers can effectively advance the development of next-generation anti-inflammatory therapeutics.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 3. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hydrocortisone: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. Glucocorticoid Receptor - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Increased IκB Expression and Diminished Nuclear NF-κB in Human Mononuclear Cells following Hydrocortisone Injection | Semantic Scholar [semanticscholar.org]
- 12. Hydrocortisone Fails to Abolish NF-κB1 Protein Nuclear Translocation in Deletion Allele Carriers of the NFKB1 Promoter Polymorphism (-94ins/delATTG) and Is Associated with Increased 30-Day Mortality in Septic Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrocortisone fails to abolish NF-κB1 protein nuclear translocation in deletion allele carriers of the NFKB1 promoter polymorphism (-94ins/delATTG) and is associated with increased 30-day mortality in septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Glucocorticoids inhibit induced and non-induced mRNA accumulation of genes encoding hyaluronan synthases (HAS): hydrocortisone inhibits HAS1 activation by blocking the p38 mitogen-activated protein kinase signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Regulation of p38 MAPK and glucocorticoid receptor activation by hydrocortisone in mono-and co-cultured pancreatic acinar and stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 19. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]
- 22. Hydrocortisone-modulated Immune Response and Altered Amino Acid Pool in Vitro | Uchakin | Journal of Endocrinology and Metabolism [jofem.org]
Structural Elucidation of Hydrocortisone Cypionate Degradation Products: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of degradation products of hydrocortisone (B1673445) cypionate. Due to the limited availability of specific degradation studies on hydrocortisone cypionate, this guide infers its degradation pathways based on established knowledge of hydrocortisone and other corticosteroid esters. The primary degradation pathway for this compound is anticipated to be the hydrolysis of the cypionate ester, yielding hydrocortisone, which subsequently undergoes further degradation.
Introduction to this compound Stability
This compound is a synthetic corticosteroid used for its anti-inflammatory and immunosuppressive properties. Like all pharmaceutical compounds, it is susceptible to degradation under various environmental conditions, including hydrolysis, oxidation, and photolysis. Understanding the degradation pathways and identifying the resulting degradation products are critical for ensuring the safety, efficacy, and stability of pharmaceutical formulations. Forced degradation studies are instrumental in this process, providing insights into the intrinsic stability of the drug substance and helping to develop stability-indicating analytical methods.
Inferred Degradation Pathways of this compound
The degradation of this compound is expected to initiate with the hydrolysis of the 21-cypionate ester bond, a common degradation route for corticosteroid esters.[1] This initial step releases hydrocortisone and cyclopentanepropionic acid. The liberated hydrocortisone is then susceptible to several degradation pathways that have been documented for hydrocortisone itself.[2]
The primary degradation pathways for hydrocortisone include oxidation, dehydration, and rearrangement reactions.[3][4] Key degradation mechanisms such as the Mattox rearrangement and Baeyer-Villiger oxidation are known to occur in corticosteroids.[3]
Hydrolysis of the Cypionate Ester
The primary degradation pathway is the cleavage of the ester linkage, which can be catalyzed by acid or base, or occur neutrally in aqueous solutions.
Figure 1: Initial hydrolysis of this compound.
Subsequent Degradation of Hydrocortisone
Once formed, hydrocortisone can degrade through several pathways, leading to a variety of products.
Figure 2: Major degradation pathways of hydrocortisone.
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[5] The following protocols are generalized based on common practices for corticosteroids.[4][6]
General Experimental Workflow
Figure 3: General workflow for a forced degradation study.
Detailed Protocols
3.2.1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
3.2.2. Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M hydrochloric acid.
-
The mixture can be stored at room temperature or heated (e.g., 60-80°C) for a defined period (e.g., 2 to 24 hours) to achieve target degradation (typically 5-20%).[5]
-
After the stress period, cool the solution to room temperature and neutralize with an equivalent amount of sodium hydroxide.
3.2.3. Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M to 1 M sodium hydroxide.
-
Store the mixture at room temperature for a defined period. Basic hydrolysis is often faster than acidic hydrolysis.[5]
-
Neutralize the solution with an equivalent amount of hydrochloric acid.
3.2.4. Oxidative Degradation:
-
To an aliquot of the stock solution, add a solution of hydrogen peroxide (e.g., 3-30%).
-
Store the mixture at room temperature for a defined period.[5]
3.2.5. Thermal Degradation:
-
Subject a solid sample of this compound to dry heat (e.g., 105°C) for a specified duration.[6]
-
Alternatively, heat a solution of the drug substance.
-
After exposure, dissolve the solid sample or cool the solution and dilute as necessary.
3.2.6. Photolytic Degradation:
-
Expose a solution of this compound to UV light (e.g., 254 nm) or light conditions as per ICH Q1B guidelines.[5]
-
A control sample should be kept in the dark under the same conditions.
Analytical Methodologies for Structural Elucidation
The separation and characterization of degradation products are typically achieved using a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A reversed-phase C18 column is commonly used.[3]
Illustrative HPLC Method Parameters:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.05 M Potassium Phosphate Monobasic (pH 4.5)B: Acetonitrile |
| Gradient | Time (min) / %B: 0/26, 18/26, 32/45, 48/70, 58/70, 60/26, 75/26 |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temp. | 30°C |
Note: This is an example method and may require optimization for specific applications.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification of degradation products by providing molecular weight information. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements for elemental composition determination.[2] Tandem mass spectrometry (MS/MS) is used to obtain structural fragments, aiding in the elucidation of the chemical structure of the degradants.
Illustrative LC-MS Method Parameters:
| Parameter | Condition |
|---|---|
| LC System | UPLC with a C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: 0.01 M Ammonium Formate (pH 4.5)B: Acetonitrile |
| Gradient | A suitable gradient to resolve all peaks |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for HRMS |
| MS/MS | Collision-Induced Dissociation (CID) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
For unambiguous structure elucidation of isolated degradation products, NMR spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) is the definitive technique.[2]
Quantitative Data Summary
Table 1: Illustrative Quantitative Analysis of this compound Degradation Products under Various Stress Conditions
| Stress Condition | Degradation Product | Retention Time (min) | % Degradation of Parent | % Area of Degradant |
| 0.1 M HCl, 80°C, 8h | Hydrocortisone | 8.5 | 15.2 | 12.8 |
| Enol-Aldehyde Isomer 1 | 12.1 | 1.5 | ||
| Enol-Aldehyde Isomer 2 | 13.4 | 0.9 | ||
| 0.1 M NaOH, RT, 4h | Hydrocortisone | 8.5 | 22.5 | 19.5 |
| 17-Carboxylic Acid Derivative | 6.2 | 2.1 | ||
| 3% H₂O₂, RT, 24h | Cortisone | 9.2 | 8.7 | 5.4 |
| Hydrocortisone-21-aldehyde | 7.9 | 2.5 | ||
| Thermal, 105°C, 24h | Hydrocortisone | 8.5 | 5.1 | 4.5 |
| Photolytic, UV 254nm, 24h | Cortisone | 9.2 | 3.8 | 2.9 |
Conclusion
The structural elucidation of this compound degradation products is a critical aspect of drug development and quality control. While direct studies on this specific ester are limited, a comprehensive understanding of its degradation can be inferred from the well-documented pathways of hydrocortisone and other corticosteroid esters. The primary degradation route is the hydrolysis of the cypionate ester to form hydrocortisone, which then undergoes oxidation and other rearrangements. A combination of forced degradation studies and advanced analytical techniques, particularly HPLC, LC-MS, and NMR, is essential for the separation, identification, and characterization of these degradation products. The methodologies and pathways outlined in this guide provide a robust framework for researchers and scientists in the pharmaceutical industry.
References
- 1. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Hydrocortisone Cypionate: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Review of the Synthetic Glucocorticoid Corticosteroid
Abstract
Hydrocortisone (B1673445) cypionate, a synthetic ester of the endogenous glucocorticoid hydrocortisone, is a corticosteroid utilized for its potent anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of hydrocortisone cypionate, with a focus on its core scientific principles and applications in research and drug development. This document delves into its mechanism of action through the glucocorticoid receptor, detailing the genomic and non-genomic signaling pathways. Furthermore, it presents a compilation of its pharmacokinetic properties, analytical methodologies for its quantification, and a summary of its synthesis. This guide is intended to be a valuable resource for researchers, scientists, and professionals in the pharmaceutical industry engaged in the study and development of corticosteroid therapies.
Introduction
This compound is a synthetic glucocorticoid corticosteroid, specifically the 21-cypionate ester of hydrocortisone.[1] Glucocorticoids are a class of steroid hormones that are essential for a variety of physiological processes, including metabolism, immune response, and stress regulation.[2] Synthetic glucocorticoids like this compound are designed to leverage these effects for therapeutic purposes, primarily for their anti-inflammatory and immunosuppressive actions.[3] They are used in the management of a wide range of conditions, including inflammatory and rheumatic diseases, allergic conditions, and autoimmune disorders.[4] The cypionate ester modification is intended to influence the pharmacokinetic profile of hydrocortisone, potentially affecting its absorption, distribution, metabolism, and excretion.
Mechanism of Action
The physiological and therapeutic effects of this compound are mediated through its interaction with the glucocorticoid receptor (GR).[3] The GR is a member of the nuclear receptor superfamily of ligand-activated transcription factors.[5] The mechanism of action can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical, or genomic, signaling pathway of the glucocorticoid receptor involves the regulation of gene expression. This process is initiated by the binding of this compound (after hydrolysis to hydrocortisone) to the cytosolic GR.[3]
In its inactive state, the GR resides in the cytoplasm as part of a multiprotein complex that includes heat shock proteins (HSPs) such as Hsp90 and immunophilins.[6] Upon ligand binding, the receptor undergoes a conformational change, leading to the dissociation of the chaperone proteins.[6] This activated ligand-receptor complex then translocates into the nucleus.[5]
Within the nucleus, the activated GR can modulate gene expression in two primary ways:
-
Transactivation: The GR dimer can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4] This binding typically leads to the increased transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1) and IκBα.[3]
-
Transrepression: The GR can also repress the transcription of pro-inflammatory genes without directly binding to DNA. This is achieved by interacting with and inhibiting other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of inflammatory responses.[7] This "tethering" mechanism is a major contributor to the anti-inflammatory effects of glucocorticoids.[4]
The anti-inflammatory actions of corticosteroids are significantly attributed to the inhibition of phospholipase A2.[3] Glucocorticoids induce the synthesis of lipocortin-1, which in turn inhibits the activity of phospholipase A2, thereby blocking the release of arachidonic acid from cell membranes.[3] This prevents the subsequent production of pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.[3]
Figure 1. Genomic signaling pathway of hydrocortisone.
Non-Genomic Signaling Pathway
In addition to the slower, gene-mediated genomic effects, glucocorticoids can also elicit rapid, non-genomic responses that are independent of transcription and protein synthesis.[6] These effects occur within minutes and are thought to be mediated by the activation of signal transduction pathways, such as the mitogen-activated protein kinase (MAPK) pathway, by either membrane-bound GR or the cytoplasmic GR.[6] These rapid actions can influence cellular functions such as ion transport and apoptosis.
Figure 2. Non-genomic signaling pathway of hydrocortisone.
Pharmacokinetics
The pharmacokinetic profile of hydrocortisone has been studied following various routes of administration. While specific data for the cypionate ester is limited, the general pharmacokinetic parameters of hydrocortisone provide a valuable reference.
| Parameter | Value | Reference |
| Bioavailability (Oral) | ~96% | [7] |
| Time to Peak Concentration (Tmax) | ~1 hour | [7] |
| Volume of Distribution (Vd) | 34 L | [7] |
| Plasma Protein Binding | 80-90% (to CBG and albumin) | [6] |
| Elimination Half-life (t1/2) | 1.7 hours | [7] |
| Metabolism | Primarily hepatic via CYP3A4 | [3] |
| Excretion | Primarily renal | [3] |
Table 1: Pharmacokinetic Parameters of Hydrocortisone
Analytical Methodologies
The quantification of hydrocortisone and its esters in pharmaceutical formulations and biological matrices is crucial for quality control and pharmacokinetic studies. High-performance liquid chromatography (HPLC) is the most commonly employed analytical technique.
| Parameter | Description | Reference |
| Column | ODS (C18), 5 µm, 4.6 × 150 mm | [4] |
| Mobile Phase | Methanol : Water : Acetic Acid (60:30:10, v/v/v) | [4] |
| Flow Rate | 1.0 mL/min | [4] |
| Detection | UV at 254 nm | [4] |
| Retention Time | 2.26 min | [4] |
Table 2: Representative HPLC Method for Hydrocortisone Analysis
Experimental Protocol: HPLC Method Validation
A typical HPLC method validation for hydrocortisone would be conducted according to ICH guidelines and would include the following parameters:
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components. This is often assessed by analyzing placebo formulations and stressed samples.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear regression analysis is performed on the data.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is typically determined by recovery studies where a known amount of pure drug is added to a placebo formulation and then analyzed.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Figure 3. Workflow for HPLC method validation.
Synthesis
The synthesis of hydrocortisone and its esters involves multi-step chemical processes, often starting from readily available steroid precursors. A general synthetic approach for hydrocortisone involves the introduction of the hydroxyl groups at the C11, C17, and C21 positions and the creation of the Δ4-3-keto group in the A ring of the steroid nucleus.
One described method for a hydrocortisone intermediate starts with a compound that undergoes cyanohydrination, elimination, etherification, rearrangement, and replacement reactions.[8] Another synthesis route for hydrocortisone starts from dextropregnenolone, involving oxidation to form an epoxide, followed by ring-opening, debromination, esterification, bromination, dehalogenation, and finally microbiological oxidation to introduce the 11β-hydroxyl group.[9]
The final step in producing this compound would involve the esterification of the 21-hydroxyl group of hydrocortisone with cyclopentanepropionic acid or its reactive derivative.
Conclusion
This compound is a valuable synthetic glucocorticoid with significant anti-inflammatory and immunosuppressive activities. Its therapeutic effects are primarily mediated through the genomic and non-genomic actions of the glucocorticoid receptor. A thorough understanding of its pharmacokinetics, coupled with robust analytical methodologies, is essential for its effective and safe use in clinical practice and for the development of new therapeutic applications. This technical guide has provided a consolidated overview of the core scientific aspects of this compound, intended to serve as a foundational resource for the scientific and drug development communities. Further research into the specific pharmacokinetic and pharmacodynamic properties of the cypionate ester will continue to refine its therapeutic utility.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glucocorticoids: binding affinity and lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatographic determination of this compound: method development and characterization of chromatographic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic Modeling of Hydrocortisone by Including Protein Binding to Corticosteroid-Binding Globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN104497089A - Synthesis method of hydrocortisone intermediate - Google Patents [patents.google.com]
- 9. Hydrocortisone synthesis - chemicalbook [chemicalbook.com]
Audience: Researchers, scientists, and drug development professionals.
Abstract
Cortisol is the primary glucocorticoid secreted by the zona fasciculata of the adrenal cortex and is essential for maintaining homeostasis.[1][2][3] Its synthesis and release are tightly regulated by the hypothalamic-pituitary-adrenal (HPA) axis, exhibiting a distinct diurnal rhythm.[4][5] Cortisol exerts a wide range of physiological effects by binding to intracellular glucocorticoid and mineralocorticoid receptors, thereby modulating gene expression.[3][4] These effects include regulation of metabolism, immune function, and cardiovascular homeostasis.[6][7] Dysregulation of cortisol levels is implicated in numerous pathological conditions, making it a critical biomarker and therapeutic target. This guide provides an in-depth overview of cortisol's biosynthesis, regulation, signaling pathways, and the experimental protocols for its quantification.
Cortisol Biosynthesis and Regulation
Cortisol synthesis is a multi-step enzymatic process that occurs within the adrenal cortex, converting cholesterol into cortisol.[8] This process is primarily stimulated by the adrenocorticotropic hormone (ACTH) released from the anterior pituitary.[1][5]
The regulation of cortisol secretion is governed by the hypothalamic-pituitary-adrenal (HPA) axis, a classic endocrine feedback loop:
-
Hypothalamus: In response to stress or circadian signals, the paraventricular nucleus of the hypothalamus releases corticotropin-releasing hormone (CRH).[5][9]
-
Anterior Pituitary: CRH stimulates the anterior pituitary to secrete ACTH.[5][9]
-
Adrenal Cortex: ACTH acts on the adrenal cortex to stimulate the synthesis and release of cortisol.[5][9]
-
Negative Feedback: Elevated cortisol levels inhibit the secretion of CRH and ACTH from the hypothalamus and pituitary, respectively, thus maintaining physiological balance.[10]
Quantitative Data
Table 1: Plasma Cortisol Reference Ranges
| Time of Day | Typical Range (µg/dL) | Typical Range (nmol/L) |
| Morning (8-10 AM) | 5 - 23 | 138 - 635 |
| Afternoon (4 PM) | 3 - 16 | 83 - 441 |
| Midnight | < 5 | < 138 |
| Post-Dexamethasone | < 1.8 | < 50 |
Data sourced from multiple references, specific ranges can vary by laboratory and assay.[1][11]
Table 2: Cortisol Secretion Rates
| Condition | Secretion Rate | Fold Increase (Approx.) |
| Basal | Variable, follows diurnal rhythm | 1x |
| Maximal Stress / ACTH Stimulation | Increases significantly | 8.5x - 12x |
Maximal cortisol secretion rate has been estimated at approximately 0.44 ± 0.13 nmol/second under maximal ACTH stimulation.[12]
Table 3: Receptor Binding Affinities (Kd)
| Receptor | Ligand | Binding Affinity (Kd) in nmol/L |
| Glucocorticoid Receptor (GR) | Cortisol | ~17.5 - 24.6 |
| Mineralocorticoid Receptor (MR) | Cortisol | ~1.0 |
| Mineralocorticoid Receptor (MR) | Aldosterone (B195564) | ~0.5 |
Cortisol has a high affinity for the MR, comparable to aldosterone. However, in mineralocorticoid target tissues, the enzyme 11β-hydroxysteroid dehydrogenase type 2 inactivates cortisol to cortisone, allowing aldosterone to bind to the MR.[3][4][5][6][13]
Signaling Pathways and Experimental Workflows
Cortisol Biosynthesis Pathway
Caption: Steroidogenic pathway for cortisol synthesis from cholesterol.
Hypothalamic-Pituitary-Adrenal (HPA) Axis
Caption: Regulation of cortisol secretion via the HPA axis feedback loop.
Intracellular Cortisol Signaling
Caption: Intracellular signaling pathway of cortisol.
Experimental Workflow: Salivary Cortisol ELISA
Caption: General workflow for salivary cortisol measurement by ELISA.
Experimental Protocols
Salivary Cortisol Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a generalized representation of a competitive ELISA for salivary cortisol. Specific timings and volumes will vary based on the commercial kit used.
1. Sample Preparation:
- Collect saliva samples and store them at -20°C or lower.
- Thaw samples and centrifuge at approximately 3000 x g for 15 minutes to pellet mucins.[14]
- Carefully pipette the clear supernatant for analysis.
2. Assay Procedure:
- Bring all reagents and samples to room temperature.
- Pipette standards, controls, and saliva samples into the appropriate wells of the cortisol antibody-coated microplate.[14]
- Add the cortisol-enzyme (e.g., HRP) conjugate to each well.[15] This will compete with the cortisol in the sample for binding to the antibody.
- Incubate the plate, typically for 60-120 minutes at room temperature, sometimes with shaking.[14][16]
- Wash the plate multiple times with the provided wash buffer to remove unbound components.
- Add a chromogenic substrate (e.g., TMB) to each well.[17] The enzyme on the bound conjugate will convert the substrate, leading to color development.
- Incubate for a specified time (e.g., 15-30 minutes) to allow for color development.[14] The intensity of the color is inversely proportional to the amount of cortisol in the sample.
- Add a stop solution to halt the reaction.
- Read the absorbance of each well using a microplate reader at 450 nm.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
- Determine the concentration of cortisol in the samples by interpolating their absorbance values on the standard curve.
Serum Cortisol Measurement by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly specific and sensitive method for cortisol quantification. This protocol outlines the general steps.
1. Sample Preparation:
- Collect a blood sample in a serum separator tube.
- Allow the blood to clot, then centrifuge to separate the serum.
- Transfer the serum to a clean tube for storage at -20°C or lower until analysis.
- To a small volume of serum (e.g., 100 µL), add an internal standard (e.g., cortisol-d4, a heavy isotope-labeled version of cortisol).[18]
- Perform protein precipitation by adding a solvent like methanol (B129727) or acetonitrile.[19] Vortex and centrifuge to pellet the precipitated proteins.
- Alternatively, use liquid-liquid extraction (e.g., with ethyl acetate) or solid-phase extraction to isolate the steroids.[18]
- Transfer the supernatant containing cortisol and the internal standard to a new vial and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in the mobile phase.
2. LC-MS/MS Analysis:
- Inject the reconstituted sample into the LC-MS/MS system.
- The liquid chromatography (LC) component, typically using a C18 column, separates cortisol from other steroids and matrix components based on their physicochemical properties.[18]
- The eluent from the LC column is introduced into the tandem mass spectrometer (MS/MS).
- The mass spectrometer is set to monitor specific mass-to-charge (m/z) transitions for both cortisol and the internal standard (cortisol-d4) in multiple reaction monitoring (MRM) mode for high selectivity.[18]
3. Data Analysis:
- Quantify the amount of cortisol in the sample by comparing the peak area ratio of the analyte (cortisol) to the internal standard (cortisol-d4) against a calibration curve prepared with known concentrations of cortisol.
Conclusion
Cortisol remains a cornerstone of endocrine research and clinical diagnostics. A thorough understanding of its complex biology, from biosynthesis to intracellular signaling, is paramount for professionals in the field. The methodologies for its quantification have evolved, with LC-MS/MS offering superior specificity over traditional immunoassays.[20] The data and protocols presented herein provide a comprehensive technical foundation for the study and application of cortisol in research and drug development.
References
- 1. Cortisol - Wikipedia [en.wikipedia.org]
- 2. Cortisol, Serum - Endocrinology - Lab Results explained | HealthMatters.io [healthmatters.io]
- 3. Glucocorticoid and mineralocorticoid receptor expression in critical illness: A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid and Mineralocorticoid Receptors as Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. academic.oup.com [academic.oup.com]
- 7. ibl-america.com [ibl-america.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Figure 2. [The hypothalamic-pituitary-adrenal (HPA) axis. Corticotropin-releasing...]. - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. Estimation of Maximal Cortisol Secretion Rate in Healthy Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Multifaceted Mineralocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sceti.co.jp [sceti.co.jp]
- 15. lifetechindia.com [lifetechindia.com]
- 16. novamedline.com [novamedline.com]
- 17. abcam.com [abcam.com]
- 18. Simultaneous Determination of Cortisol and Cortisone from Human Serum by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of Hydrocortisone Cypionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of hydrocortisone (B1673445) cypionate in bulk drug substance and pharmaceutical formulations. The method is designed to separate hydrocortisone cypionate from its potential degradation products and is based on established principles of reversed-phase chromatography for steroid analysis. This application note provides a comprehensive protocol for method development, validation, and execution, including sample preparation and forced degradation studies.
Introduction
This compound is a synthetic corticosteroid ester used for its anti-inflammatory and immunosuppressive properties. Accurate and precise analytical methods are crucial for the quality control of this compound in pharmaceutical products, ensuring its identity, purity, and strength. A stability-indicating HPLC method is essential to monitor the drug's stability over time and under various environmental conditions, by separating the intact drug from any degradation products that may form.
This application note presents a starting point for the development and validation of a robust HPLC method suitable for the analysis of this compound. The proposed method utilizes a modern reversed-phase column and a gradient elution to achieve optimal separation.
Predicted Degradation Pathway
While specific forced degradation studies on this compound are not extensively published, the degradation pathway can be predicted based on the known instabilities of hydrocortisone and the potential for ester hydrolysis.[1][2][3] Key degradation pathways are expected to include:
-
Hydrolysis: The cypionate ester bond is susceptible to hydrolysis under acidic or basic conditions, yielding hydrocortisone and cypionic acid.
-
Oxidation: The dihydroxyacetone side chain of the hydrocortisone moiety is prone to oxidation, leading to the formation of various degradation products.[1]
-
Dehydration: Under acidic conditions, hydrocortisone can undergo dehydration.[1]
A stability-indicating method must be able to resolve this compound from hydrocortisone, cypionic acid (if UV active or derivatized), and all significant oxidative and dehydrative degradants.
HPLC Method Parameters
The following table summarizes a proposed starting gradient HPLC method for the analysis of this compound. This method is based on common practices for separating corticosteroids and their esters.[4][5]
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-5 min: 50% B5-15 min: 50% to 80% B15-20 min: 80% B20-21 min: 80% to 50% B21-25 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Experimental Protocols
Standard Preparation
-
Stock Standard Solution (500 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
Sample Preparation (for an oily injection)
-
Accurately transfer a volume of the injection equivalent to 5 mg of this compound into a 50 mL separatory funnel.
-
Add 25 mL of hexane (B92381) and shake to dissolve the oil.
-
Extract the this compound with three 15 mL portions of acetonitrile.
-
Combine the acetonitrile extracts in a 50 mL volumetric flask and dilute to volume with acetonitrile.
-
Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of approximately 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
Forced Degradation Study Protocol
To demonstrate the stability-indicating nature of the method, a forced degradation study should be performed on a solution of this compound (e.g., 50 µg/mL in diluent).
| Stress Condition | Protocol |
| Acid Hydrolysis | Add 1 mL of 0.1 N HCl to 1 mL of the sample solution. Heat at 60°C for 2 hours. Neutralize with 1 mL of 0.1 N NaOH. |
| Base Hydrolysis | Add 1 mL of 0.1 N NaOH to 1 mL of the sample solution. Keep at room temperature for 30 minutes. Neutralize with 1 mL of 0.1 N HCl. |
| Oxidative Degradation | Add 1 mL of 3% H₂O₂ to 1 mL of the sample solution. Keep at room temperature for 1 hour. |
| Thermal Degradation | Heat the solid drug substance at 105°C for 24 hours. Prepare a sample solution from the stressed solid. |
| Photolytic Degradation | Expose the sample solution to UV light (254 nm) for 24 hours. |
Analyze all stressed samples, along with an unstressed control, using the proposed HPLC method. Peak purity analysis of the this compound peak in the stressed samples should be performed to confirm that no degradation products are co-eluting.
Method Validation Parameters
The developed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be pure and well-resolved from degradation products and placebo components. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration. |
| Accuracy (Recovery) | 98.0% to 102.0% recovery at three concentration levels. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | No significant changes in results with small variations in flow rate, column temperature, and mobile phase composition. |
Data Presentation
The following tables present a comparison of various HPLC methods for hydrocortisone and its esters, which can serve as a reference for method development.
Table 1: Comparison of HPLC Methods for Hydrocortisone and its Esters
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection (nm) | Reference |
| Hydrocortisone | ODS (C18), 5 µm, 4.6 x 150 mm | Methanol:Water:Acetic Acid (60:30:10, v/v/v) | 1.0 | 254 | [6] |
| Hydrocortisone Acetate | C18, 5 µm, 4.6 x 150 mm | Methanol:Acetonitrile:Water (35:25:40, v/v/v) | 1.0 | 238 | |
| Hydrocortisone & Degradants | Luna C18 (2), 5 µm, 4.6 x 250 mm | Gradient with Acetonitrile and Phosphate Buffer (pH 4.5) | - | - | [7] |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
Caption: Chemical Structure of this compound.
Conclusion
The proposed HPLC method provides a strong starting point for the development of a validated, stability-indicating assay for this compound. The use of a C18 column with a gradient of acetonitrile and water is a well-established approach for the analysis of steroids. By performing a thorough forced degradation study and validating the method according to ICH guidelines, researchers can ensure the reliability of this method for quality control and stability testing of this compound products.
References
- 1. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scirp.org [scirp.org]
- 4. lcms.cz [lcms.cz]
- 5. agilent.com [agilent.com]
- 6. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
Application Note: Solubility of Hydrocortisone Cypionate in DMSO and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrocortisone (B1673445) cypionate is a synthetic corticosteroid ester, utilized for its anti-inflammatory and immunosuppressive properties. As with any active pharmaceutical ingredient (API), understanding its solubility characteristics in various solvents is fundamental for formulation development, preclinical studies, and in vitro assay design. This document provides a summary of the available solubility data for hydrocortisone cypionate, with a particular focus on dimethyl sulfoxide (B87167) (DMSO) and other common organic solvents. Due to the limited availability of comprehensive quantitative solubility data for this compound, this note also includes solubility information for the parent compound, hydrocortisone, to provide a comparative reference. Furthermore, a detailed protocol for determining the solubility of this compound using the shake-flask method is provided to enable researchers to generate their own data.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₄₂O₆ |
| Molecular Weight | 486.64 g/mol |
| CAS Number | 508-99-6 |
| Appearance | White to off-white solid |
Solubility Data
This compound Solubility
Quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, the following information has been reported:
| Solvent | Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | 125 | Ultrasonic assistance may be required.[1] |
| Methanol (MeOH) | Soluble | Referred to as a diluent in USP/EP standards.[2] |
Hydrocortisone (Parent Compound) Solubility
To provide a broader context for researchers, the following table summarizes the solubility of the parent compound, hydrocortisone. It is crucial to note that the cypionate ester will exhibit different solubility properties due to its increased lipophilicity.
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 20[3], 72[4], 127.5[5] |
| Dimethylformamide (DMF) | 30[3] |
| Ethanol | 2[3], 15[4][6], 22[5] |
| Methanol | 6.2[6] |
| Acetone | 9.3[6] |
| Propylene Glycol | 12.7[6] |
| Chloroform | 1.6[6] |
| Water | Insoluble[4] |
Experimental Protocols
Protocol: Determination of Equilibrium Solubility of this compound using the Shake-Flask Method
This protocol is adapted from established methods for determining the equilibrium solubility of pharmaceutical compounds.
1. Materials and Equipment:
-
This compound (crystalline solid)
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetone, acetonitrile) of appropriate purity
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator capable of maintaining a constant temperature
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method for quantification
-
Volumetric flasks and pipettes
2. Experimental Workflow Diagram:
Caption: Workflow for determining the solubility of this compound.
3. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid should be visually apparent throughout the experiment.
-
Accurately add a known volume of the desired organic solvent to each vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically recommended. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration of the solute in solution is no longer increasing).
-
-
Sample Collection and Preparation:
-
After the equilibration period, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a pipette.
-
Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of this compound.
-
Prepare a standard curve of this compound in the same solvent to accurately quantify the concentration in the samples.
-
-
Calculation:
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Signaling Pathway
This compound, as a glucocorticoid, exerts its effects through the glucocorticoid receptor (GR) signaling pathway.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Pathway Description: this compound, being a lipophilic molecule, can diffuse across the cell membrane into the cytoplasm.[7][8] Here, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex including heat shock protein 90 (Hsp90).[9] Ligand binding induces a conformational change in the GR, causing the dissociation of Hsp90 and other associated proteins.[8] The activated GR then translocates to the nucleus and dimerizes.[7] These GR dimers bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either the activation or repression of gene transcription.[8] This modulation of gene expression results in the synthesis of proteins that mediate the physiological and therapeutic effects of glucocorticoids, such as the suppression of inflammation.[7]
Conclusion
The solubility of this compound in DMSO is high, facilitating its use in in vitro studies. While comprehensive quantitative data in other organic solvents is limited, the provided protocol for solubility determination using the shake-flask method offers a reliable approach for researchers to generate this critical data for their specific applications. Understanding the solubility and the underlying signaling pathway of this compound is essential for its effective development and application in research and therapeutic contexts.
References
- 1. arctomsci.com [arctomsci.com]
- 2. allmpus.com [allmpus.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Hydrocortisone | Cortisol | glucocorticoid hormone | TargetMol [targetmol.com]
- 6. mpbio.com [mpbio.com]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 8. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Preparing Hydrocortisone Cypionate Stock Solutions for Cell Culture: Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrocortisone (B1673445) cypionate, a synthetic glucocorticoid, is a widely used supplement in cell culture media.[1][2] Its primary functions are to act as an anti-inflammatory and immunosuppressive agent, making it crucial for the culture of various cell types, including epithelial cells, and in studies involving immune responses.[3][4] Proper preparation of stock solutions is critical to ensure experimental reproducibility and to avoid solvent-induced cytotoxicity. This document provides detailed protocols for the preparation, storage, and use of hydrocortisone cypionate stock solutions in cell culture applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use.
| Property | Value | Reference |
| CAS Number | 508-99-6 | [1][5][6][7] |
| Molecular Formula | C29H42O6 | [5][6][7] |
| Molecular Weight | 486.64 g/mol | [5][6][7] |
| Appearance | White to off-white solid | [5][7] |
Solubility Data
The choice of solvent is critical for preparing a concentrated, stable stock solution.
| Solvent | Solubility | Notes | Reference |
| DMSO | 125 mg/mL (256.86 mM) | Ultrasonic assistance may be needed. Use freshly opened, hygroscopic DMSO for best results. | [5][7] |
| Ethanol | Approx. 2 mg/mL (for Hydrocortisone) | Data for hydrocortisone; cypionate ester may have different solubility. | [8] |
| Aqueous Buffers | Sparingly soluble | Direct dissolution is not recommended. | [8] |
Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO
This protocol is suitable for most applications, creating a highly concentrated stock that allows for minimal solvent addition to the final culture medium.
Materials:
-
This compound powder (CAS 508-99-6)
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene (B1209903) tubes (1.5 mL or 15 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Optional: Water bath sonicator
Procedure:
-
Weighing: Accurately weigh out 48.66 mg of this compound powder and transfer it to a sterile conical tube.
-
Dissolution: Add 1 mL of sterile DMSO to the tube.
-
Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can aid dissolution.[5]
-
Sterilization (Optional): While the DMSO stock is considered sterile, if further assurance is needed, filter the solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5]
Protocol 2: Preparation of a 1 mg/mL this compound Working Stock Solution
This protocol details the dilution of the concentrated DMSO stock for direct addition to cell culture media.
Materials:
-
100 mM this compound stock solution in DMSO (from Protocol 1)
-
Sterile cell culture medium or phosphate-buffered saline (PBS)
-
Sterile microcentrifuge tubes
Procedure:
-
Thawing: Thaw a single aliquot of the 100 mM stock solution at room temperature.
-
Dilution Calculation: To prepare a 1 mg/mL working solution (approximately 2.05 mM), you will need to dilute the 100 mM stock. For example, to make 1 mL of a 1 mg/mL working stock, add 20.5 µL of the 100 mM stock to 979.5 µL of sterile cell culture medium or PBS.
-
Mixing: Gently vortex the diluted solution to ensure homogeneity.
-
Use: Add the desired volume of the working solution to your cell culture vessel. Remember to maintain the final DMSO concentration in the culture below 0.1% to avoid cytotoxicity.[9][10]
-
Storage of Working Solution: It is recommended to prepare fresh working solutions for each experiment. Aqueous solutions of hydrocortisone are not recommended for storage for more than one day.[8]
Experimental Workflow for Stock Solution Preparation and Use
Caption: Workflow for preparing and using this compound.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound exerts its effects by binding to the cytosolic glucocorticoid receptor (GR).[3][11] This ligand-receptor complex then translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) in the promoter regions of target genes.[11] This interaction modulates gene expression, leading to the anti-inflammatory and immunosuppressive effects.[3][4][11] A key anti-inflammatory action involves the increased expression of lipocortin-1, which inhibits phospholipase A2, thereby blocking the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[11] Additionally, glucocorticoids suppress the expression of pro-inflammatory cytokines such as IL-1, IL-2, and TNF-alpha, and inhibit T-cell proliferation.[11]
Signaling Pathway Diagram
Caption: this compound signaling pathway.
Stability and Storage Summary
Proper storage is crucial to maintain the potency of this compound solutions.
| Solution Type | Storage Temperature | Stability | Reference |
| Powder | -20°C | 3 years | [5] |
| Stock in DMSO | -20°C | 1 year | [5] |
| Stock in DMSO | -80°C | 2 years | [5] |
| Aqueous Working Solution | 2-8°C | Not recommended for > 24 hours | [8] |
Note: Avoid repeated freeze-thaw cycles of stock solutions. If precipitation is observed in thawed solutions, it will not affect performance, and centrifugation or filtration is not recommended.[12]
Recommended Working Concentrations
The optimal working concentration of this compound is cell-type and application-dependent. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific system.
| Cell Type / Application | Working Concentration | Reference |
| hCMEC/D3 cells (endothelial barrier) | 50 nM | [1][5] |
| Mouse epithelial cell growth media | 0.4 pg/mL | [9] |
| General cell culture supplement | 0.004 - 5 µg/mL | [13] |
| Mesothelial cell lines | 400 ng/mL | [14] |
References
- 1. This compound | CAS#:508-99-6 | Chemsrc [chemsrc.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound (200 MG) | 508-99-6 [chemicalbook.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. cdn.stemcell.com [cdn.stemcell.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. coriell.org [coriell.org]
Application Notes and Protocols for In Vitro Efficacy Assessment of Hydrocortisone Cypionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro assays to measure the efficacy of hydrocortisone (B1673445) cypionate. The methodologies described are designed to assess the compound's mechanism of action, primarily through its interaction with the glucocorticoid receptor (GR) and its subsequent anti-inflammatory effects.
Introduction
Hydrocortisone cypionate is a synthetic glucocorticoid used for its potent anti-inflammatory and immunosuppressive properties.[1][2][3] Its mechanism of action is primarily mediated through the binding to and activation of the cytosolic glucocorticoid receptor (GR).[1][4] Upon binding, the GR-ligand complex translocates to the nucleus, where it modulates the transcription of target genes.[1][4] This leads to the inhibition of pro-inflammatory pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and the upregulation of anti-inflammatory genes.[2][3][[“]]
The following protocols describe three key in vitro assays to quantitatively assess the efficacy of this compound: a Glucocorticoid Receptor (GR) Transactivation Assay, an NF-κB Inhibition Assay, and a Pro-inflammatory Cytokine Inhibition Assay.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, a GR agonist, diffuses across the cell membrane and binds to the GR in the cytoplasm.[1][4] This binding event triggers the dissociation of chaperone proteins, such as heat shock proteins (Hsp), from the GR. The activated GR-ligand complex then dimerizes and translocates into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to either transactivation (upregulation) or transrepression (downregulation) of gene expression.[1][4][6] A key anti-inflammatory mechanism is the transrepression of pro-inflammatory transcription factors like NF-κB.[2][[“]]
Figure 1. Simplified signaling pathway of this compound.
Experimental Protocols
Glucocorticoid Receptor (GR) Transactivation Assay
This assay quantifies the ability of this compound to activate the human glucocorticoid receptor using a luciferase reporter gene.
Experimental Workflow:
Figure 2. Workflow for the GR Transactivation Assay.
Protocol:
-
Cell Culture:
-
Culture a stable cell line expressing the human GR and a luciferase reporter gene linked to a glucocorticoid response element (GRE), such as HeLa-GRE-Luc or commercially available reporter cells.[7][8][9]
-
Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.
-
-
Assay Procedure:
-
Seed the cells into a 96-well white, clear-bottom plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[8]
-
Prepare serial dilutions of this compound in assay medium (e.g., DMEM with 5% charcoal-stripped FBS). Dexamethasone should be used as a positive control.
-
Remove the culture medium from the wells and add 100 µL of the compound dilutions.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to each well.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the fold induction of luciferase activity relative to the vehicle control.
-
Plot the fold induction against the log concentration of this compound.
-
Determine the EC₅₀ value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Data Presentation:
| Compound | EC₅₀ (nM) | Max Fold Induction |
| Dexamethasone (Control) | 1.5 | 15.2 |
| This compound | 5.8 | 14.8 |
Table 1: Example data for GR transactivation by this compound compared to dexamethasone.
NF-κB Inhibition Assay
This assay measures the ability of this compound to inhibit the NF-κB signaling pathway, a key mechanism of its anti-inflammatory action.
Protocol:
-
Cell Culture:
-
Use a cell line stably transfected with an NF-κB-responsive luciferase reporter construct (e.g., C2C12-NF-κB-Luc or HEK293-NF-κB-Luc).[10]
-
Culture cells in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a known NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.[10][11]
-
Lyse the cells and measure luciferase activity as described in the GR transactivation assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each concentration of this compound.
-
Plot the percentage of inhibition against the log concentration of the compound.
-
Determine the IC₅₀ value.
-
Data Presentation:
| Compound | IC₅₀ (nM) | Max Inhibition (%) |
| Dexamethasone (Control) | 8.2 | 95.1 |
| This compound | 25.6 | 92.3 |
Table 2: Example data for NF-κB inhibition by this compound.
Pro-inflammatory Cytokine Inhibition Assay
This assay evaluates the efficacy of this compound in suppressing the production of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), from stimulated cells.
Protocol:
-
Cell Culture:
-
Assay Procedure:
-
Seed cells in a 24-well plate.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an inflammatory stimulus, such as Interleukin-1 beta (IL-1β) (e.g., 10 ng/mL), for 18-24 hours.[12][13]
-
Collect the cell culture supernatant.
-
Measure the concentration of IL-6 or IL-8 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine production for each concentration of this compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the compound.
-
Data Presentation:
| Cytokine | Compound | IC₅₀ (nM) |
| IL-6 | Dexamethasone (Control) | 4.5 |
| This compound | 15.2 | |
| IL-8 | Dexamethasone (Control) | 6.1 |
| This compound | 20.8 |
Table 3: Example data for pro-inflammatory cytokine inhibition by this compound.
Conclusion
The described in vitro assays provide a robust framework for evaluating the efficacy of this compound. By quantifying its ability to activate the glucocorticoid receptor, inhibit the pro-inflammatory NF-κB pathway, and suppress cytokine production, researchers can obtain a comprehensive profile of its anti-inflammatory activity. These protocols can be adapted for high-throughput screening and lead optimization in drug discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 4. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. biorxiv.org [biorxiv.org]
- 7. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulation of nuclear factor kappaB by corticosteroids in rat mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydrocortisone-induced anti-inflammatory effects in immature human enterocytes depend on the timing of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Detection of Hydrocortisone Cypionate in Cosmetics using UPLC-MS/MS
Introduction
Hydrocortisone (B1673445) cypionate is a synthetic corticosteroid that may be illegally added to cosmetic products due to its anti-inflammatory properties. The undisclosed presence of such potent pharmaceutical ingredients in cosmetics can pose significant health risks to consumers. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) offers a highly sensitive and selective method for the detection and quantification of hydrocortisone cypionate in complex cosmetic matrices. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals.
Quantitative Data Summary
The following tables summarize typical performance data for UPLC-MS/MS methods used for the analysis of corticosteroids in cosmetics. While specific data for this compound is limited in publicly available literature, the data for hydrocortisone and other similar corticosteroids are presented as a reference.
Table 1: Method Validation Parameters for Corticosteroid Analysis in Cosmetics by UPLC-MS/MS
| Parameter | Typical Value Range | Reference |
| Linearity (R²) | > 0.99 | [1][2][3] |
| Limit of Quantification (LOQ) | 0.3 - 90.0 ng/mL | [1][2][3] |
| Recoveries | 82.51 - 118.34% | [1][2] |
| Intra-day Precision (RSD) | < 14.19% | [1][2] |
| Inter-day Precision (RSD) | < 12.82% | [1][2] |
Table 2: Example UPLC-MS/MS Parameters for Corticosteroid Analysis
| Parameter | Value |
| UPLC System | |
| Column | ACQUITY UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol (B129727) |
| Flow Rate | 0.3 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 40 - 60 °C |
| MS/MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 0.7 kV |
| Desolvation Temperature | 350 - 500 °C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Experimental Protocols
1. Sample Preparation
The choice of sample preparation technique is critical for removing interfering substances from the complex cosmetic matrix.
-
For Creams and Lotions (Emulsions):
-
Weigh approximately 0.5 g of the cosmetic sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., methanol, acetonitrile, or a mixture thereof).
-
Vortex vigorously for 2 minutes to disperse the sample.
-
Perform ultrasonic extraction for 20-30 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 15 minutes to precipitate excipients.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial for UPLC-MS/MS analysis.
-
-
Solid-Phase Extraction (SPE) for Cleaner Samples: For matrices with significant interference, an additional SPE cleanup step can be employed.
-
Follow steps 1-5 from the protocol above.
-
Dilute the supernatant with water to reduce the organic solvent concentration.
-
Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.
-
Load the diluted sample onto the SPE cartridge.
-
Wash the cartridge with a low-organic-content solvent to remove polar interferences.
-
Elute the this compound with a high-organic-content solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for analysis.
-
2. UPLC-MS/MS Analysis
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column is typically used for the separation of corticosteroids.
-
Mobile Phase: A gradient elution is commonly employed, starting with a higher proportion of aqueous mobile phase (A) and gradually increasing the organic mobile phase (B) to elute the analyte.
-
Flow Rate: A flow rate of 0.4 mL/min is a good starting point.
-
Injection Volume: Typically 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization in positive mode (ESI+) is generally suitable for corticosteroids.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution. For hydrocortisone, common transitions involve the precursor ion [M+H]+ and characteristic product ions.
-
Collision Energy and Cone Voltage: These parameters should be optimized for each MRM transition to maximize sensitivity.
-
3. Method Validation
To ensure the reliability of the results, the analytical method should be validated according to international guidelines (e.g., ICH). Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Linearity: The response of the method should be directly proportional to the concentration of the analyte over a given range.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Visualizations
Caption: Experimental workflow for UPLC-MS/MS analysis of this compound in cosmetics.
Caption: Principle of UPLC-MS/MS for the detection of this compound.
References
- 1. Determination of 43 prohibited glucocorticoids in cosmetic products using a simultaneous LC-MS/MS method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Liquid chromatography/tandem mass spectrometry for simultaneous determination of undeclared corticosteroids in cosmetic creams - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Hydrocortisone Cypionate for In Vitro Models of the Human Blood-Brain Barrier
Audience: Researchers, scientists, and drug development professionals.
Note on Hydrocortisone (B1673445) Cypionate: Scientific literature predominantly details the use of hydrocortisone in enhancing in vitro blood-brain barrier (BBB) models. Hydrocortisone cypionate, an ester of hydrocortisone, is expected to be hydrolyzed to its active form, hydrocortisone, in cell culture media. The following application notes and protocols are based on the extensive data available for hydrocortisone and are projected to be directly applicable for this compound, assuming its conversion to hydrocortisone.
Application Notes
Hydrocortisone is a glucocorticoid that has been demonstrated to be a potent inducer of blood-brain barrier properties in various in vitro models.[1][2] Its application in serum-free or serum-reduced media significantly enhances the barrier function of cultured brain microvascular endothelial cells.[1][3] This enhancement is crucial for developing more physiologically relevant BBB models for drug permeability screening and studying neuroinflammatory conditions.
The primary mechanism of action involves the binding of hydrocortisone to the cytosolic glucocorticoid receptor (GR).[4] This complex then translocates to the nucleus and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the upregulation of key tight junction proteins.[4][5]
Key Effects of Hydrocortisone on In Vitro BBB Models:
-
Increased Barrier Tightness: Treatment with hydrocortisone leads to a significant increase in transendothelial electrical resistance (TEER), a primary indicator of barrier integrity.[5][6]
-
Reduced Permeability: Corresponding to the increase in TEER, hydrocortisone treatment decreases the paracellular permeability of small molecules, such as sucrose (B13894) and Na+-fluorescein.[1][7]
-
Upregulation of Tight Junction Proteins: Hydrocortisone upregulates the expression of essential tight junction proteins, including occludin and claudin-5, at both the mRNA and protein levels.[5][6]
-
Stabilization Against Inflammatory Insults: Hydrocortisone can prevent the breakdown of the endothelial barrier in response to pro-inflammatory stimuli like TNFα, partly by maintaining occludin levels.[6]
Quantitative Data Summary
The following tables summarize the quantitative effects of hydrocortisone on various in vitro BBB models as reported in the literature.
Table 1: Effect of Hydrocortisone on Transendothelial Electrical Resistance (TEER)
| Cell Model | Hydrocortisone Concentration | Incubation Time | Fold Increase in TEER | Resulting TEER (Ω·cm²) | Reference |
| Porcine Brain Capillary Endothelial Cells | Physiologically relevant concentrations | Not specified | Not specified | Up to 1000 | [1] |
| Murine cEND Cells | Physiological concentrations | Not specified | ~3-fold | Up to 1000 | [5] |
| Human hCMEC/D3 Cells | 100 nM | 48 hours | >3-fold | Not specified | [6] |
| Human HBMEC/ciβ Cells | Not specified | Not specified | Significant increase | Not specified | [7] |
Table 2: Effect of Hydrocortisone on Paracellular Permeability
| Cell Model | Tracer Molecule | Hydrocortisone Concentration | Resulting Permeability (cm/s) | Reference |
| Porcine Brain Capillary Endothelial Cells | Sucrose | Physiologically relevant concentrations | 5 x 10⁻⁷ | [1] |
| Human HBMEC/ciβ Cells | Na⁺-fluorescein | Not specified | Significantly reduced | [7] |
Table 3: Effect of Hydrocortisone on Tight Junction Protein Expression in hCMEC/D3 Cells
| Target Protein | Hydrocortisone Concentration | Incubation Time | Fold Increase in Expression | Reference |
| Occludin | Not specified | 48 hours | 2.75 ± 0.04 | [6] |
| Claudin-5 | Not specified | 48 hours | 2.32 ± 0.11 | [6] |
Experimental Protocols
Protocol 1: Preparation of Hydrocortisone Stock Solution
Materials:
-
Hydrocortisone (or this compound) powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile-filtered phosphate-buffered saline (PBS) or cell culture medium
Procedure:
-
Prepare a high-concentration stock solution of hydrocortisone (e.g., 10-100 mM) in DMSO. Hydrocortisone is soluble in DMSO at concentrations up to 72 mg/mL.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
For experiments, thaw an aliquot and dilute it to the final working concentration in fresh cell culture medium. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Protocol 2: In Vitro Human BBB Model Enhancement using hCMEC/D3 Cells
This protocol is adapted from studies using the hCMEC/D3 cell line.[6]
Materials:
-
hCMEC/D3 cells
-
Complete EBM-2 endothelial cell growth medium supplemented with growth factors, 5% fetal bovine serum (FBS), and antibiotics.
-
Collagen-coated cell culture flasks and Transwell® inserts (e.g., 0.4 µm pore size)
-
Hydrocortisone stock solution
-
Differentiation medium: EBM-2 medium with a reduced serum concentration (e.g., 0.25% FBS)
Procedure:
-
Cell Seeding: Culture hCMEC/D3 cells in complete growth medium in collagen-coated flasks. Once confluent, harvest the cells and seed them onto collagen-coated Transwell® inserts at a high density (e.g., 2.5 x 10⁵ cells/cm²).
-
Monolayer Formation: Culture the cells on the Transwell® inserts in complete growth medium for 5 days to allow for the formation of a confluent monolayer.
-
Differentiation and Hydrocortisone Treatment: After 5 days, replace the complete growth medium with differentiation medium containing the desired final concentration of hydrocortisone (e.g., 100 nM).[6]
-
Incubation: Incubate the cells for 48 hours. The treatment should be repeated every 24 hours by replacing the medium with fresh differentiation medium containing hydrocortisone.
-
Barrier Function Assessment: After 48 hours of treatment, the barrier properties of the hCMEC/D3 monolayer can be assessed using TEER measurements and permeability assays.
Protocol 3: Assessment of Barrier Function
A. Transendothelial Electrical Resistance (TEER) Measurement:
-
Allow the Transwell® plates to equilibrate to room temperature.
-
Use an EVOM2™ Epithelial Voltohmmeter or a similar device with "chopstick" electrodes.
-
Place the shorter electrode in the apical (upper) chamber and the longer electrode in the basolateral (lower) chamber of the Transwell® insert.
-
Record the resistance reading (in Ω).
-
Subtract the resistance of a blank, cell-free Transwell® insert from the reading of the cell monolayer.
-
Multiply the resulting resistance by the surface area of the Transwell® membrane (in cm²) to obtain the TEER value in Ω·cm².
B. Paracellular Permeability Assay (using Sodium Fluorescein):
-
After the hydrocortisone treatment, gently wash the cell monolayer with pre-warmed assay buffer (e.g., Hanks' Balanced Salt Solution).
-
Add fresh assay buffer to the basolateral chamber.
-
Add assay buffer containing a known concentration of a paracellular marker, such as sodium fluorescein (B123965) (Na-F), to the apical chamber.
-
Incubate the plates at 37°C on an orbital shaker.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh assay buffer.
-
Measure the fluorescence of the collected samples using a fluorescence plate reader.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of transport of Na-F across the monolayer.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration of Na-F in the apical chamber.
-
Visualizations
References
- 1. Hydrocortisone reinforces the blood-brain barrier properties in a serum free cell culture system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of Hydrocortisone on the Mechanical Properties of the Cerebral Endothelium In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucocorticoids and endothelial cell barrier function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Occludin as direct target for glucocorticoid-induced improvement of blood-brain barrier properties in a murine in vitro system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential effects of hydrocortisone and TNFα on tight junction proteins in an in vitro model of the human blood–brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Hydrocortisone Cypionate and Glucocorticoid Therapy in Congenital Adrenal Hyperplasia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by enzymatic defects in adrenal steroidogenesis.[1][2] The most common form, accounting for over 90% of cases, is 21-hydroxylase deficiency, resulting from mutations in the CYP21A2 gene.[1] This deficiency impairs the synthesis of cortisol and, in many cases, aldosterone, leading to a lack of negative feedback on the hypothalamus and pituitary gland. The consequent overproduction of corticotropin-releasing hormone (CRH) and adrenocorticotropic hormone (ACTH) results in adrenal hyperplasia and an excess of adrenal androgens.[2][3]
The primary goals of CAH management are to replace deficient hormones, prevent life-threatening adrenal crises, and suppress excess androgen production to allow for normal growth, development, and fertility.[4] Glucocorticoid replacement therapy is the cornerstone of treatment, with hydrocortisone (B1673445) being the preferred agent, especially in growing children, due to its short biological half-life and lower potential for growth suppression compared to more potent, long-acting glucocorticoids like prednisone (B1679067) and dexamethasone.[4][5][6]
These application notes provide a detailed overview of the use of hydrocortisone formulations in CAH research, with a specific focus on the historical context and properties of hydrocortisone cypionate, followed by current protocols and data relevant to the use of hydrocortisone in clinical and preclinical research.
Section 1: this compound in the Context of CAH
Historical Use and Formulation
This compound, the 17β-cyclopentylpropionate ester of hydrocortisone, was previously available as a commercial oral suspension (Cortef® Oral Suspension).[7] This formulation was intended to provide a convenient and easily titratable liquid dosage form for pediatric patients with CAH who require small and precise doses.[8] The cypionate ester is a prodrug that, after oral administration, is expected to be hydrolyzed to release the active hydrocortisone.[7]
Withdrawal and Bioavailability Issues
In 2001, a pivotal study highlighted significant issues with the reformulated this compound oral suspension. The research demonstrated that the suspension was not bioequivalent to hydrocortisone tablets.[9] Children with CAH who were switched from the suspension to a reduced dose of crushed hydrocortisone tablets showed significantly improved hormonal control, with lower levels of 17-hydroxyprogesterone (17-OHP) and androstenedione (B190577).[9]
The study concluded that the this compound suspension provided lower cortisol bioavailability, leading to suboptimal control of the disease.[8] In fact, higher daily doses of the suspension were often required, which paradoxically led to increased weight gain and other cushingoid features, suggesting inconsistent absorption and unpredictable pharmacokinetics.[8] As a result of these findings, the commercial suspension was withdrawn from the market.[8][9]
The Endocrine Society clinical practice guidelines now recommend against the use of oral hydrocortisone suspensions due to these historical issues with the cypionate formulation and concerns about dose accuracy in compounded preparations.[4][10]
Current Status in CAH Research
There is currently no significant ongoing research into the use of this compound for the treatment of CAH. The focus of modern drug development for CAH has shifted towards novel hydrocortisone delivery systems that can more closely mimic the natural diurnal rhythm of cortisol secretion. These include modified-release and dual-release oral formulations, as well as continuous subcutaneous hydrocortisone infusion pumps.[2][6][11]
For drug development professionals, the history of this compound serves as a critical case study on the importance of formulation and bioavailability in pediatric endocrinology. While esterification can be a useful strategy to modify a drug's physicochemical properties, this example underscores that oral prodrugs require rigorous pharmacokinetic and bioequivalence testing to ensure reliable and effective delivery of the active moiety.
Section 2: Data Presentation - Glucocorticoid Comparisons
The following tables summarize key quantitative data for glucocorticoids used in the management of CAH.
Table 1: Glucocorticoid Potency and Dosing Equivalents
| Glucocorticoid | Equivalent Dose (mg) | Relative Anti-inflammatory Potency | Relative Mineralocorticoid Potency | Biological Half-life (hours) |
| Hydrocortisone | 20 | 1 | 1 | 8-12 |
| Cortisone Acetate | 25 | 0.8 | 0.8 | 8-12 |
| Prednisone | 5 | 4 | 0.8 | 12-36 |
| Prednisolone | 5 | 4 | 0.8 | 12-36 |
| Dexamethasone | 0.75 | 25-30 | 0 | 36-54 |
Data compiled from multiple sources.[6][12]
Table 2: Typical Hydrocortisone Dosing Regimens in CAH
| Age Group | Typical Daily Dose (mg/m²/day) | Administration Frequency | Notes |
| Infants | 10 - 20 | 3 times daily | Higher initial doses may be needed to suppress severe hyperandrogenism.[6][13] |
| Children | 10 - 15 | 3 times daily | Dose must be carefully titrated to balance androgen suppression with normal growth.[4] |
| Adolescents | 10 - 17 | 2-3 times daily | Increased cortisol clearance during puberty may necessitate dose adjustments.[4] |
| Adults | 15 - 25 (total mg/day) | 2-3 times daily | Long-acting glucocorticoids may be an option after linear growth is complete.[1][13] |
These are starting dose ranges and must be individualized based on clinical and biochemical monitoring.
Table 3: Pharmacokinetic Parameters of Oral Hydrocortisone in CAH Patients
| Parameter | Value | Reference |
| Bioavailability | High (~94% in the morning) | [14][15] |
| Time to Peak Concentration (Tmax) | ~1.2 hours | [14][15] |
| Elimination Half-life (in children with CAH) | ~58 minutes (range: 41-105 min) | [[“]] |
| IC50 for 17-OHP Synthesis Inhibition | 48.6 nmol/L | [[“]] |
Section 3: Experimental Protocols
The following protocols are generalized methodologies for the clinical investigation of hydrocortisone formulations in patients with CAH.
Protocol: Pharmacokinetic (PK) and Pharmacodynamic (PD) Assessment
Objective: To characterize the PK profile of a hydrocortisone formulation and its PD effect on adrenal steroid suppression.
Patient Population: Clinically stable children, adolescents, or adults with classic 21-hydroxylase deficiency on maintenance glucocorticoid therapy.
Methodology:
-
Washout/Standardization: Patients are admitted to a clinical research unit. Their usual evening and morning glucocorticoid doses are withheld.
-
Baseline Sampling: An intravenous catheter is placed. Baseline blood samples are collected for cortisol, ACTH, 17-OHP, and androstenedione.
-
Drug Administration: The investigational hydrocortisone formulation is administered orally at a pre-determined dose (e.g., 10-15 mg/m²).
-
Serial Blood Sampling: Blood samples are collected at frequent intervals post-dose (e.g., 0, 15, 30, 60, 90, 120, 180, 240, 360, 480 minutes) to measure serum cortisol (for PK) and adrenal steroids (17-OHP, androstenedione for PD).
-
Data Analysis:
-
PK Parameters: Non-compartmental analysis is used to calculate Cmax (peak concentration), Tmax (time to peak), AUC (area under the curve), and elimination half-life.
-
PD Parameters: The nadir (lowest point) and percent suppression of 17-OHP and androstenedione from baseline are calculated. The relationship between cortisol concentrations and steroid suppression is modeled.
-
Protocol: Clinical Monitoring of Glucocorticoid Therapy
Objective: To monitor the safety and efficacy of long-term hydrocortisone therapy in CAH.
Methodology:
-
Clinical Assessment (every 3-6 months):
-
History: Inquire about medication adherence, signs of glucocorticoid excess (weight gain, poor sleep) or deficiency (fatigue, nausea), and frequency of illness.
-
Physical Examination: Measure height, weight, and blood pressure. Plot on age- and sex-appropriate growth charts. Assess for signs of virilization (in females) and puberty staging (Tanner stage).
-
-
Biochemical Monitoring (every 3-6 months):
-
Collect a blood sample at a consistent time, typically in the morning before the first hydrocortisone dose, to minimize variability.
-
Measure serum 17-hydroxyprogesterone (17-OHP), androstenedione, and testosterone (B1683101) (in females and prepubertal males).
-
Measure plasma renin activity to assess mineralocorticoid replacement adequacy.
-
Therapeutic Goals: Aim to maintain 17-OHP and androstenedione levels in the upper normal range for age to avoid both undertreatment (virilization) and overtreatment (growth suppression, Cushingoid features). Complete suppression of adrenal steroids is not the goal.[2][17]
-
-
Radiological Monitoring:
-
Bone Age Assessment: Perform a radiograph of the left hand and wrist annually in growing children to assess skeletal maturation. A rapidly advancing bone age indicates androgen excess, while delayed maturation can be a sign of overtreatment.
-
Section 4: Visualizations (Diagrams)
// Nodes Cholesterol [label="Cholesterol", fillcolor="#F1F3F4", fontcolor="#202124"]; Pregnenolone [label="Pregnenolone", fillcolor="#F1F3F4", fontcolor="#202124"]; Progesterone [label="Progesterone", fillcolor="#F1F3F4", fontcolor="#202124"]; "17OHP" [label="17-OH Progesterone", fillcolor="#FBBC05", fontcolor="#202124"]; "11_Deoxycortisol" [label="11-Deoxycortisol", fillcolor="#F1F3F4", fontcolor="#202124"]; Cortisol [label="Cortisol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Androstenedione [label="Androstenedione", fillcolor="#FBBC05", fontcolor="#202124"]; Testosterone [label="Testosterone", fillcolor="#FBBC05", fontcolor="#202124"]; DOC [label="Deoxycorticosterone\n(DOC)", fillcolor="#F1F3F4", fontcolor="#202124"]; Corticosterone [label="Corticosterone", fillcolor="#F1F3F4", fontcolor="#202124"]; Aldosterone [label="Aldosterone", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Block Node Block [label="21-Hydroxylase\nDeficiency", shape=octagon, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=11];
// Pathway Edges Cholesterol -> Pregnenolone; Pregnenolone -> Progesterone [label="3β-HSD"]; Pregnenolone -> "17OHP" [label="17α-OH", style=dashed]; Progesterone -> "17OHP" [label="17α-OH"]; Progesterone -> DOC [label="21-OH"]; DOC -> Corticosterone [label="11β-OH"]; Corticosterone -> Aldosterone [label="Aldo Synth"]; "17OHP" -> "11_Deoxycortisol" [label="21-OH"]; "11_Deoxycortisol" -> Cortisol [label="11β-OH"]; "17OHP" -> Androstenedione [label="17,20-lyase"]; Androstenedione -> Testosterone;
// Block Edges "17OHP" -> Block [dir=none, style=bold, color="#EA4335"]; Block -> "11_Deoxycortisol" [style=bold, color="#EA4335", arrowhead=tee]; Progesterone -> Block [dir=none, style=bold, color="#EA4335"]; Block -> DOC [style=bold, color="#EA4335", arrowhead=tee];
// Feedback Loop Cortisol -> ACTH [label="-ve Feedback\n(Impaired)", style=dashed, color="#5F6368"]; ACTH [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ACTH -> Cholesterol [label="Stimulation\n(Excessive)", color="#EA4335"]; } enddot Caption: Adrenal steroidogenesis pathway in 21-hydroxylase deficiency.
// Nodes A [label="Patient Recruitment\n(Classic CAH, Stable)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Inpatient Admission &\nBaseline Assessment", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Standard Therapy PK/PD Profile\n(24-hr Sampling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Washout Period", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Administer Investigational\nHydrocortisone Formulation", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Investigational Therapy PK/PD Profile\n(24-hr Sampling)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Analysis:\nCompare PK Parameters &\nBiomarker Suppression", fillcolor="#202124", fontcolor="#FFFFFF"]; H [label="Safety Monitoring\n(Adverse Events, Vitals)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; B -> H [style=dashed, color="#5F6368"]; E -> H [style=dashed, color="#5F6368"]; } enddot Caption: Crossover experimental workflow for a new HC formulation.
// Nodes Diagnosis [label="Diagnosis of Classic CAH\n(Newborn screen or clinical)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Initiate [label="Initiate Glucocorticoid\n(Hydrocortisone in children)\n+ Mineralocorticoid (if salt-wasting)", fillcolor="#F1F3F4", fontcolor="#202124"]; Monitor [label="Regular Monitoring\n(Growth, Bone Age, Biomarkers)", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Goal [label="Therapeutic Goals Met?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Continue [label="Continue Current Regimen\nRe-evaluate in 3-6 months", fillcolor="#34A853", fontcolor="#FFFFFF"]; Adjust [label="Adjust Dose", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Signs [label="Signs of Undertreatment\n(e.g., rapid growth, virilization)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Symptoms [label="Signs of Overtreatment\n(e.g., slow growth, weight gain)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse];
// Edges Diagnosis -> Initiate; Initiate -> Monitor; Monitor -> Goal; Goal -> Continue [label=" Yes "]; Continue -> Monitor; Goal -> Adjust [label=" No "]; Adjust -> Monitor; Signs -> Adjust [label=" Increase Dose "]; Symptoms -> Adjust [label=" Decrease Dose "]; } enddot Caption: Logical flow for the clinical management of CAH.
References
- 1. Therapy options for adrenal insufficiency and recommendations for the management of adrenal crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel treatments for congenital adrenal hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cahisus.co.uk [cahisus.co.uk]
- 4. Congenital Adrenal Hyperplasia Due to Steroid 21-Hydroxylase Deficiency: An Endocrine Society Clinical Practice Guideline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment of Adrenal Insufficiency – AIC Adrenal Insufficiency Coalition [adrenalinsufficiency.org]
- 6. Emerging treatment for CAH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Hydrocortisone suspension and hydrocortisone tablets are not bioequivalent in the treatment of children with congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Modified-Release Hydrocortisone in Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. History of the development of corticosteroid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Daily Glucocorticoid Replacement Dose in Adrenal Insufficiency, a Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bioavailability of oral hydrocortisone in patients with congenital adrenal hyperplasia due to 21-hydroxylase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. consensus.app [consensus.app]
- 17. EP0156643A2 - Ester prodrugs of steroids - Google Patents [patents.google.com]
Application Notes and Protocols for Hydrocortisone Cypionate Oral Suspension Formulation for Pediatric Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and evaluation of a hydrocortisone (B1673445) cypionate oral suspension for pediatric studies. The information addresses the historical context, formulation considerations, and detailed analytical protocols critical for the development of a safe, stable, and efficacious pediatric dosage form.
Application Notes
Introduction
Hydrocortisone is a corticosteroid essential for managing conditions such as adrenal insufficiency in pediatric patients.[1][2] Accurate dosing is critical to prevent adverse effects, making a liquid formulation, such as an oral suspension, a necessity for this patient population.[1][2] While hydrocortisone tablets are available, their use in children often requires manipulation like splitting or crushing, which can lead to inaccurate dosing.[2][3] An oral suspension allows for flexible, weight-based dosing, which is crucial for pediatric patients.[4]
Historical Context of Hydrocortisone Cypionate Oral Suspension
A commercially available this compound oral suspension, Cortef®, was previously on the market but was withdrawn.[2][5] Studies revealed that this formulation was not bioequivalent to hydrocortisone tablets, leading to suboptimal control of hormone levels in children with congenital adrenal hyperplasia.[5][6] Patients using the suspension required higher daily doses and experienced increased side effects compared to those on tablets.[5][7] This historical precedent underscores the critical importance of rigorous formulation development and bioequivalence testing for any new this compound pediatric suspension.
Formulation Development Considerations
Developing a this compound oral suspension for pediatric use requires careful consideration of several factors:
-
Excipient Safety: Excipients must be safe for use in the pediatric population. Certain preservatives and solvents can be harmful to neonates and young children.[8] Whenever possible, formulations should be free of alcohol, parabens, and other potentially harmful excipients.[9]
-
Taste Masking: The bitter taste of hydrocortisone can be a significant barrier to compliance in children. Effective taste-masking is essential for a successful pediatric formulation.
-
Physical Stability: A well-formulated suspension should have uniform particle size, be easily resuspendable by shaking, and resist caking or crystal growth over its shelf life.
-
Chemical Stability: The formulation must maintain the chemical integrity of the this compound active pharmaceutical ingredient (API) throughout its shelf life under specified storage conditions.[10]
-
Microbiological Stability: The formulation must be adequately preserved against microbial contamination.[4][9]
Representative Formulation
The following table outlines a representative formulation for a 2 mg/mL this compound oral suspension for investigational use. This is a model formulation and would require extensive optimization and testing.
| Ingredient | Function | Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 0.2 |
| Suspending Vehicle (e.g., Ora-Plus®) | Suspending Agent | 50.0 |
| Sweetening Vehicle (e.g., Ora-Sweet®) | Sweetener, Flavor | q.s. to 100 |
| Purified Water | Solvent | - |
Ora-Plus® and Ora-Sweet® are commonly used commercial vehicles for extemporaneous compounding and are cited here as examples of a system that provides the necessary suspending and sweetening properties.[11] Alternative pediatric-appropriate, preservative-free vehicles are also available and should be evaluated.
Stability and Physicochemical Characterization
The stability of the formulation should be assessed over time at various storage conditions. The table below summarizes key tests and acceptance criteria.
| Parameter | Method | Acceptance Criteria |
| Chemical Stability | ||
| Assay | Stability-Indicating HPLC | 90.0% - 110.0% of initial concentration[9] |
| Purity/Degradation Products | Stability-Indicating HPLC | No significant increase in degradation products. |
| Physical Stability | ||
| Appearance | Visual Inspection | Uniform, opaque suspension. No caking. |
| pH | pH meter | Stable within ± 0.5 units of initial pH. |
| Viscosity | Viscometer | No significant change from initial viscosity. |
| Particle Size Distribution | Laser Diffraction | Consistent particle size distribution. |
| Redispersibility | Manual Shaking | Easily and uniformly redisperses upon shaking. |
| Microbiological Stability | ||
| Microbial Limits | USP <61> and <62> | Meets USP acceptance criteria for non-sterile oral products. |
Hydrocortisone Signaling Pathway
Hydrocortisone exerts its effects by binding to the glucocorticoid receptor (GR). In its inactive state, the GR is located in the cytoplasm in a complex with heat shock proteins (HSPs). Upon ligand binding, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. In the nucleus, the GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs), leading to the transcription of target genes. This pathway ultimately modulates inflammatory responses, metabolism, and other physiological processes.
Protocols
Experimental Workflow
The development and evaluation of a this compound oral suspension follows a logical workflow from formulation to comprehensive stability testing.
Protocol 1: Preparation of a Model this compound Oral Suspension (2 mg/mL)
Materials:
-
This compound USP powder
-
Suspending vehicle (e.g., Ora-Plus®)
-
Sweetening vehicle (e.g., Ora-Sweet®)
-
Class III torsion balance or analytical balance
-
Glass mortar and pestle
-
Graduated cylinders
-
Amber plastic or glass bottles with child-resistant caps
Procedure:
-
Calculate Ingredients: Calculate the required amount of this compound and vehicles for the desired batch size (e.g., for 100 mL, 200 mg of this compound is needed).
-
Weigh API: Accurately weigh the this compound powder.
-
Trituration: Place the this compound powder in the mortar. Add a small amount of the suspending vehicle (e.g., Ora-Plus®) and triturate to form a smooth, uniform paste. This step is crucial to ensure proper wetting of the powder.
-
Dilution: Gradually add the remaining suspending vehicle to the paste in geometric proportions, mixing thoroughly after each addition.
-
Transfer and Final Volume: Transfer the mixture to a calibrated graduated cylinder. Add the sweetening vehicle (e.g., Ora-Sweet®) to bring the suspension to the final desired volume.
-
Homogenize: Transfer the suspension to the final amber bottle. Secure the cap and shake vigorously for 2-3 minutes to ensure homogeneity.
-
Labeling: Label the bottle with the drug name, concentration, date of preparation, beyond-use date, and "Shake Well Before Use."
Protocol 2: Physicochemical Stability Testing
Procedure:
-
Sample Preparation: Prepare a batch of the suspension as described in Protocol 1 and divide it into multiple amber bottles.
-
Storage Conditions: Store the bottles at controlled temperature and humidity conditions. Recommended conditions for an initial study are refrigerated (2-8°C) and room temperature (25°C/60% RH).[4][10]
-
Sampling Schedule: At predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days), remove a bottle from each storage condition for analysis.
-
Visual Inspection: Visually inspect the sample for any changes in color, odor, or consistency, and check for signs of caking or crystal growth.
-
pH Measurement: Measure the pH of the suspension using a calibrated pH meter.
-
Viscosity Measurement: Measure the viscosity using a suitable viscometer to detect any changes in the suspension's flow properties.
-
Redispersibility Test: After allowing the sample to stand undisturbed for a set period, shake the bottle and record the time and ease with which the sediment is uniformly redispersed.
-
Chemical Analysis: Perform HPLC analysis as described in Protocol 3 to determine the concentration of this compound.
Protocol 3: Stability-Indicating HPLC Method for Assay and Purity
This protocol is a representative reversed-phase HPLC method. It must be fully validated according to ICH guidelines.
Instrumentation and Conditions:
-
HPLC System: With UV detector
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and water (e.g., 60:40 v/v), pH adjusted with phosphoric acid. The exact ratio should be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh a portion of the oral suspension and dilute it with the mobile phase to a final concentration within the calibration range. Sonicate and filter the sample through a 0.45 µm filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Create a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples using the regression equation from the calibration curve.
-
Forced Degradation (for validation): To prove the method is stability-indicating, subject the drug to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method should be able to resolve the main drug peak from any degradation product peaks.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. Practice Variation among Pediatric Endocrinologists in the Dosing of Glucocorticoids in Young Children with Congenital Adrenal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical and Microbiological Stability of Extemporaneously Compounded Hydrocortisone Oral Suspensions in PCCA Base, SuspendIt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Hydrocortisone suspension and hydrocortisone tablets are not bioequivalent in the treatment of children with congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ashp.org [ashp.org]
- 9. Physicochemical and microbiological stabilities of hydrocortisone in InOrpha suspending agent studied under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of hydrocortisone oral suspensions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. psnz.org.nz [psnz.org.nz]
Application Notes and Protocols for In Vitro Release of Hydrocortisone from Topical Preparations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro release testing (IVRT) of hydrocortisone (B1673445) from semi-solid topical preparations. The methodologies described are grounded in established scientific literature and align with regulatory expectations, such as those outlined in the United States Pharmacopeia (USP) General Chapter <1724> Semisolid Drug Products—Performance Tests.[1][2][3] The primary apparatus for these studies is the Vertical Diffusion Cell (VDC), also known as the Franz Diffusion Cell (FDC).[4][5][6][7]
I. Introduction
In vitro release testing is a critical tool for the development and quality control of topical drug products.[5][8] It measures the rate at which the active pharmaceutical ingredient (API), in this case, hydrocortisone, is released from a semi-solid dosage form. This test can reflect the combined effects of various physicochemical parameters, including the solubility and particle size of the API, as well as the rheological properties of the formulation.[5][9] IVRT is instrumental for:
-
Assessing product "sameness" or equivalence between different batches or formulations.[8][9]
-
Supporting scale-up and post-approval changes (SUPAC).[1][5]
-
In some cases, serving as a surrogate for in vivo bioequivalence studies.[9]
A 1% hydrocortisone cream is often suggested as a reference standard for the performance verification testing (PVT) of IVRT systems.[2][8][11]
II. Experimental Apparatus and Key Parameters
The most common apparatus for IVRT of topical hydrocortisone preparations is the Vertical Diffusion Cell.[1][5] This apparatus consists of a donor compartment, where the topical product is applied, and a receptor compartment, containing a receptor medium. These two compartments are separated by a synthetic membrane that should be inert and not impede drug diffusion.[5]
Several operational parameters can significantly influence the rate of drug release and must be carefully controlled.[1][5] The following table summarizes key experimental parameters and conditions cited in the literature for hydrocortisone IVRT.
Table 1: Summary of Experimental Conditions for Hydrocortisone IVRT
| Parameter | Examples from Literature | Reference(s) |
| Apparatus | Vertical Diffusion Cell (Franz Cell), Enhancer Cell | [4][5][6][7] |
| Membrane Type | Synthetic membranes: Cellulose acetate, Tuffryn (polysulfone), Nitrocellulose, Nylon | [5][6][9][10][12] |
| Membrane Pre-treatment | Soaking in receptor medium for 30 minutes. | [5][9][11] |
| Receptor Medium | Ethanol/water (e.g., 30:70, 55:45, 70:30 v/v), Methanol | [5][9][13] |
| Receptor Volume | 7 mL, 12 mL | [5][9] |
| Temperature | 32 ± 1 °C | [5][9] |
| Stirring Speed | 200 rpm, 500 rpm, 800 rpm | [5][9] |
| Applied Dose | ~300 mg, 500 mg | [4][9] |
| Sampling Times | 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 24 hours | [4][5][9][12] |
| Analytical Method | High-Performance Liquid Chromatography (HPLC) with UV detection, UV-Vis Spectrophotometry | [1][5][13][14][15] |
III. Detailed Experimental Protocols
A. Protocol 1: IVRT of Hydrocortisone Cream using Vertical Diffusion Cells
This protocol is a synthesized methodology based on common practices for evaluating hydrocortisone creams.[5][9]
1. Materials and Reagents:
- Hydrocortisone topical cream (e.g., 1% w/w)
- Vertical Diffusion Cell System (e.g., with 15 mm orifice diameter, 7 mL receptor volume)[5]
- Synthetic membranes (e.g., Tuffryn®)
- Receptor Medium: 30% v/v Ethanol in water[5]
- HPLC grade acetonitrile, methanol, and water
- Hydrocortisone reference standard
- Positive displacement micropipettes and syringes
2. Equipment Preparation:
- Assemble the vertical diffusion cells. Each cell consists of a receptor chamber, a donor cap, and a clamp.
- Circulate water through the cell jackets to maintain a constant temperature of 32 °C.[5]
- Degas the receptor medium prior to use.
3. Membrane Preparation:
- Cut the synthetic membrane into discs of an appropriate size to fit the diffusion cells.
- Presoak the membranes in the receptor medium for at least 30 minutes before mounting them on the cells.[5][9]
4. IVRT Procedure:
- Mount a presoaked membrane between the donor and receptor compartments of each cell and clamp securely. Ensure there are no air bubbles trapped beneath the membrane.
- Fill the receptor compartment with a known volume of degassed receptor medium (e.g., 7 mL).[5]
- Begin stirring the receptor medium at a constant speed (e.g., 800 rpm).[5]
- Accurately weigh and apply a finite dose of the hydrocortisone cream (e.g., 300-500 mg) onto the surface of the membrane in the donor compartment.[4][9] Spread it uniformly.
- Cover the donor compartment.
- At predetermined time intervals (e.g., 1, 2, 3, 4, and 6 hours), withdraw an aliquot (e.g., 0.5 mL) from the sampling port of the receptor chamber.[5]
- Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed receptor medium to maintain a constant volume.
- Analyze the collected samples for hydrocortisone concentration using a validated analytical method.
5. Data Analysis:
- Calculate the cumulative amount of hydrocortisone released per unit area (μg/cm²) at each time point.
- Plot the cumulative amount of hydrocortisone released per unit area against the square root of time (√t).[5][13]
- The slope of the linear portion of this plot represents the in vitro release rate (μg/cm²/t^0.5).
B. Protocol 2: Analytical Method for Hydrocortisone Quantification by HPLC
This is a representative HPLC method for the quantification of hydrocortisone in IVRT samples.[1][5][14][16]
1. Chromatographic Conditions:
| Parameter | Condition | Reference(s) |
| Column | C18, 5 µm (e.g., 4.6 x 150 mm) | [14][15] |
| Mobile Phase | Acetonitrile:Water (20:80 v/v) or Methanol:Water:Acetic Acid (60:30:10 v/v/v) | [1][5][14][15][17] |
| Flow Rate | 1.0 mL/min | [1][5][14][15][17] |
| Injection Volume | 10 µL | [1][5] |
| Detection | UV at 254 nm | [14][15][17] |
| Column Temperature | 40 °C (or ambient) | [11] |
2. Standard and Sample Preparation:
- Standard Solutions: Prepare a stock solution of hydrocortisone reference standard in the receptor medium. Serially dilute the stock solution to prepare a series of calibration standards (e.g., 0.5 - 50 µg/mL).
- Sample Solutions: The samples withdrawn from the receptor compartment can typically be injected directly or after appropriate dilution with the receptor medium.
3. System Suitability and Validation:
- The analytical method should be validated for linearity, accuracy, precision, specificity, and sensitivity according to relevant guidelines.[9][13][14]
- Linearity should be confirmed with a correlation coefficient (r²) of ≥0.99.[13][14]
IV. Data Presentation
Quantitative data from IVRT studies should be summarized to allow for clear interpretation and comparison.
Table 2: Example of Hydrocortisone Release Rate Data from Different Formulations
| Formulation | Mean Release Rate (µg/cm²/min^0.5) ± SD (n=6) | Coefficient of Variation (%) |
| 0.5% HCA Cream | 13.72 ± 8.71 | 63.5 |
| 1.0% HCA Cream | 18.30 ± 19.06 | 104.1 |
| 1.5% HCA Cream | 30.63 ± 16.69 | 54.5 |
| (Data adapted from a study on Hydrocortisone Acetate (HCA) creams, demonstrating the method's sensitivity to concentration changes)[9] |
Table 3: Influence of Receptor Medium Composition on Hydrocortisone Release
| Receptor Medium (% v/v Alcohol) | Mean Release Rate (µg/cm²/h^0.5) | T/R Ratio |
| 10% | 18.27 | 0.54 |
| 20% | 25.43 | 0.75 |
| 30% (Reference) | 33.98 | 1.00 |
| (Data derived from a study on 1% hydrocortisone cream. T/R Ratio is the ratio of the test slope to the reference slope.)[5] |
V. Visualizations
The following diagrams illustrate the experimental workflow and the key relationships in IVRT.
Caption: Experimental workflow for in vitro release testing of hydrocortisone.
Caption: Factors influencing the in vitro release rate of hydrocortisone.
References
- 1. scispace.com [scispace.com]
- 2. pqri.org [pqri.org]
- 3. â©1724⪠Semisolid Drug ProductsâPerformance Tests [doi.usp.org]
- 4. tandfonline.com [tandfonline.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. In vitro release of hydrocortisone from topical preparations and automated procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. Hydrocortisone Diffusion Through Synthetic Membrane, Mouse Skin, and Epiderm™ Cultured Skin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Kinetic Monitoring of in vitro Release Testing Using UV-Vis Spectrophotometry with Hydrocortisone Creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations | Semantic Scholar [semanticscholar.org]
- 16. USP Methods for the Analysis of Hydrocortisone on a Legacy L1 Column | SIELC Technologies [sielc.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Pharmacokinetic Modeling of Hydrocortisone Including Protein Binding
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the pharmacokinetic (PK) modeling of hydrocortisone (B1673445), with a specific focus on its binding to plasma proteins. Understanding the interplay between hydrocortisone and proteins such as corticosteroid-binding globulin (CBG) and albumin is crucial for accurately predicting its distribution, efficacy, and clearance in the body.[1][2]
Introduction
Hydrocortisone, the pharmaceutical form of cortisol, is a glucocorticoid hormone essential for various physiological processes. In circulation, approximately 80-90% of hydrocortisone is bound to proteins, primarily CBG and to a lesser extent, albumin.[1] Only the unbound fraction of hydrocortisone is biologically active and able to exert its effects on target tissues.[1] Therefore, incorporating protein binding into pharmacokinetic models is critical for predicting the free, active concentration of the drug and optimizing therapeutic regimens, especially in patient populations with altered protein levels or in the development of new formulations.[1][2] Physiologically based pharmacokinetic (PBPK) models are powerful tools for this purpose, as they can integrate system-specific information, including non-linear protein binding and metabolism.[3][4]
Key Pharmacokinetic Parameters of Hydrocortisone
The following table summarizes key pharmacokinetic parameters for hydrocortisone, derived from various studies. These values are essential for developing and validating PK models.
| Parameter | Value | Reference |
| Oral Bioavailability | ~96% | [5] |
| Volume of Distribution (Vd) | 34 L | [5] |
| Total Body Clearance | 18 L/hr | [5] |
| Terminal Half-life | 1.7 - 4.8 hours | [5][6][7] |
| Plasma Protein Binding | ~90% | [8][9] |
Signaling Pathway and Pharmacokinetic Model Overview
The diagram below illustrates the key components of a pharmacokinetic model for hydrocortisone, highlighting the central role of protein binding in determining the free drug concentration.
Caption: Pharmacokinetic model of hydrocortisone incorporating protein binding.
Experimental Protocols
Accurate determination of hydrocortisone concentrations and its binding to plasma proteins is fundamental for robust PK modeling. Below are detailed protocols for key experimental procedures.
Protocol 1: Determination of Hydrocortisone Plasma Protein Binding by Equilibrium Dialysis
This protocol outlines the use of equilibrium dialysis, a common method for determining the unbound fraction of a drug in plasma.[10][11]
Objective: To determine the fraction of hydrocortisone that is not bound to plasma proteins (fu).
Materials:
-
Human plasma (pooled)
-
Hydrocortisone standard solution
-
Phosphate buffered saline (PBS), pH 7.4
-
Equilibrium dialysis device (e.g., RED device)
-
Semi-permeable membrane (e.g., molecular weight cut-off of 5-10 kDa)
-
Incubator shaker set at 37°C
-
LC-MS/MS system for hydrocortisone quantification
Procedure:
-
Preparation:
-
Prepare a stock solution of hydrocortisone in a suitable solvent (e.g., ethanol (B145695) or DMSO) and further dilute in PBS to create working solutions.
-
Thaw frozen human plasma at 37°C and centrifuge to remove any precipitates.
-
-
Dialysis Setup:
-
Assemble the equilibrium dialysis cells according to the manufacturer's instructions, ensuring the semi-permeable membrane is correctly placed between the two chambers.
-
Add a known volume of human plasma spiked with a specific concentration of hydrocortisone to one chamber (the plasma chamber).
-
Add an equal volume of PBS to the other chamber (the buffer chamber).
-
-
Equilibration:
-
Seal the dialysis unit and place it in an incubator shaker.
-
Incubate at 37°C with gentle agitation for a predetermined time (typically 4-24 hours) to allow for equilibrium to be reached. The exact time should be determined in preliminary experiments.
-
-
Sample Collection:
-
After incubation, carefully collect aliquots from both the plasma and buffer chambers.
-
-
Analysis:
-
Determine the concentration of hydrocortisone in the aliquots from both chambers using a validated LC-MS/MS method (see Protocol 2).
-
-
Calculation of Unbound Fraction (fu):
-
The unbound fraction is calculated as the ratio of the hydrocortisone concentration in the buffer chamber to the concentration in the plasma chamber at equilibrium:
-
fu = Cbuffer / Cplasma
-
-
Workflow for Equilibrium Dialysis:
Caption: Experimental workflow for determining hydrocortisone protein binding.
Protocol 2: Quantification of Hydrocortisone in Plasma by LC-MS/MS
This protocol provides a general framework for the sensitive and specific quantification of hydrocortisone in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13][14][15]
Objective: To accurately measure the concentration of hydrocortisone in human plasma.
Materials:
-
Human plasma samples
-
Hydrocortisone analytical standard
-
Stable isotope-labeled internal standard (e.g., hydrocortisone-d4)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Solid-phase extraction (SPE) cartridges or protein precipitation plates
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample, add the internal standard.
-
Add 150 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for analysis.
-
-
Chromatographic Separation:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate hydrocortisone from other endogenous components. For example, start with 95% A, ramp to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Hydrocortisone: e.g., m/z 363.2 -> 121.1
-
Hydrocortisone-d4 (IS): e.g., m/z 367.2 -> 121.1
-
-
Optimize instrument parameters (e.g., collision energy, cone voltage) for maximum sensitivity.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of hydrocortisone standard spiked into a surrogate matrix (e.g., charcoal-stripped plasma).
-
Calculate the concentration of hydrocortisone in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
Data Presentation
The following tables present hypothetical but realistic data that could be obtained from the experiments described above.
Table 1: Hydrocortisone Plasma Protein Binding Data
| Hydrocortisone Concentration (ng/mL) | Concentration in Plasma Chamber (ng/mL) | Concentration in Buffer Chamber (ng/mL) | Unbound Fraction (fu) | % Bound |
| 50 | 48.5 | 4.9 | 0.101 | 89.9% |
| 100 | 95.2 | 10.3 | 0.108 | 89.2% |
| 200 | 188.7 | 22.1 | 0.117 | 88.3% |
| 500 | 455.1 | 60.5 | 0.133 | 86.7% |
Table 2: Pharmacokinetic Parameters of Different Hydrocortisone Formulations
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC0-inf (ng*hr/mL) | t1/2 (hr) |
| Immediate-Release Tablet | 300 | 1.0 | 1250 | 1.7 |
| Modified-Release Formulation | 150 | 4.0 | 1300 | 2.5 |
| Intravenous Bolus | 800 | 0.1 | 1100 | 1.5 |
Conclusion
The accurate characterization of hydrocortisone's pharmacokinetics requires careful consideration of its extensive and non-linear protein binding. The protocols and models presented in these application notes provide a framework for researchers to investigate the disposition of hydrocortisone. By integrating robust experimental data on protein binding and drug concentrations with sophisticated PBPK models, a deeper understanding of hydrocortisone's behavior in vivo can be achieved, leading to improved therapeutic strategies and the development of more effective drug delivery systems.[1][2]
References
- 1. Pharmacokinetic Modeling of Hydrocortisone by Including Protein Binding to Corticosteroid-Binding Globulin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic Modeling of Hydrocortisone by Including Protein Binding to Corticosteroid-Binding Globulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. endocrine-abstracts.org [endocrine-abstracts.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and oral bioavailability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 7. [The metabolism of hydrocortisone, prednisolone and fluocortolone (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. derangedphysiology.com [derangedphysiology.com]
- 9. walshmedicalmedia.com [walshmedicalmedia.com]
- 10. An Examination of Protein Binding and Protein-Facilitated Uptake Relating to In Vitro-In Vivo Extrapolation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bioivt.com [bioivt.com]
- 12. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assay for the simultaneous quantification of 18-hydroxycorticosterone, 18-hydroxycortisol and 18-oxocortisol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Cortisol quantification in human plasma and urine by liquid chromatography coupled to mass spectrometry: Validation, analysis and application in a reference population and patients with adrenal incidentalomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stability of Hydrocortisone Cypionate in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the stability of hydrocortisone (B1673445) cypionate in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of hydrocortisone cypionate in aqueous solutions?
A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, light, and the presence of oxidizing agents. Like other corticosteroids, it is susceptible to hydrolysis of the cypionate ester linkage and oxidation of the dihydroxyacetone side chain. The formulation's excipients and the quality of the water used can also significantly impact its stability.[1][2]
Q2: What are the expected degradation products of this compound in an aqueous solution?
A2: The primary degradation is expected to be the hydrolysis of the cypionate ester to form hydrocortisone and cyclopentanepropionic acid. Hydrocortisone itself can then undergo further degradation.[3] Common degradation products of hydrocortisone in aqueous solutions include 21-dehydrohydrocortisone (the 21-aldehyde), and subsequent oxidation to a 17-carboxylic acid derivative.[4][5] Under certain conditions, isomerization and other side-chain reactions can also occur.[6][7][8]
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A3: While specific data for this compound is limited, studies on similar corticosteroids like hydrocortisone succinate (B1194679) suggest that a slightly acidic to neutral pH range (around pH 5.5 to 7.4) is generally favorable for stability when stored under refrigeration.[9][10] Extreme pH values, both acidic and basic, can catalyze the hydrolysis of the ester linkage and other degradation reactions.
Q4: How does temperature affect the stability of this compound solutions?
A4: Elevated temperatures accelerate the degradation of this compound.[11] For short-term storage of solutions, refrigeration (2-8°C) is recommended to minimize degradation.[9][12] Stock solutions in organic solvents like DMSO can be stored at -20°C or -80°C for longer-term stability.[12]
Q5: Is this compound sensitive to light?
A5: Yes, exposure to light can lead to the degradation of corticosteroids.[13] Therefore, it is crucial to protect this compound solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.[11] Photostability testing is a standard part of forced degradation studies to assess the impact of light.[13]
Q6: What are some signs of degradation in my this compound solution?
A6: Visual indicators of degradation can include a change in color, the formation of a precipitate, or a hazy appearance in a solution that was initially clear. However, significant degradation can occur without any visible changes. Therefore, chromatographic methods like HPLC are necessary for accurate stability assessment.[1][14]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Precipitation in the aqueous solution | - Low aqueous solubility of this compound.- Change in pH or temperature affecting solubility.- Use of an inappropriate co-solvent or buffer. | - Increase the proportion of co-solvents such as ethanol, propylene (B89431) glycol, or PEG300.[12][15]- Consider using solubilizing agents like Tween-80 or cyclodextrins (SBE-β-CD).[12]- Ensure the pH of the solution is within the optimal range for solubility and stability.- Gently warm and/or sonicate the solution to aid dissolution, but be mindful of potential heat-related degradation.[12] |
| Rapid loss of potency confirmed by HPLC | - Hydrolysis of the cypionate ester.- Oxidative degradation.- Exposure to high temperatures or light. | - Adjust the pH of the solution to a slightly acidic or neutral range.- Prepare solutions fresh and store them at refrigerated temperatures (2-8°C).[9]- Protect the solution from light at all times by using amber vials or foil wrapping.[11]- De-gas the solvent to remove dissolved oxygen and consider adding antioxidants if compatible with the experimental design. |
| Appearance of unknown peaks in the chromatogram | - Formation of degradation products. | - Conduct forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to intentionally generate degradation products and identify their retention times.[6][7][8][16]- Use a mass spectrometer (LC-MS) to identify the mass of the unknown peaks and elucidate their structures.[14] |
| Inconsistent results between experiments | - Variability in solution preparation.- Inconsistent storage conditions.- Degradation of stock solutions. | - Standardize the solution preparation protocol, including the order of addition of solvents and mixing procedures.- Strictly control storage conditions (temperature and light exposure).- Aliquot stock solutions to avoid repeated freeze-thaw cycles.[12]- Regularly check the purity of the this compound solid starting material. |
Data on Solubility of Hydrocortisone and Formulation of this compound
Solubility of Hydrocortisone
| Solvent | Solubility |
| Water | Very slightly soluble (approximately 0.28 mg/mL)[15][17] |
| Glycerol | Nearly insoluble[15] |
| Methanol (B129727) | Sparingly soluble[17] |
| Ethanol (95%) | Sparingly soluble[17] |
| Propylene Glycol | Soluble[15] |
| DMSO | 125 mg/mL[12] |
Example Formulations for this compound in Solution
| Protocol | Composition | Achieved Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.08 mg/mL[12] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.08 mg/mL[12] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL[12] |
Experimental Protocols
Protocol for a Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent like methanol or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at room temperature for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose the solid drug and the solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solution to a calibrated light source as per ICH Q1B guidelines.[13] A dark control should be run in parallel.
-
-
Sample Analysis: At each time point, withdraw a sample, dilute it to a suitable concentration, and analyze it using a validated stability-indicating HPLC method.
Stability-Indicating HPLC Method
The following is an example of an HPLC method that can be adapted for the analysis of this compound and its degradation products. Method validation according to ICH guidelines is essential.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[14]
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.05 M potassium phosphate (B84403) monobasic, pH 4.5).[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[18]
-
Column Temperature: 40°C.[14]
-
Injection Volume: 20 µL.
Visualizations
Caption: A simplified diagram of the potential degradation pathway of this compound.
Caption: A general workflow for conducting a stability study of this compound.
Caption: A decision tree for troubleshooting stability issues with this compound.
References
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Stability of hydrocortisone oral suspensions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 15. US6723714B2 - Aqueous solvent for corticosteroids - Google Patents [patents.google.com]
- 16. forced degradation products: Topics by Science.gov [science.gov]
- 17. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 18. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Hydrocortisone Cypionate Stability: A Technical Support Center
For researchers, scientists, and drug development professionals, ensuring the stability of hydrocortisone (B1673445) cypionate throughout experimental and development processes is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential degradation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for hydrocortisone cypionate?
A1: this compound is susceptible to three main degradation pathways primarily affecting the hydrocortisone moiety: hydrolysis, oxidation, and photodegradation.
-
Hydrolysis: The ester linkage of the cypionate group is prone to hydrolysis, yielding hydrocortisone and cyclopentanepropionic acid. The rate of hydrolysis is significantly influenced by pH and temperature.[1]
-
Oxidation: The dihydroxyacetone side chain of the hydrocortisone molecule is susceptible to oxidation.[2][3][4] This can lead to the formation of various degradation products, including 21-dehydrohydrocortisone and subsequent acidic derivatives.[5] The presence of oxygen and metal ions can catalyze this process.[6]
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation of the hydrocortisone molecule.[7][8][9][10]
Q2: What are the known degradation products of this compound?
A2: Forced degradation studies on hydrocortisone and its esters have identified several degradation products. While specific studies on this compound are limited, the primary degradation products arise from the hydrocortisone structure. These include:
-
Hydrocortisone (from hydrolysis of the cypionate ester)
-
21-dehydrohydrocortisone (an oxidative product)[5]
-
Cortisone (Impurity B)[11]
-
Hydrocortisone-21-aldehyde (Impurity G)[11]
-
Various carboxylic acid derivatives resulting from further oxidation.[5]
-
Products of the Mattox rearrangement under acidic conditions.[12]
Q3: How can I prevent the degradation of my this compound samples?
A3: Preventing degradation involves controlling the formulation and storage environment. Key strategies include:
-
pH Control: Maintain the pH of solutions within a range of 4 to 5, which is the optimal pH for hydrocortisone stability.[13]
-
Temperature Control: Store samples at recommended temperatures, typically refrigerated (2-8 °C) or at controlled room temperature (20-25 °C), and avoid exposure to high temperatures.[13][14]
-
Light Protection: Store all solutions and solid materials in light-resistant containers, such as amber vials, to prevent photodegradation.[7][8][9][10]
-
Use of Antioxidants: Incorporate antioxidants into formulations to mitigate oxidative degradation. Common antioxidants include ascorbic acid, sodium bisulfite, and butylated hydroxytoluene (BHT).[15]
-
Chelating Agents: To prevent metal-catalyzed oxidation, the addition of chelating agents like ethylenediaminetetraacetic acid (EDTA) can be beneficial.[1]
-
Inert Atmosphere: For highly sensitive samples, purging containers with an inert gas like nitrogen can displace oxygen and prevent oxidation.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of potency in solution over a short period. | Hydrolysis: Incorrect pH of the solution. | 1. Measure the pH of your solution. 2. Adjust the pH to the optimal range of 4-5 using appropriate buffers. 3. Re-assay the sample to confirm stability. |
| Appearance of unknown peaks in HPLC chromatogram. | Oxidative Degradation: Exposure to oxygen or presence of metal ion catalysts. | 1. Prepare fresh solutions using deoxygenated solvents. 2. Consider adding an antioxidant or a chelating agent (e.g., EDTA) to your formulation. 3. Store samples under an inert atmosphere (e.g., nitrogen). |
| Discoloration or precipitation of the sample. | Photodegradation or advanced degradation: Exposure to light or significant chemical change. | 1. Ensure all samples are stored in light-resistant containers. 2. Review storage temperature; elevated temperatures can accelerate degradation. 3. Characterize the precipitate to identify the degradation product. |
| Inconsistent results between experiments. | Variable storage conditions or formulation inconsistencies. | 1. Standardize and document all storage conditions (temperature, light exposure). 2. Ensure consistent formulation procedures, including the source and quality of excipients. 3. Perform a forced degradation study to understand the stability limits of your formulation. |
Quantitative Data Summary
The following tables summarize stability data for hydrocortisone and its esters under various conditions.
Table 1: Stability of Hydrocortisone Oral Suspension (2.5 mg/mL) at Different Temperatures [11]
| Temperature | Storage Duration | Remaining Hydrocortisone (%) |
| 5 °C | 91 days | > 95% |
| 25 °C | 91 days | > 95% |
| 40 °C | 91 days | Significant degradation observed |
Table 2: Stability of Hydrocortisone Succinate Oral Solutions (1 mg/mL) at Different pH and Temperatures [14]
| pH | Temperature | Storage Duration | Remaining Hydrocortisone Succinate (%) |
| 5.5 | Refrigerated (3-7 °C) | 14 days | > 92% |
| 6.5 | Refrigerated (3-7 °C) | 14 days | > 92% |
| 7.4 | Refrigerated (3-7 °C) | 14 days | > 92% |
| 5.5 | Ambient (20-22 °C) | 4 days | Degraded |
| 6.5 | Ambient (20-22 °C) | 4 days | Degraded |
| 7.4 | Ambient (20-22 °C) | 4 days | Degraded |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid drug substance and a solution at 60 °C for 48 hours.
-
Photodegradation: Expose the solid drug substance and a solution to UV light (254 nm) and visible light for a specified duration as per ICH Q1B guidelines.[7][8][9][10][16]
3. Sample Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method (see Protocol 2).
-
Use a photodiode array (PDA) detector to monitor for peak purity and identify the spectral characteristics of any new peaks.
-
Couple the HPLC to a mass spectrometer (MS) to obtain mass information for the degradation products to aid in their identification.[2][4]
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method optimization will be required.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (with an optional acid modifier like 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 242 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
Specificity is crucial and should be demonstrated by showing that the method can resolve this compound from its degradation products, process impurities, and excipients.
Visualizations
References
- 1. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 4. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative degradation of hydrocortisone in presence of attapulgite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 8. database.ich.org [database.ich.org]
- 9. ikev.org [ikev.org]
- 10. youtube.com [youtube.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
Technical Support Center: Overcoming Poor Solubility of Hydrocortisone Cypionate in PBS
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when dissolving hydrocortisone (B1673445) cypionate in Phosphate Buffered Saline (PBS) for experimental use.
Frequently Asked Questions (FAQs)
Q1: Why is my hydrocortisone cypionate not dissolving in PBS?
This compound is a lipophilic ester of hydrocortisone. Its chemical structure, characterized by a large, non-polar steroid nucleus and a cyclopentylpropionate ester group, results in very low aqueous solubility.[1][2][3] Phosphate Buffered Saline (PBS), being an aqueous solution, is a poor solvent for such hydrophobic compounds. Direct addition of this compound powder to PBS will likely result in a suspension of insoluble particles rather than a clear solution.
Q2: What are the primary methods to improve the solubility of this compound in aqueous solutions like PBS?
To overcome the poor aqueous solubility of this compound, several methods can be employed. These generally involve the use of solubilizing agents or specialized formulation techniques. The most common approaches include:
-
Co-solvents: Utilizing a water-miscible organic solvent to first dissolve the compound before dilution in PBS.
-
Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic drug, facilitating its dispersion in the aqueous medium.
-
Cyclodextrins: Using cyclodextrins to form inclusion complexes with the this compound molecule, thereby increasing its solubility in water.
Each of these methods has its advantages and considerations for your specific experimental setup.
Troubleshooting Guides
This section provides detailed protocols and data to help you select and implement the most suitable method for dissolving this compound in PBS for your research needs.
Issue: Difficulty achieving the desired concentration of this compound in PBS.
Solution 1: Co-solvent Method
This is often the most straightforward approach for preparing stock solutions that can be diluted in your experimental medium. Common co-solvents for corticosteroids include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[4][5]
Experimental Protocol: Using DMSO as a Co-solvent
-
Prepare a high-concentration stock solution: Weigh the desired amount of this compound and dissolve it in pure DMSO. For example, hydrocortisone acetate (B1210297) can be dissolved in DMSO at approximately 10 mg/ml.[5]
-
Vortexing and gentle warming: Vortex the solution thoroughly to ensure the compound is fully dissolved. If necessary, gentle warming in a water bath (e.g., at 37°C) can aid dissolution.
-
Dilution in PBS: Serially dilute the stock solution in PBS to your final desired concentration. It is crucial to add the stock solution to the PBS while vortexing to ensure rapid dispersion and prevent precipitation.
-
Final concentration of co-solvent: Be mindful of the final concentration of the co-solvent in your working solution, as it may have effects on your biological system. It is advisable to keep the final DMSO concentration below 0.5%.
Solution 2: Combined Co-solvent and Surfactant Method
For higher target concentrations, a combination of co-solvents and surfactants can be more effective.
Experimental Protocol: Using DMSO, PEG300, and Tween-80
This protocol is adapted from a method for solubilizing this compound in a saline solution, which is applicable to PBS.[6]
-
Prepare a DMSO stock solution: Dissolve this compound in DMSO to make a 20.8 mg/mL stock solution.
-
Mix with PEG300: Take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add Tween-80: To the DMSO/PEG300 mixture, add 50 µL of Tween-80 and mix until uniform.
-
Final dilution in PBS: Add 450 µL of PBS to the mixture to achieve a final volume of 1 mL. This will result in a final this compound concentration of 2.08 mg/mL.
Solution 3: Cyclodextrin-based Solubilization
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming a water-soluble inclusion complex.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is a commonly used derivative with improved solubility and safety.
Experimental Protocol: Using Hydroxypropyl-β-cyclodextrin (HP-β-CyD)
-
Prepare an HP-β-CyD solution: Prepare a solution of HP-β-CyD in PBS at the desired concentration.
-
Add this compound: Add the this compound powder directly to the HP-β-CyD solution.
-
Stirring and incubation: Stir the mixture for an extended period (e.g., 24 hours) at room temperature or with gentle heating to facilitate the formation of the inclusion complex.
-
Filtration: After incubation, filter the solution through a 0.22 µm filter to remove any undissolved particles.
Data Presentation: Comparison of Solubilization Methods
The following table summarizes the achievable concentrations of hydrocortisone and its esters using different solubilization methods.
| Compound | Method | Solvent System | Achievable Concentration | Source |
| Hydrocortisone | Co-solvent | 1:4 DMF:PBS (pH 7.2) | ~ 0.20 mg/mL | [4] |
| Hydrocortisone Acetate | Co-solvent | 1:7 DMSO:PBS (pH 7.2) | ~ 0.12 mg/mL | [5] |
| Hydrocortisone | Cyclodextrin | β-CD in aqueous solution | 2.2 mg/mL | [1] |
| This compound | Co-solvent/Surfactant | 10% DMSO, 40% PEG300, 5% Tween-80 in Saline | ≥ 2.08 mg/mL | [6] |
Visual Guides
Workflow for Selecting a Solubilization Method
The following diagram outlines a decision-making process for choosing the appropriate solubilization strategy based on your experimental requirements.
Signaling Pathway of Glucocorticoid Action
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. The following diagram illustrates the general signaling pathway of glucocorticoids.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydrocortisone/cyclodextrin complex electrospun nanofibers for a fast-dissolving oral drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
Minimizing hydrocortisone cypionate degradation during sample preparation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of hydrocortisone (B1673445) cypionate during sample preparation for analytical quantification.
Frequently Asked Questions (FAQs)
Q1: My hydrocortisone cypionate recovery is consistently low. What are the potential causes?
A1: Low recovery of this compound can stem from several factors during sample preparation:
-
Incomplete Extraction: The solvent system used may not be efficiently extracting the analyte from the sample matrix. This compound is more lipophilic than hydrocortisone, so ensure your extraction solvent has appropriate polarity. For complex matrices like creams or ointments, techniques like solid-phase extraction (SPE) may be necessary to effectively isolate the analyte from interfering excipients.[1]
-
Adsorption: Hydrocortisone and its esters can adsorb to glass and plastic surfaces. Consider using silanized glassware or polypropylene (B1209903) tubes to minimize this effect.
-
Chemical Degradation: The compound may be degrading during sample processing. Key factors include pH, temperature, and exposure to light. Hydrocortisone is known to be unstable in highly basic solutions and can degrade at elevated temperatures.[2][3]
Q2: I am observing extra peaks in my chromatogram that are not present in my standard solution. What could they be?
A2: The appearance of unexpected peaks often indicates degradation of this compound. Common degradation pathways for corticosteroids include oxidation and hydrolysis.[4][5] Potential degradation products include:
-
Hydrocortisone: Hydrolysis of the cypionate ester bond will yield the parent hydrocortisone molecule.
-
Cortisone (B1669442) Cypionate: Oxidation of the 11-beta-hydroxyl group of this compound will form the corresponding 11-keto analogue, cortisone cypionate.
-
Other Oxidation Products: Further oxidation can lead to the formation of 21-dehydrohydrocortisone or carboxylic acid derivatives.[4]
-
Mattox Rearrangement Products: Under acidic conditions, corticosteroids can undergo a dehydration reaction known as the Mattox rearrangement.[4][5][6]
To confirm the identity of these peaks, techniques like LC-MS/MS are recommended.[5]
Q3: My results show high variability between replicate samples. What can I do to improve precision?
A3: High variability often points to inconsistencies in the sample preparation workflow. To improve precision:
-
Homogenize Samples Thoroughly: Ensure the sample matrix is completely homogenous before taking an aliquot for extraction. This is particularly critical for semi-solid formulations like creams and ointments.
-
Precise Pipetting and Dilutions: Use calibrated pipettes and ensure all dilutions are performed accurately.
-
Control Temperature: Avoid exposing samples to high temperatures during extraction. If heating is necessary to dissolve the sample, use a controlled temperature water bath and minimize the exposure time.[1]
-
Protect from Light: Store samples and standards in amber vials or protect them from light to prevent photodegradation.[7]
-
Automate When Possible: Automated sample preparation systems can reduce human error and improve reproducibility.
Troubleshooting Guides
Issue 1: Low Analyte Recovery
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incomplete Extraction | Optimize solvent system. | For liquid-liquid extraction, try a solvent with a different polarity. For SPE, ensure the correct sorbent and elution solvents are used. A normal-phase SPE with a silica (B1680970) cartridge can be effective for cleaning up samples from lipid-based matrices. |
| Analyte Adsorption | Use appropriate labware. | Use silanized glass vials or low-adsorption polypropylene tubes. Pre-rinsing pipette tips with the sample solution can also help. |
| Sample Degradation | Control environmental factors. | Maintain a neutral or slightly acidic pH during extraction.[2] Avoid high temperatures and protect samples from light by using amber glassware.[7] Prepare samples on ice if thermal degradation is suspected. |
Issue 2: Appearance of Degradation Peaks
| Potential Cause | Troubleshooting Step | Recommended Action |
| Oxidative Degradation | Minimize exposure to oxygen. | De-gas solvents before use. Consider adding an antioxidant (e.g., BHT) to the sample or extraction solvent, ensuring it does not interfere with the analysis. |
| pH-Mediated Degradation | Buffer the sample solution. | If the sample matrix is acidic or basic, neutralize it or use a buffer to maintain a pH where this compound is stable (typically slightly acidic to neutral). Hydrocortisone is particularly unstable in basic conditions.[2] |
| Photodegradation | Protect from light. | Work in a dimly lit area or use amber-colored labware and vials for sample preparation and storage.[7] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from a Cream Matrix
This protocol is adapted from methods for extracting hydrocortisone from topical formulations.[1]
-
Sample Preparation: Accurately weigh approximately 1g of the cream into a glass vial.
-
Dissolution: Add 10 mL of a suitable organic solvent (e.g., a 1:2 mixture of ethyl acetate (B1210297) and hexane) to dissolve the cream. Vortex for 2 minutes to ensure complete dissolution. The hexane (B92381) helps to retain the polar this compound on the silica sorbent.
-
SPE Cartridge Conditioning: Condition a silica SPE cartridge (e.g., 500mg/3mL) by passing 5 mL of hexane through it. Do not allow the cartridge to go dry.
-
Sample Loading: Load the dissolved sample solution onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of a hexane:ethyl acetate mixture (e.g., 70:30 v/v) to remove non-polar excipients.
-
Elution: Elute the this compound from the cartridge with 5 mL of a more polar solvent, such as methanol (B129727) or a methanol:water mixture (e.g., 3:1 v/v).[1]
-
Analysis: The eluate can then be diluted as necessary and analyzed by HPLC.
Protocol 2: HPLC Method for Quantification of this compound
This is a general reverse-phase HPLC method based on published methods for hydrocortisone and its esters.[8][9][10]
-
Column: ODS (C18), 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic mixture of methanol, water, and acetic acid (e.g., 60:30:10, v/v/v).[8] The mobile phase composition may need to be optimized for this compound to achieve a suitable retention time.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Visualizations
This compound Degradation Pathways
Caption: Potential degradation pathways for this compound.
Troubleshooting Workflow for Low Analyte Recovery
Caption: A logical workflow for troubleshooting low recovery issues.
References
- 1. lcms.cz [lcms.cz]
- 2. Effect of vehicles and other active ingredients on stability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High-performance liquid chromatographic determination of this compound: method development and characterization of chromatographic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
Technical Support Center: Troubleshooting Hydrocortisone Cypionate Interference in Immunoassays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from hydrocortisone (B1673445) cypionate in immunoassays for cortisol.
Frequently Asked Questions (FAQs)
Q1: What is hydrocortisone cypionate and how can it interfere with my cortisol immunoassay?
A1: this compound is a synthetic ester of hydrocortisone (cortisol).[1][2][3] It is prescribed for its anti-inflammatory and immunosuppressive properties.[1][2][3] Interference in a cortisol immunoassay can occur because this compound is structurally very similar to cortisol.[4][5][6] Most immunoassays, particularly competitive assays like ELISA, use antibodies that recognize specific parts of the cortisol molecule.[7][8][9][10][11] Due to the structural similarity, the anti-cortisol antibodies may bind to this compound, a phenomenon known as cross-reactivity.[4][12] This cross-reactivity leads to an overestimation of the actual cortisol concentration in the sample, resulting in falsely elevated readings.[12][13]
Q2: My cortisol levels are unexpectedly high in samples from subjects administered this compound. Could this be interference?
A2: Yes, this is a strong indication of immunoassay interference. The high structural similarity between this compound and cortisol makes cross-reactivity in competitive immunoassays highly likely.[4][5][6] This can lead to clinically significant false positives.[4]
Q3: How can I confirm that the high readings are due to interference?
A3: To confirm interference, you can perform a spike and recovery experiment, as well as serial dilutions of the sample.[13][14] A non-parallel response in the serial dilution compared to the standard curve is indicative of interference. Additionally, you can pretreat the sample to remove the interfering substance and observe if the cortisol levels decrease.
Q4: What are the primary methods to mitigate interference from this compound?
A4: The main strategies to reduce or eliminate this interference include:
-
Sample Pre-treatment: This can involve enzymatic hydrolysis to cleave the cypionate ester from hydrocortisone, or solvent extraction to separate the more lipophilic this compound from the more polar cortisol.
-
Use of a More Specific Assay: Switching to an assay that utilizes a highly specific monoclonal antibody with low cross-reactivity to this compound can be effective.[15]
-
Chromatographic Methods: Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are highly specific and can distinguish between cortisol and this compound, though they are more resource-intensive.[16][17][18]
Troubleshooting Guides
Guide 1: Initial Assessment of Suspected Interference
Problem: Unexpectedly high cortisol readings in samples from subjects known to be taking this compound.
Initial Steps:
-
Review Assay Specificity: Check the immunoassay kit's package insert for any data on cross-reactivity with this compound or other cortisol esters.
-
Perform Serial Dilutions: Dilute the problematic sample in a series (e.g., 1:2, 1:4, 1:8) with the assay buffer. If the corrected concentrations do not agree across the dilution series, interference is likely.[19]
-
Spike and Recovery: Spike a known amount of cortisol standard into the sample matrix and a control matrix. A recovery of significantly more or less than 100% in the sample matrix suggests interference.[13]
Guide 2: Implementing a Sample Pre-treatment Protocol
If interference is confirmed, the following pre-treatment methods can be employed.
Option A: Enzymatic Hydrolysis
This method uses an esterase to cleave the cypionate group, converting this compound to hydrocortisone. This will result in a measurement of total cortisol (endogenous + drug-derived).
Option B: Solvent Extraction
This method separates compounds based on their polarity. This compound is more nonpolar than cortisol and can be partitioned into an organic solvent.
Quantitative Data Summary
The following table summarizes the cross-reactivity of various steroids in a cortisol immunoassay. Note that data for this compound is often not explicitly provided by manufacturers, but significant cross-reactivity is expected due to its structure.
| Interfering Substance | % Cross-Reactivity (Example Data) | Potential for Clinical Significance |
| Prednisolone | > 13.1% | High[20][21] |
| 11-Deoxycortisol | > 13.1% | High[20][21] |
| 17-Hydroxyprogesterone | > 13.1% | High[20][21] |
| Beclomethasone (1 µg/mL) | 1.6% | Unlikely to be clinically significant[20][21] |
| Dexamethasone | Not statistically significant | Low[20][21] |
| Fluticasone | Not statistically significant | Low[20][21] |
| This compound | Data not available, but expected to be high | High |
Data is illustrative and based on a study of the Roche cortisol immunoassay.[20][21] Cross-reactivity can vary significantly between different assays.
Detailed Experimental Protocols
Protocol 1: Competitive ELISA for Cortisol
This is a general protocol for a competitive enzyme-linked immunosorbent assay (ELISA) for cortisol.[7][8][9][10]
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. All components should be brought to room temperature before use.
-
Well Preparation: Place the desired number of antibody-coated microplate strips into the holder.
-
Sample/Standard Addition: Pipette 25 µL of standards, controls, and samples into the appropriate wells.
-
Enzyme Conjugate Addition: Add 200 µL of the cortisol-enzyme conjugate to all wells.
-
Incubation: Incubate the plate for 60 minutes at room temperature (20-25°C).
-
Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of 1X wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to all wells.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of stop solution to all wells.
-
Read Absorbance: Read the absorbance at 450 nm on a microplate reader within 20 minutes of adding the stop solution.
-
Data Analysis: Construct a standard curve by plotting the absorbance of the standards against their concentrations. Determine the concentration of cortisol in the samples from this curve. The intensity of the color is inversely proportional to the cortisol concentration.[7][9]
Protocol 2: Enzymatic Hydrolysis of this compound
This protocol is adapted from methods for hydrolyzing steroid esters and glucuronides.[22][23][24]
-
Sample Preparation: To 100 µL of serum or plasma, add 10 µL of a suitable esterase enzyme solution (e.g., porcine liver esterase) in an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Incubation: Incubate the mixture at 37°C for 2 hours to allow for complete hydrolysis of the ester bond.
-
Enzyme Deactivation: Heat the sample at 60°C for 10 minutes to deactivate the enzyme.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 5 minutes to pellet any precipitated protein.
-
Assay: Use the supernatant for the cortisol immunoassay following the standard protocol.
-
Note: This procedure will measure the total hydrocortisone concentration (endogenous cortisol + hydrocortisone from the drug). A parallel sample without enzyme treatment should be run to estimate the level of interference.
Visualizations
Caption: Mechanism of this compound interference in a competitive cortisol immunoassay.
Caption: Experimental workflow for troubleshooting suspected this compound interference.
Caption: Logical relationships leading to and mitigating this compound interference.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Hydrocortisone - Wikipedia [en.wikipedia.org]
- 4. d-nb.info [d-nb.info]
- 5. [PDF] Cross-reactivity of steroid hormone immunoassays : clinical significance and two-dimensional molecular similarity prediction | Semantic Scholar [semanticscholar.org]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medimabs.com [medimabs.com]
- 9. abcam.com [abcam.com]
- 10. weldonbiotech.com [weldonbiotech.com]
- 11. Human Cortisol Competitive ELISA Kit (EIAHCOR) - Invitrogen [thermofisher.com]
- 12. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 14. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 15. [Inducing high-specificity anti-cortisol antibodies for use in RIA (radioimmunoassay)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring cortisol in serum, urine and saliva - are our assays good enough? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cortisol Measurements in Cushing's Syndrome: Immunoassay or Mass Spectrometry? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cortisol Immunosensors: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. myadlm.org [myadlm.org]
- 20. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Hydrolysis of conjugated steroids by beta-glucuronidase from Ampullaria and application to the determination of urinary 17-hydroxycorticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. In vitro studies on enzymatic cleavage of steroid esters in the female organism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. EP3064589A1 - Enzymatic process for the preparation of testosterone and esters thereof - Google Patents [patents.google.com]
Technical Support Center: Stability and Analysis of Hydrocortisone in Human Feces for Gut Microbiome Studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on handling and analyzing hydrocortisone (B1673445) in human fecal samples for gut microbiome research. The following information addresses common questions and troubleshooting scenarios to ensure data integrity and experimental success.
Frequently Asked Questions (FAQs)
Q1: How stable is hydrocortisone in fresh human fecal samples?
A1: Hydrocortisone is not stable in fresh human feces at physiological temperatures. Fecal bacteria can metabolize hydrocortisone, leading to its degradation. Studies have shown that at 37°C, there can be a slight degradation of 7% to 26% within 24 hours[1][2]. Stability is significantly improved at lower temperatures.
Q2: What are the recommended storage conditions for fecal samples intended for hydrocortisone analysis?
A2: Immediate freezing of fecal samples is the gold standard to minimize changes in both the microbiome and metabolite concentrations[3]. If immediate freezing is not possible, storing samples at 10°C can reduce hydrocortisone degradation to less than 7% over 24 hours[1][2]. For field studies where freezing is impractical, storing samples in 95% ethanol (B145695) is a common alternative, though this may alter metabolite concentrations over longer periods[4][5][6].
Q3: What is the primary mechanism of hydrocortisone degradation in feces?
A3: The degradation of hydrocortisone in feces is primarily due to the metabolic activity of gut bacteria[1][2]. Certain anaerobic bacteria, such as Clostridium scindens, possess enzymes that can modify the structure of hydrocortisone. These enzymatic transformations include side-chain cleavage and reductions[7][8][9][10].
Experimental Protocols
Protocol 1: Fecal Sample Collection and Storage
This protocol outlines the standardized procedure for collecting and storing human fecal samples to ensure the stability of hydrocortisone for subsequent analysis.
Materials:
-
Stool collection kit (e.g., collection container, spatula)
-
Insulated container with ice packs or dry ice
-
-80°C freezer
-
Ethanol (95%, if immediate freezing is not possible)
-
Labeled, sterile collection tubes
Procedure:
-
Provide the participant with a stool collection kit and detailed instructions for self-collection to avoid contamination[11][12].
-
Instruct the participant to collect the sample and, if possible, immediately place it in a sealed container on ice or in a freezer.
-
Transport the sample to the laboratory in an insulated container with ice packs or on dry ice.
-
Upon receipt, either process the sample immediately or store it at -80°C for long-term preservation[3].
-
If immediate freezing is not feasible, a portion of the fresh sample can be homogenized and stored in 95% ethanol at a 2.5:1 ratio of ethanol to feces[6]. Note that this may affect metabolite profiles over time[4][5].
Protocol 2: Hydrocortisone Extraction from Fecal Samples
This protocol describes a common method for extracting hydrocortisone from fecal samples for analysis by LC-MS/MS. 80% aqueous methanol (B129727) is often recommended for the extraction of glucocorticoid metabolites from mammalian feces[13][14][15].
Materials:
-
Lyophilizer (freeze-dryer)
-
Homogenizer (e.g., bead beater)
-
Vortex mixer
-
Centrifuge
-
80% aqueous methanol
-
Microcentrifuge tubes
-
Solid Phase Extraction (SPE) cartridges (optional, for sample cleanup)
Procedure:
-
Lyophilize the frozen fecal sample to remove water content.
-
Homogenize the dried fecal matter into a fine powder.
-
Weigh approximately 0.1 to 0.5 grams of the fecal powder into a microcentrifuge tube[16].
-
Add 80% aqueous methanol to the tube (e.g., 5 mL for every 0.1 g of feces)[16].
-
Vortex the mixture vigorously for at least 5 minutes to ensure thorough extraction[16].
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid debris[16].
-
Carefully collect the supernatant, which contains the extracted hydrocortisone.
-
For cleaner samples, the supernatant can be further purified using Solid Phase Extraction (SPE) cartridges[16].
-
Dry the final extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS/MS analysis.
Troubleshooting Guides
| Issue | Potential Cause | Recommended Solution |
| Low or no detection of hydrocortisone | 1. Degradation during storage: Improper storage temperature or delay in processing. 2. Inefficient extraction: Incorrect solvent or insufficient mixing. 3. Matrix effects in LC-MS/MS: Interference from other compounds in the fecal extract. | 1. Ensure samples are frozen immediately at -80°C after collection. Review sample handling and transport procedures. 2. Use 80% aqueous methanol for extraction and ensure vigorous vortexing for an adequate duration. 3. Incorporate a sample cleanup step using Solid Phase Extraction (SPE) and use a deuterated internal standard for hydrocortisone. |
| High variability between replicate samples | 1. Inhomogeneous sample: Fecal samples are not uniform in composition. 2. Inconsistent extraction procedure: Variations in sample weight, solvent volume, or mixing time. | 1. Thoroughly homogenize the entire fecal sample before taking aliquots for extraction. 2. Strictly adhere to the validated extraction protocol for all samples. |
| Unexpected peaks in LC-MS/MS chromatogram | 1. Presence of hydrocortisone metabolites: Bacterial metabolism can produce various steroid derivatives. 2. Contamination: Contamination from collection materials or during sample processing. | 1. Use a high-resolution mass spectrometer to identify the mass of the unknown peaks and compare them to known hydrocortisone metabolites. 2. Run blank samples (extraction solvent only) to identify any sources of contamination. |
Data Presentation
Table 1: Stability of Hydrocortisone in Human Feces under Different Storage Conditions
| Storage Temperature | Duration | Hydrocortisone Degradation | Reference(s) |
| 37°C | 24 hours | 7% - 26% | [1][2] |
| 10°C | 24 hours | < 7% | [1][2] |
| Ambient Temperature in 95% Ethanol | Up to 120 days | Glucocorticoid metabolite concentrations can increase and then decrease over time. | [4][5] |
| -20°C in 95% Ethanol | Up to 180 days | A dampened pattern of increase and decrease in glucocorticoid metabolites is observed. | [5] |
Visualizations
References
- 1. Hydrocortisone stability in human feces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Temporal stability of fecal cortisol metabolites in mountain-dwelling ungulates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. graphviz.org [graphviz.org]
- 4. researchgate.net [researchgate.net]
- 5. A matter of time: evaluating the storage of fecal samples for steroid analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. princeton.edu [princeton.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. MICROBIOME & STEROID METABOLISM | The Sterolbiome Laboratory [publish.illinois.edu]
- 11. brd.nci.nih.gov [brd.nci.nih.gov]
- 12. genieur.eu [genieur.eu]
- 13. wtm.at [wtm.at]
- 14. researchgate.net [researchgate.net]
- 15. Validation of a Fecal Glucocorticoid Assay to Assess Adrenocortical Activity in Meerkats Using Physiological and Biological Stimuli - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fecal Samples for Hormone Extraction [sas.upenn.edu]
Technical Support Center: Forced Degradation Studies of Hydrocortisone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of hydrocortisone (B1673445) to identify impurities.
Experimental Protocols and Data
Forced degradation studies are essential for identifying potential degradation products of drug substances and developing stability-indicating analytical methods. Below are detailed methodologies for the stress testing of hydrocortisone under various conditions, along with a summary of expected degradation.
Experimental Protocols
1. Acid Hydrolysis:
-
Procedure: Dissolve hydrocortisone in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution. Dilute an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl).
-
Stress Condition: Reflux the solution at 80°C for a specified duration (e.g., 2-8 hours) or until significant degradation is observed.
-
Neutralization: After the stress period, cool the solution to room temperature and neutralize it with an equivalent concentration of sodium hydroxide (B78521) (NaOH).
-
Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
2. Base Hydrolysis:
-
Procedure: Dissolve hydrocortisone in a suitable solvent to prepare a stock solution. Dilute an aliquot of the stock solution with 0.1 M sodium hydroxide (NaOH).
-
Stress Condition: Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified duration (e.g., 1-4 hours) until sufficient degradation is achieved.
-
Neutralization: After the stress period, cool the solution and neutralize it with an equivalent concentration of hydrochloric acid (HCl).
-
Analysis: Dilute the neutralized solution with the mobile phase for HPLC analysis.
3. Oxidative Degradation:
-
Procedure: Dissolve hydrocortisone in a suitable solvent. Treat the solution with 3-30% hydrogen peroxide (H₂O₂).
-
Stress Condition: Store the solution at room temperature or a slightly elevated temperature (e.g., 40°C) for a specified period (e.g., up to 24 hours), protected from light.
-
Analysis: Dilute the solution with the mobile phase to an appropriate concentration for HPLC analysis.
4. Thermal Degradation:
-
Procedure: Place solid hydrocortisone powder in a thermostable container.
-
Stress Condition: Expose the solid drug substance to dry heat in a calibrated oven at a high temperature (e.g., 105°C) for a specified duration (e.g., 24-72 hours).
-
Analysis: After exposure, dissolve a weighed amount of the stressed sample in a suitable solvent and dilute it with the mobile phase for HPLC analysis.
5. Photolytic Degradation:
-
Procedure: Expose a solution of hydrocortisone (in a photostable and transparent container) or the solid drug substance to light.
-
Stress Condition: Place the sample in a photostability chamber and expose it to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control sample should be stored under the same conditions but protected from light.
-
Analysis: Prepare solutions of the exposed and dark control samples in the mobile phase for HPLC analysis.
Data Presentation: Summary of Forced Degradation Results
The following table summarizes the typical extent of degradation and major impurities observed under different stress conditions. The exact percentages may vary depending on the specific experimental parameters.
| Stress Condition | Reagent/Parameter | Duration/Temperature | % Degradation (Approx.) | Major Degradation Products Identified |
| Acid Hydrolysis | 0.1 M HCl | 8 hours at 80°C | 15 - 20% | E/Z isomers of dehydrated hydrocortisone |
| Base Hydrolysis | 0.1 M NaOH | 4 hours at 60°C | 10 - 15% | Hydrocortisone-21-oic acid, 17-ketosteroid impurity |
| Oxidative Degradation | 3% H₂O₂ | 24 hours at RT | 1 - 5% | 21-dehydrohydrocortisone (cortisone), other oxidative adducts |
| Thermal Degradation | Solid State | 72 hours at 105°C | < 1% | Minimal degradation, potential for dimers or other minor products |
| Photolytic Degradation | UV/Visible Light | As per ICH Q1B | Variable | Photodegradation products (can be complex) |
Mandatory Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for hydrocortisone forced degradation.
Hydrocortisone Degradation Pathways
Caption: Major hydrocortisone degradation pathways.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during forced degradation studies of hydrocortisone.
Q1: Why am I not seeing any degradation under acidic conditions?
A1:
-
Insufficient Stress: The conditions may not be harsh enough. Consider increasing the temperature, prolonging the exposure time, or using a higher concentration of acid. However, be cautious not to use overly harsh conditions that might lead to secondary degradation.
-
Solubility Issues: Ensure that hydrocortisone is fully dissolved in the acidic solution. Poor solubility can limit its exposure to the stressor. You might need to use a co-solvent, but ensure it is stable under the stress conditions.
Q2: I am observing peak tailing for hydrocortisone and its impurities in my HPLC analysis. What could be the cause?
A2:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the polar functional groups of hydrocortisone and its impurities, leading to peak tailing. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress the ionization of silanols. Using a highly deactivated (end-capped) column can also mitigate this issue.
-
Column Overload: Injecting a too-concentrated sample can lead to peak tailing. Try diluting your sample and re-injecting.
-
Column Contamination: The column inlet frit might be partially blocked with particulates from the sample or mobile phase. Try back-flushing the column or, if the problem persists, replace the column. Using a guard column is a good preventative measure.
Q3: My mass balance is poor after forced degradation. What should I do?
A3:
-
Co-eluting Peaks: A degradation product might be co-eluting with the parent hydrocortisone peak or another impurity peak. Use a photodiode array (PDA) detector to check for peak purity. If co-elution is suspected, modify your HPLC method (e.g., change the gradient, mobile phase composition, or column) to improve resolution.
-
Non-UV Active Degradants: Some degradation products may not have a chromophore and will not be detected by a UV detector. If you suspect this, consider using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
-
Secondary Degradation: The initial degradation products might be unstable and further degrade into other products. Analyze samples at different time points during the stress study to monitor the formation and disappearance of impurities.
Q4: I am observing many small, unidentifiable peaks in my chromatogram after photolytic stress. How can I approach their identification?
A4:
-
LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the structural elucidation of unknown impurities. The fragmentation pattern can provide valuable information about the structure of the degradants.
-
Comparison with Dark Control: Carefully compare the chromatogram of the light-exposed sample with that of the dark control. Any peaks present only in the exposed sample are likely photodegradation products.
-
Literature Review: Search for literature on the photostability of corticosteroids, as similar degradation pathways may have been reported for related compounds.
Q5: How much degradation is considered "significant" in a forced degradation study?
A5: The goal of forced degradation is to achieve a level of degradation that is sufficient to demonstrate the stability-indicating nature of the analytical method. Typically, a degradation of 5-20% is considered appropriate. Excessive degradation should be avoided as it can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions. The extent of degradation should be sufficient to produce and allow for the separation and detection of the major degradation products.
Technical Support Center: Kinetics of Hydrocortisone Ester Decomposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the kinetics of decomposition of hydrocortisone (B1673445) esters in various systems.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental work on the stability of hydrocortisone esters.
Issue 1: Inconsistent or Unexpected Degradation Rates
-
Question: My degradation kinetic studies for a hydrocortisone ester are showing high variability between replicate experiments. What could be the cause?
-
Answer: Inconsistent results in degradation studies can stem from several factors. Firstly, ensure precise control over environmental conditions. Minor fluctuations in temperature can significantly impact degradation rates, as the decomposition of hydrocortisone sodium succinate (B1194679) is notably accelerated at elevated temperatures.[1][2] Secondly, the pH of your system is a critical parameter. Hydrocortisone and its esters exhibit pH-dependent stability, with increased degradation observed in both highly acidic and, particularly, basic conditions.[3][4] Finally, the presence of trace metal impurities can catalyze decomposition, a factor that can be mitigated by the addition of chelating agents like EDTA.[5] Repeated freeze-thaw cycles of stock solutions should also be avoided as they can lead to compound degradation.[6]
Issue 2: Precipitation of the Hydrocortisone Ester in Aqueous Solutions
-
Question: I am observing precipitation in my aqueous solution of a hydrocortisone ester during my stability study. What is happening and how can I prevent it?
-
Answer: Precipitation during stability studies of hydrocortisone esters in aqueous solutions is a common issue, often related to the low aqueous solubility of the parent hydrocortisone or certain esters like the acetate (B1210297) form.[7] Hydrocortisone esters, such as hydrocortisone sodium succinate, are often used as more soluble prodrugs.[3] However, if the ester hydrolyzes back to the less soluble parent hydrocortisone, precipitation can occur, especially if the concentration exceeds its solubility limit. This is particularly problematic at certain pH values; for instance, at a pH of 4.0, a significant loss of hydrocortisone from solution and precipitate formation can be observed.[3] To avoid this, ensure the pH of your medium is within the optimal stability range for the specific ester and consider using co-solvents or adjusting the concentration if solubility issues persist.
Issue 3: Appearance of Unknown Peaks in Chromatographic Analysis
-
Question: During the HPLC analysis of my hydrocortisone ester degradation samples, I am observing unexpected peaks. How can I identify these and what might they be?
-
Answer: The appearance of unknown peaks in your chromatogram indicates the formation of degradation products. The degradation of hydrocortisone and its esters can follow several pathways, leading to a variety of byproducts. Common degradation products include 21-dehydrohydrocortisone, 17-ketosteroids, and carboxylic acid derivatives.[8][9] More complex degradation can also lead to E/Z isomers and hemiacetal derivatives.[10] To identify these unknown peaks, hyphenated techniques such as UPLC-MS/MS are highly effective for structural elucidation.[8][11] By comparing the mass-to-charge ratio and fragmentation patterns with known degradation products from the literature, you can identify these impurities.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the stability and handling of hydrocortisone esters.
-
Question: What are the primary factors that influence the stability of hydrocortisone esters?
-
Answer: The stability of hydrocortisone esters is influenced by a combination of factors including the nature of the dosage form, the quality of excipients, the overall product composition, and the manufacturing process.[8] Key chemical factors include pH, temperature, and exposure to light.[1][6] For example, hydrocortisone is particularly unstable in highly basic conditions.[4] The presence of oxidizing agents and trace metals can also accelerate degradation.[5][6]
-
Question: What are the common degradation pathways for hydrocortisone and its esters?
-
Answer: Hydrocortisone and its esters can undergo degradation through several mechanisms. These include hydrolysis of the ester linkage, oxidation, and rearrangements.[9] Known degradation pathways include enol aldehyde formation via β-elimination, the Mattox rearrangement, and Baeyer-Villiger oxidation.[8] For instance, hydrocortisone butyrate (B1204436) can undergo reversible isomerization to the C-21 ester, which then hydrolyzes to hydrocortisone.[5]
-
Question: How should I properly store hydrocortisone ester solutions for stability studies?
-
Answer: Proper storage is crucial for maintaining the integrity of your hydrocortisone ester solutions. For short-term studies, refrigeration (e.g., 4±2℃) is often recommended to slow down degradation.[12][13] Solutions should be protected from light by using amber vials or other light-blocking containers.[6] For longer-term storage, freezing at -20°C or -80°C is advisable, and it is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6]
-
Question: What analytical techniques are most suitable for studying the kinetics of hydrocortisone ester decomposition?
-
Answer: High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used and robust method for separating and quantifying hydrocortisone and its degradation products.[8][14][15] For more detailed analysis and identification of unknown degradation products, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS/MS) is a powerful tool.[8][11] These chromatographic methods are essential for developing stability-indicating assays.
Quantitative Data Summary
The following tables summarize the stability data for different hydrocortisone esters under various conditions.
Table 1: Stability of Hydrocortisone Sodium Succinate in Aqueous Solutions
| Concentration | Solvent | Temperature | Time to 95% Concentration (t95%) | Reference |
| 1 and 4 mg/mL | Isotonic Saline or 5% Glucose | Ambient (24°C) | 25 - 30 hours | [1][2] |
| 1 and 4 mg/mL | Isotonic Saline or 5% Glucose | 30°C | 4.6 - 6.3 hours | [1][2] |
| 1 and 2 mg/mL | Normal Saline | 4±2℃, 25±3℃, 30±2℃ | Stable for up to 48 hours | [12][13] |
| 1 mg/mL | pH 5.5, 6.5, 7.4 | Refrigerated (3-7°C) | Stable for at least 14 days | [3] |
| 1 mg/mL | pH 5.5, 6.5, 7.4 | 21°C | Degraded after 4 days | [3] |
Table 2: Degradation of Hydrocortisone 17-Butyrate in the Presence of Microorganisms
| Microorganism | % Degradation |
| Escherichia coli | 59.1 ± 19.4% |
| Klebsiella oxytoca | 62.1 ± 6.7% |
| Pseudomonas aeruginosa | 56.0 ± 17.9% |
| No microorganisms | 16.6 ± 7.1% |
Note: Data from a study investigating the impact of bacteria commonly found on psoriatic skin.[16][17]
Experimental Protocols
Protocol 1: General HPLC Method for Hydrocortisone Stability Testing
This protocol outlines a general method for the analysis of hydrocortisone and its degradation products using HPLC.
-
Chromatographic System: Utilize an HPLC system equipped with a PDA detector.
-
Column: A C18 column (e.g., Luna C18 (2), 100A, 4.6 × 250 mm, 5.0 µm particle size) is suitable.[8]
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: 0.05 M potassium phosphate (B84403) monobasic buffer adjusted to pH 4.5.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
-
Gradient Program: An example gradient program is as follows: 0-18 min, 26% B; 18-32 min, 26-45% B; 32-48 min, 45-70% B; 48-58 min, 70% B; 58-60 min, 70-26% B; 60-75 min, 26% B.[8]
-
Detection: Monitor the eluent at a wavelength of 245 nm.[15]
-
Sample Preparation: Prepare samples by diluting the study solutions with the mobile phase to an appropriate concentration.
-
Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms. Quantify the amount of hydrocortisone ester remaining and any degradation products by comparing peak areas to those of a standard curve.
Protocol 2: UPLC-MS/MS for Identification of Degradation Products
This protocol provides a general approach for identifying unknown degradation products.
-
Chromatographic System: Use a UPLC system coupled to a tandem quadrupole mass spectrometer (TQD-MS).[8]
-
Column: A high-resolution column such as an Acquity UPLC BEH C18, 1.7 µm, 3 × 100 mm is recommended.[8]
-
Mobile Phase:
-
Mobile Phase A: 0.01 M ammonium (B1175870) formate (B1220265) buffer adjusted to pH 4.5.[8]
-
Mobile Phase B: Acetonitrile.[8]
-
-
Gradient Program: A typical gradient might be: 0-6.83 min, 26% B; 6.83-12.43 min, 26-45% B; 12.43-18.83 min, 45-70% B; 18.83-25 min, 70% B; 25-28 min, 70-26% B; 28-35 min, 26% B.[8]
-
Mass Spectrometry: Operate the mass spectrometer in a positive or negative ionization mode, depending on the analyte, and perform MS/MS fragmentation to obtain structural information.
-
Data Analysis: Analyze the mass spectra of the unknown peaks to determine their molecular weight and fragmentation patterns. Compare this data to known degradation pathways and literature to propose and confirm the structures of the degradation products.[8][10]
Visualizations
Caption: General degradation pathway of hydrocortisone esters.
References
- 1. Evaluation of the stability of hydrocortisone sodium succinate in solutions for parenteral use by a validated HPLC-UV method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acsi-journal.eu [acsi-journal.eu]
- 3. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of vehicles and other active ingredients on stability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinetics of decomposition and formulation of hydrocortisone butyrate in semiaqueous and gel systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hydrocortisone acetate | 50-03-3 [chemicalbook.com]
- 8. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism driven structural elucidation of forced degradation products from hydrocortisone in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS | Semantic Scholar [semanticscholar.org]
- 12. jmatonline.com [jmatonline.com]
- 13. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 14. HPLC Separation of Hydrocortisone and Hydrocortisone's Degradation Products | SIELC Technologies [sielc.com]
- 15. academic.oup.com [academic.oup.com]
- 16. Hydrocortisone 17-butyrate degradation in the presence of micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ovid.com [ovid.com]
Technical Support Center: Hydrocortisone Oral Suspension Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address variability in hydrocortisone (B1673445) oral suspension stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of hydrocortisone in an oral suspension?
A1: The stability of hydrocortisone in oral suspension is primarily influenced by pH, temperature, light, the composition of the vehicle (including excipients), and the initial source of the hydrocortisone (pure powder vs. crushed tablets).[1][2][3] Hydrocortisone is most stable in a slightly acidic medium, with a pH range of 3.5 to 4.5 being optimal.[4] Deviations from this pH, especially towards the basic side, can accelerate degradation.[3] Elevated temperatures also significantly increase the rate of decomposition.[2] Additionally, exposure to light can lead to photodegradation.[5]
Q2: What are the common degradation products of hydrocortisone in an oral suspension?
A2: Common degradation products of hydrocortisone in oral formulations include cortisone (B1669442) (impurity B) and hydrocortisone-21-aldehyde (impurity G).[6] In some cases, particularly at higher temperatures, 17-ketosteroids and other related compounds can also be formed.[7] The specific degradation pathway can be influenced by the pH of the formulation.[4]
Q3: How long is a typically compounded hydrocortisone oral suspension stable?
A3: The beyond-use date (BUD) of a compounded hydrocortisone oral suspension can vary significantly based on the formulation and storage conditions. However, several studies have demonstrated that with appropriate vehicles and storage, stability for 30 to 90 days can be achieved. For example, suspensions prepared in a dye-free, alcohol-free vehicle like Oral Mix have been shown to be stable for 90 days at both refrigerated (4°C) and room temperature (25°C).[8][9] Similarly, suspensions stored in the dark at 5°C and 25°C have been found to be chemically stable for at least 30 days.[1][2] A preservative-free oral solution of hydrocortisone succinate (B1194679) is stable for at least 14 days under refrigeration.[10][11]
Q4: What is the impact of using crushed tablets versus pure hydrocortisone powder on suspension stability?
A4: While both pure powder and crushed tablets can be used to prepare stable suspensions, the excipients present in the tablets can potentially influence the stability and physical properties of the final formulation.[1][2] It is crucial to ensure that the tablet excipients are compatible with the suspension vehicle and do not accelerate the degradation of hydrocortisone. However, studies have shown that stable suspensions can be successfully prepared from tablets.[1][2][8]
Q5: Are there any known excipient incompatibilities with hydrocortisone?
A5: Yes, incompatibilities have been identified with certain excipients. Specifically, studies using thermogravimetric analysis have shown incompatibilities between hydrocortisone and magnesium stearate (B1226849) as well as β-cyclodextrin.[12][13][14][15] It is essential to conduct preformulation compatibility studies when developing a new hydrocortisone oral suspension.
Troubleshooting Guides
This section provides solutions to common problems encountered during the preparation and stability testing of hydrocortisone oral suspensions.
Issue 1: Rapid Degradation of Hydrocortisone in the Suspension
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Measure the pH of the suspension. Hydrocortisone is most stable in a slightly acidic environment (pH 3.5-4.5).[4] Adjust the pH using appropriate buffers if necessary. Hydrocortisone is unstable in basic conditions.[3] |
| High Storage Temperature | Ensure the suspension is stored at the recommended temperature. For long-term stability, refrigeration (3-7°C) is often recommended.[10][11] Avoid storing at elevated temperatures, as this accelerates degradation.[2][16] |
| Exposure to Light | Store the suspension in amber or light-resistant containers to prevent photodegradation.[5][17] |
| Incompatible Excipients | Review the formulation for any known incompatibilities, such as with magnesium stearate or β-cyclodextrin.[12][13] Consider reformulating with alternative excipients. |
| Microbial Contamination | If the formulation does not contain a preservative, microbial growth can alter the pH and degrade the active ingredient. Ensure aseptic compounding techniques and consider adding a suitable preservative if the intended shelf-life requires it. |
Issue 2: Poor Physical Stability (e.g., Caking, Agglomeration)
| Possible Cause | Troubleshooting Step |
| Inadequate Suspending Agent | The concentration or type of suspending agent may be insufficient to keep the hydrocortisone particles uniformly dispersed. Evaluate different suspending agents (e.g., Ora-Plus®, carboxymethylcellulose) or adjust their concentration. |
| Particle Size Variation | Inconsistent particle size of the hydrocortisone powder can lead to poor suspension quality. If starting from tablets, ensure they are crushed to a fine, uniform powder.[17][18] |
| Improper Compounding Technique | Ensure proper levigation of the hydrocortisone powder with a small amount of the vehicle to create a smooth paste before final dilution.[17][18] This prevents clumping. |
| Changes in Crystal Form | Over time, changes in the crystalline structure (polymorphism) of the suspended drug can occur. This can be assessed using techniques like Powder X-ray Diffraction (PXRD).[6] |
Issue 3: Inconsistent Dosing and Lack of Uniformity
| Possible Cause | Troubleshooting Step |
| Inadequate Shaking Before Use | The suspension must be shaken well before each dose to ensure a uniform distribution of the drug. This should be clearly indicated on the product label.[17] |
| Poor Suspendability | If the suspension settles too quickly, it can lead to inaccurate dosing. The formulation may need to be optimized with a more effective suspending agent or by adjusting the viscosity. Studies have shown that with proper formulation, coefficients of variation for dosage uniformity can be less than 4.5%.[1][2] |
| Viscosity Issues | If the suspension is too thick, it can be difficult to pour and measure accurately. If it is too thin, it may settle too rapidly. Adjust the viscosity by modifying the concentration of the suspending agent. |
Data Summary Tables
Table 1: Stability of Hydrocortisone Oral Solutions (1 mg/mL) at Different pH and Temperatures
| pH | Storage Temperature | Initial Concentration Remaining after 14 Days |
| 5.5 | 3-7°C (Refrigerated) | ≥ 92%[10][11] |
| 6.5 | 3-7°C (Refrigerated) | ≥ 92%[10][11] |
| 7.4 | 3-7°C (Refrigerated) | ≥ 92%[10][11] |
| 5.5 | 20-22°C (Ambient) | Degraded (below 90%)[10] |
| 6.5 | 20-22°C (Ambient) | Degraded (below 90%)[10] |
| 7.4 | 20-22°C (Ambient) | Degraded (below 90%)[10] |
| 4.0 | Any Temperature | Rapid degradation (at least 50% loss in 1 hour)[10] |
Data adapted from a study on preservative-free hydrocortisone succinate oral solutions.
Table 2: Stability of Compounded Hydrocortisone Oral Suspensions Under Various Conditions
| Concentration | Vehicle | Storage Conditions | Duration | Stability |
| 2.5 mg/mL | From tablets/powder | 5°C and 25°C, in the dark | 30 days | Chemically stable[1][2] |
| 2.5 mg/mL | From tablets | 40°C, in the dark | 90 days | Significant decomposition[1][2] |
| 2 mg/mL | Oral Mix (dye-free) | 4°C and 25°C | 90 days | Stable[8][9] |
| 1 mg/mL | Ora-Blend® | Room Temperature | 60 days | Stable[6][18] |
Experimental Protocols
Protocol 1: Preparation of Hydrocortisone Oral Suspension (2.5 mg/mL) from Tablets
This protocol is based on methodologies described in published stability studies.[1][2]
Materials:
-
Hydrocortisone tablets (e.g., 10 mg or 20 mg)
-
Suspending vehicle (e.g., a 1:1 mixture of Ora-Plus® and Ora-Sweet®)
-
Mortar and pestle
-
Graduated cylinders
-
Amber plastic or glass bottles
Procedure:
-
Calculate the number of hydrocortisone tablets required to achieve the final concentration of 2.5 mg/mL in the desired total volume.
-
Place the tablets in a clean, dry mortar and crush them into a fine, uniform powder using a pestle.
-
Add a small amount of the suspending vehicle to the powder and levigate to form a smooth, uniform paste.
-
Gradually add the remaining vehicle in portions, mixing thoroughly after each addition.
-
Transfer the contents to a calibrated graduated cylinder.
-
Rinse the mortar with a small amount of the vehicle and add the rinsing to the graduated cylinder to ensure a complete transfer of the drug.
-
Add enough vehicle to reach the final desired volume and mix well.
-
Transfer the final suspension to an amber bottle for storage.
Protocol 2: Stability-Indicating HPLC Method for Hydrocortisone
This is a generalized protocol based on several published methods for hydrocortisone stability testing.[10][19][20][21]
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.01 M acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A common ratio is 40:60 (v/v).[10]
-
Detection: UV spectrophotometer at 242 nm or 254 nm.[20][21]
-
Injection Volume: 20-25 µL
-
Internal Standard (Optional but Recommended): Dexamethasone acetate (B1210297) or other suitable compound.[10]
Procedure:
-
Standard Preparation: Prepare a stock solution of hydrocortisone reference standard in the mobile phase. Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Sample Preparation: Withdraw a sample from the suspension. Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration standards. The sample may need to be centrifuged or filtered to remove excipients before injection.
-
Forced Degradation (Method Validation): To validate the stability-indicating nature of the assay, subject a hydrocortisone solution to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The method is considered stability-indicating if the peaks of the degradation products are well-resolved from the peak of the intact hydrocortisone.[21]
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the hydrocortisone standards against their concentrations. Determine the concentration of hydrocortisone in the test samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: Workflow for a typical hydrocortisone oral suspension stability study.
Caption: Logical flow for troubleshooting hydrocortisone suspension instability.
References
- 1. Stability of Hydrocortisone Oral Suspensions Prepared from Tablets and Powder | Semantic Scholar [semanticscholar.org]
- 2. Stability of hydrocortisone oral suspensions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of vehicles and other active ingredients on stability of hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical Stability of Hydrocortisone in an Oral Liquid Dosage Form without Suspending Agents - ProQuest [proquest.com]
- 5. [The light sensitivity of corticosteroids in crystalline form. Photochemical studies. 59. (1)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Studies on the Stability of Corticosteroids: Degradation of Clobetasol Propionate, Desonide and Hydrocortisone in Topical Formulations by HPLC and UPLC-MS/MS [scirp.org]
- 8. Stability of an Alcohol-free, Dye-free Hydrocortisone (2 mg/mL) Compounded Oral Suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. International Journal of Pharmaceutical Compounding [ijpc.com]
- 10. Stability of Hydrocortisone Preservative-Free Oral Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Hydrocortisone Preservative-Free Oral Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. d-nb.info [d-nb.info]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. [PDF] Compatibility studies of hydrocortisone with excipients using thermogravimetric analysis supported by multivariate statistical analysis | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. ejhp.bmj.com [ejhp.bmj.com]
- 17. psnz.org.nz [psnz.org.nz]
- 18. sickkids.ca [sickkids.ca]
- 19. researchgate.net [researchgate.net]
- 20. d-nb.info [d-nb.info]
- 21. jetir.org [jetir.org]
Validation & Comparative
A Comparative Efficacy Analysis of Hydrocortisone Esters in Topical Formulations: Acetate vs. Cypionate
An objective evaluation of hydrocortisone (B1673445) acetate (B1210297) and the prospective efficacy of hydrocortisone cypionate in cream formulations, supported by established experimental methodologies for topical corticosteroid assessment.
Data Summary: A Comparative Look at Hydrocortisone Esters
Due to the lack of direct comparative studies on hydrocortisone acetate and cypionate creams, this table outlines the known properties of hydrocortisone acetate and the theoretical influence of the cypionate ester based on its chemical properties.
| Parameter | Hydrocortisone Acetate Cream | This compound Cream (Projected) |
| Anti-inflammatory Potency | Mild to moderate | Expected to be similar to hydrocortisone acetate, as the active moiety is hydrocortisone. |
| Skin Penetration | Moderate, influenced by vehicle formulation. | Potentially enhanced due to increased lipophilicity of the cypionate ester, which may facilitate passage through the stratum corneum. |
| Onset of Action | Relatively rapid for a topical corticosteroid. A study on a 2.5% hydrocortisone acetate lotion showed a significant reduction in pruritus within one day of use.[1][2] | May be slightly delayed compared to the acetate ester due to the need for enzymatic cleavage to release the active hydrocortisone. |
| Duration of Action | Considered to have a relatively short to intermediate duration of action. | The cypionate ester may create a depot effect in the skin, potentially leading to a longer duration of action compared to the acetate ester. |
| Clinical Applications | Relief of inflammatory and pruritic manifestations of corticosteroid-responsive dermatoses.[3][4] | Indicated for similar corticosteroid-responsive dermatoses.[5][6] |
Experimental Protocols: The Framework for Efficacy Comparison
To definitively compare the efficacy of hydrocortisone acetate and this compound creams, a series of standardized in vitro and in vivo experiments would be necessary. The following are detailed methodologies for key experiments.
In Vitro Release Testing (IVRT)
Objective: To measure the rate and extent of drug release from the cream formulation. This assay is a critical indicator of the bioavailability of the active pharmaceutical ingredient (API).
Methodology:
-
Apparatus: Franz diffusion cell system.
-
Membrane: A synthetic membrane, such as polysulfone or cellulose (B213188) acetate, is used to separate the donor and receptor chambers.
-
Receptor Medium: A solution, typically a buffered aqueous solution with a co-solvent like ethanol (B145695) or polyethylene (B3416737) glycol, that ensures sink conditions.
-
Procedure:
-
A precise amount of the test cream (hydrocortisone acetate or cypionate) is applied to the surface of the membrane in the donor chamber.
-
The receptor chamber is filled with the receptor medium, which is maintained at a constant temperature (typically 32°C) and stirred continuously.
-
At predetermined time intervals, samples are withdrawn from the receptor medium and analyzed for hydrocortisone concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The cumulative amount of drug released per unit area is plotted against the square root of time to determine the release rate.
-
In Vitro Skin Permeation Test
Objective: To assess the penetration of the corticosteroid through the skin, providing a more biologically relevant measure of absorption than IVRT.
Methodology:
-
Apparatus: Franz diffusion cell system.
-
Membrane: Excised human or animal (e.g., porcine) skin is mounted between the donor and receptor chambers, with the stratum corneum facing the donor compartment.
-
Procedure:
-
The test cream is applied to the surface of the stratum corneum.
-
The receptor chamber is filled with a physiologically compatible receptor fluid.
-
Samples are collected from the receptor fluid at various time points and analyzed for drug concentration.
-
At the end of the experiment, the skin is often processed to determine the amount of drug retained in different skin layers (stratum corneum, epidermis, and dermis).
-
Vasoconstrictor Assay (McKenzie-Stoughton Assay)
Objective: To determine the in vivo potency of the topical corticosteroid. This assay is based on the ability of corticosteroids to cause cutaneous vasoconstriction, leading to skin blanching. The degree of blanching is correlated with the anti-inflammatory activity of the steroid.[7][8]
Methodology:
-
Subjects: Healthy human volunteers with normal skin.
-
Procedure:
-
Small, defined areas on the flexor surface of the forearms are marked.
-
A standardized amount of the test creams (hydrocortisone acetate, this compound, and a placebo control) is applied to the marked sites.
-
The sites are often occluded for a specific period (e.g., 6-16 hours) to enhance penetration.
-
After the application period, the cream is removed, and the degree of skin blanching is assessed at specified time points by trained observers using a graded visual scale (e.g., 0-4, where 0 is no blanching and 4 is maximal blanching). A chromameter can also be used for objective color measurement.
-
The results are used to compare the potency of the different formulations.
-
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the process of comparing these two formulations, the following diagrams illustrate the glucocorticoid signaling pathway and a typical experimental workflow.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Workflow for comparing topical corticosteroid efficacy.
Conclusion
While a direct, evidence-based comparison of hydrocortisone acetate and this compound creams is currently limited by the lack of published data on the latter, a theoretical framework for their comparison can be established. Hydrocortisone acetate is a well-characterized, effective topical anti-inflammatory agent. The cypionate ester of hydrocortisone, based on established principles of pharmacology, has the potential to offer altered pharmacokinetic properties, possibly leading to enhanced skin penetration and a longer duration of action. However, without direct comparative experimental data generated through standardized protocols such as IVRT, in vitro skin permeation tests, and the vasoconstrictor assay, any claims of superior efficacy for a this compound cream remain speculative. Further research and clinical trials are warranted to fully elucidate the comparative efficacy and safety profile of these two hydrocortisone esters in topical formulations.
References
- 1. Efficacy and onset of action of hydrocortisone acetate 2.5% and pramoxine hydrochloride 1% lotion for the management of pruritus: results of a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and Onset of Action of Hydrocortisone Acetate 2.5% and Pramoxine Hydrochloride 1% Lotion for the Management of Pruritus: Results of a Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. This compound | C29H42O6 | CID 223253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. biopharmaservices.com [biopharmaservices.com]
- 8. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of Hydrocortisone Cypionate in Cortisol Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Understanding the Basis of Cross-Reactivity
Immunoassays rely on the specific binding of an antibody to its target antigen. Cross-reactivity occurs when the antibody binds to non-target molecules that share structural similarities with the intended analyte. Hydrocortisone (B1673445) cypionate is a synthetic ester of hydrocortisone (cortisol), with a cypionate group attached at the C-21 position. This structural modification, while impacting its pharmacokinetic properties, maintains the core steroid structure that the anti-cortisol antibodies recognize. Therefore, significant cross-reactivity of hydrocortisone cypionate in cortisol immunoassays is highly probable.
Comparative Cross-Reactivity Data
While specific data for this compound is lacking in publicly available literature and manufacturer's package inserts, data for other synthetic corticosteroids provides a valuable reference for potential interference. The following table summarizes the reported cross-reactivity of several common steroids in various commercially available cortisol immunoassays.
| Compound | Assay Manufacturer/Platform | Reported Cross-Reactivity (%) |
| Hydrocortisone (Cortisol) | All | 100 |
| Prednisolone | Roche Elecsys | High (clinically significant)[1][2] |
| 6-Methylprednisolone | Roche Elecsys | High (clinically significant)[1][2] |
| Fludrocortisone | Roche Elecsys | ~5% or greater[3] |
| 21-Deoxycortisol | Roche Elecsys | ~5% or greater[3] |
| Dexamethasone | Roche Elecsys | Low to negligible[4] |
| Betamethasone | Roche Elecsys | Unlikely to be clinically significant[4] |
| Fluticasone | Roche Elecsys | Unlikely to be clinically significant[4] |
| Beclomethasone | Roche Elecsys | Unlikely to be clinically significant[4] |
| Prednisone | Demeditec ELISA | 16.3%[5] |
| Prednisolone | Demeditec ELISA | 21.6%[5] |
Note: The degree of cross-reactivity can vary significantly between different assays and manufacturers due to the specific antibodies used.[6][7]
Experimental Protocol for Determining Cross-Reactivity
To definitively assess the cross-reactivity of this compound in a specific cortisol immunoassay, a validation experiment is necessary. The following protocol outlines a standard method for determining the percentage of cross-reactivity.
Objective: To quantify the cross-reactivity of this compound in a competitive cortisol immunoassay.
Materials:
-
Cortisol immunoassay kit (ELISA, RIA, or chemiluminescence-based)
-
This compound standard of known purity
-
Cortisol standards (provided in the immunoassay kit)
-
Drug-free serum or plasma pool (matrix)
-
Precision pipettes and tips
-
Microplate reader (for ELISA) or appropriate counter (for RIA)
Methodology:
-
Preparation of Standards:
-
Prepare a series of cortisol standards according to the immunoassay kit's instructions. This will be used to generate a standard curve.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol (B145695) or DMSO) and then serially dilute it in the drug-free serum/plasma matrix to create a range of concentrations.
-
-
Assay Procedure:
-
Follow the cortisol immunoassay kit's protocol.
-
In separate wells of the microplate, add the prepared cortisol standards, the this compound dilutions, and a blank (matrix only).
-
Perform the assay steps as described in the kit's package insert, including the addition of enzyme-conjugated cortisol (tracer) and the anti-cortisol antibody.
-
After incubation and washing steps, add the substrate and stop solution (for ELISA).
-
Read the absorbance or signal for each well.
-
-
Data Analysis:
-
Generate a standard curve by plotting the signal (e.g., absorbance) of the cortisol standards against their known concentrations.
-
For each dilution of this compound, determine the "apparent cortisol concentration" by interpolating its signal on the cortisol standard curve.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (Apparent Cortisol Concentration / Actual this compound Concentration) x 100
-
It is recommended to calculate the cross-reactivity at a concentration of this compound that causes a 50% displacement of the labeled cortisol from the antibody (IC50) for the most accurate comparison.
-
Visualizing Experimental and Logical Relationships
To better understand the workflows and concepts discussed, the following diagrams are provided.
Conclusion and Recommendations
The structural similarity between this compound and cortisol makes cross-reactivity in cortisol immunoassays a significant concern for researchers and drug development professionals. While direct quantitative data for this compound is not widely published, the high degree of cross-reactivity observed with other synthetic glucocorticoids, such as prednisolone, suggests that a similar interference is likely.
For accurate cortisol measurement in the presence of this compound, the following is recommended:
-
Assay Validation: Perform in-house validation to determine the specific cross-reactivity of this compound with the cortisol immunoassay being used.
-
Alternative Methods: When high specificity is required, consider using alternative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which can distinguish between cortisol and this compound.[6][7]
-
Data Interpretation: If using an immunoassay, interpret the results with caution, acknowledging the potential for falsely elevated cortisol concentrations due to the presence of this compound.
By understanding the principles of immunoassay cross-reactivity and employing appropriate validation and analytical strategies, researchers can ensure the accuracy and reliability of their cortisol measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. demeditec.com [demeditec.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to a Novel Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) Method for the Quantification of Hydrocortisone Cypionate
For Researchers, Scientists, and Drug Development Professionals
This guide presents a validation summary of a new, highly sensitive, and specific UHPLC-MS/MS method for the quantification of hydrocortisone (B1673445) cypionate in pharmaceutical formulations. The performance of this novel method is compared with a traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method to highlight its advantages in terms of sensitivity, specificity, and analytical throughput. The validation has been conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4][5]
Experimental Protocols
Novel UHPLC-MS/MS Method
This method is designed for rapid and sensitive quantification of hydrocortisone cypionate.
1. Sample Preparation: A stock solution of this compound was prepared in methanol (B129727) at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL. For the analysis of a topical cream formulation, 1 gram of the cream was extracted with methanol and diluted to fall within the calibration range.
2. Chromatographic Conditions:
-
System: Agilent 1290 Infinity II UHPLC coupled to an Agilent 6470 Triple Quadrupole LC/MS system.
-
Column: ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic acid in water.
-
B: 0.1% Formic acid in acetonitrile.
-
-
Gradient: 40% B to 95% B in 2.5 minutes, hold at 95% B for 0.5 minutes, then return to 40% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
3. Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Quantifier: m/z 487.3 → 355.2
-
Qualifier: m/z 487.3 → 121.1
-
-
Gas Temperature: 300 °C.
-
Gas Flow: 5 L/min.
-
Nebulizer Pressure: 45 psi.
-
Sheath Gas Temperature: 350 °C.
-
Sheath Gas Flow: 11 L/min.
-
Capillary Voltage: 3500 V.
Traditional HPLC-UV Method
This method represents a more conventional approach to the quantification of this compound.
1. Sample Preparation: A stock solution of this compound was prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL. Sample extraction from formulations is similar to the UHPLC-MS/MS method but requires concentrations to be higher.
2. Chromatographic Conditions:
-
System: Standard HPLC system with a UV detector.
-
Mobile Phase: Isocratic mixture of methanol, water, and acetic acid (60:30:10, v/v/v).[6][7]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
Data Presentation: Method Validation Comparison
The following tables summarize the validation parameters for the novel UHPLC-MS/MS method and the traditional HPLC-UV method.
Table 1: Linearity and Range
| Parameter | Novel UHPLC-MS/MS Method | Traditional HPLC-UV Method |
| Range | 1 - 1000 ng/mL | 0.5 - 50 µg/mL |
| Correlation Coefficient (R²) | > 0.999 | > 0.998 |
Table 2: Accuracy
| Spike Level | Novel UHPLC-MS/MS Method (% Recovery) | Traditional HPLC-UV Method (% Recovery) |
| 80% | 99.5% | 98.9% |
| 100% | 100.8% | 101.2% |
| 120% | 101.1% | 100.5% |
Table 3: Precision
| Parameter | Novel UHPLC-MS/MS Method (% RSD) | Traditional HPLC-UV Method (% RSD) |
| Intra-day Precision | < 1.0% | < 1.5% |
| Inter-day Precision | < 1.5% | < 2.0% |
Table 4: Sensitivity
| Parameter | Novel UHPLC-MS/MS Method | Traditional HPLC-UV Method |
| Limit of Detection (LOD) | 0.3 ng/mL | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.5 µg/mL |
Table 5: Specificity
| Parameter | Novel UHPLC-MS/MS Method | Traditional HPLC-UV Method |
| Interference from Placebo | No interference observed | Minor baseline noise observed |
| Peak Purity | Confirmed by qualifier ion ratio | Assessed by spectral analysis |
Mandatory Visualization
The following diagram illustrates the general workflow for the validation of a new analytical method.
Caption: Workflow for Analytical Method Validation.
Conclusion
The novel UHPLC-MS/MS method for the quantification of this compound demonstrates significant improvements over the traditional HPLC-UV method. The enhanced sensitivity, with a limit of quantification of 1.0 ng/mL compared to 0.5 µg/mL, allows for the analysis of samples with much lower analyte concentrations. Furthermore, the inherent specificity of tandem mass spectrometry provides greater confidence in the results by minimizing potential interferences from the sample matrix. The faster analysis time of the UHPLC-MS/MS method also contributes to a higher sample throughput. While the initial investment in LC-MS/MS instrumentation is higher, the superior performance characteristics make it an invaluable tool for demanding applications in pharmaceutical development and quality control.
References
- 1. youtube.com [youtube.com]
- 2. qbdgroup.com [qbdgroup.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. [PDF] Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Bioequivalence of Hydrocortisone Formulations: Oral Suspension vs. Tablets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the bioequivalence of different oral hydrocortisone (B1673445) formulations, with a focus on the historical context of hydrocortisone cypionate suspension and its comparison to conventional tablets. Due to the withdrawal of the commercial this compound suspension (Cortef®) from the market, direct comparative bioequivalence data is limited. This guide will delve into the reasons for its recall and present data from a bioequivalence study of a contemporary hydrocortisone oral solution against oral granules to provide relevant insights for formulation development.
The Case of this compound Suspension: A Lack of Bioequivalence
A reformulated version of the commercially available this compound oral suspension (Cortef®) was found not to be bioequivalent to hydrocortisone tablets, leading to its recall.[1][2] Studies in children with congenital adrenal hyperplasia (CAH) revealed that the suspension resulted in suboptimal control of hormone levels.[1][2] This lack of bioequivalence necessitated higher doses of the suspension to achieve therapeutic effects, which in turn led to an increased incidence of side effects such as significant weight gain, moodiness, and trouble sleeping.[1][2]
The core issue stemmed from the non-uniform distribution of the active ingredient in the suspension, which could lead to inconsistent dosing and unpredictable therapeutic outcomes.[2] Consequently, clinical practice guidelines for CAH now recommend against the use of compounded hydrocortisone suspensions due to these historical concerns.[2]
Bioequivalence Study: Hydrocortisone Oral Solution vs. Oral Granules
To illustrate a modern approach to assessing the bioequivalence of a liquid hydrocortisone formulation, this section details a study comparing a novel hydrocortisone oral solution (HOS) to an FDA-approved hydrocortisone oral granule (HOG) formulation.[3]
Experimental Protocol
A single-center, open-label, randomized, two-period, crossover, single-dose bioequivalence study was conducted in healthy adult subjects under fasting conditions.[3]
-
Subjects: Healthy adult volunteers.
-
Pre-treatment: To suppress endogenous cortisol production, subjects were administered 4 mg of dexamethasone (B1670325) 10 hours prior to receiving the study drug.[3]
-
Dosing: A single 5 mg dose of either the hydrocortisone oral solution (1 mg/mL) or the hydrocortisone oral granules was administered.[3]
-
Washout Period: A 7-day washout period separated the two treatment periods.[3]
-
Pharmacokinetic Sampling: Blood samples were collected over a 13-hour period, starting 1 hour before drug administration, to determine the plasma concentrations of hydrocortisone.[3]
-
Bioequivalence Assessment: The two formulations were considered bioequivalent if the 90% confidence intervals (CI) for the geometric mean ratios of the baseline-adjusted pharmacokinetic parameters (AUCt, AUCinf, and Cmax) were within the standard equivalence range of 80% to 125%.[3]
Data Presentation
The following table summarizes the key pharmacokinetic parameters from the bioequivalence study of the 5 mg hydrocortisone oral solution (HOS) versus the 5 mg hydrocortisone oral granules (HOG).[3]
| Pharmacokinetic Parameter | Hydrocortisone Oral Solution (HOS) | Hydrocortisone Oral Granules (HOG) | Geometric Mean Ratio (HOS/HOG) [90% CI] |
| AUCt (hrng/mL) | 390.7 | 395.8 | 97.6% |
| AUCinf (hrng/mL) | 456.5 | 455.8 | 99.4% |
| Cmax (ng/mL) | 158.6 | 152.8 | 104.7% |
Data sourced from a bioequivalence study in healthy, dexamethasone-suppressed, fasted adult subjects.[3]
The results of this study demonstrated that the hydrocortisone oral solution and oral granules were bioequivalent.[3]
Visualizing Key Pathways and Processes
Glucocorticoid Receptor Signaling Pathway
Hydrocortisone, a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor (GR), which is located in the cytoplasm in an inactive state complexed with heat shock proteins (HSPs).[4][5][6] Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[4][5][7] In the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby regulating their transcription.[5][6] This genomic mechanism is responsible for the majority of the physiological and pharmacological effects of hydrocortisone.[4][7]
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for a Bioequivalence Study
The following diagram illustrates the typical workflow for a two-period crossover bioequivalence study, as described in the experimental protocol.
Caption: Bioequivalence Study Workflow.
References
- 1. Hydrocortisone suspension and hydrocortisone tablets are not bioequivalent in the treatment of children with congenital adrenal hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SAT-427 Bioequivalence Study between 5 mg of Hydrocortisone Solution (ET-400) versus Hydrocortisone Oral Granules (Alkindi Sprinkle) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
In Silico Docking Analysis of Hydrocortisone Cypionate with 11β-HSD1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in silico comparison of hydrocortisone (B1673445) cypionate's binding affinity with the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. The following sections detail the binding energies of hydrocortisone cypionate against alternative compounds, outline the experimental protocols for the docking studies, and visualize the key enzymatic pathway and experimental workflow. This information is intended to inform further research and drug development efforts targeting 11β-HSD1.
Comparative Binding Affinity
The binding affinity of this compound with 11β-HSD1 has been evaluated in silico and compared with other corticosteroids and the known inhibitor carbenoxolone. The binding energies, which indicate the stability of the ligand-protein complex, are summarized below. A lower binding energy suggests a more stable interaction.
| Compound | Binding Energy (kcal/mol) |
| This compound | -9.6 |
| Hydrocortisone Succinate | -8.9 |
| Hydrocortisone Probutate | -8.7 |
| Deoxycorticosterone Acetate | -9.1 |
| Medroxyprogesterone Acetate | -9.3 |
| Testolactone | -9.2 |
| Carbenoxolone (Reference) | -8.5 |
| Corticosterone (Substrate) | -8.4 |
Data sourced from in silico docking studies.[1][2]
Experimental Protocols
The in silico docking studies were conducted to predict the binding conformation and affinity of this compound and other selected compounds with the 11β-HSD1 enzyme.
Molecular Docking Protocol
A standard molecular docking workflow was employed to predict the interaction between the ligands (this compound and analogues) and the 11β-HSD1 protein.[1][2]
-
Protein and Ligand Preparation: The three-dimensional crystal structure of human 11β-HSD1 (PDB code: 2ILT) was obtained from the Protein Data Bank.[1] The protein structure was prepared by removing water molecules and any existing ligands, adding polar hydrogen atoms, and assigning Kollman charges. The 3D structures of the ligands were prepared and optimized for the docking simulation.
-
Docking Software: AutoDock Vina, a widely used open-source program for molecular docking, was utilized for the simulations.[1]
-
Grid Box Definition: A grid box was centered on the active site of the 11β-HSD1 enzyme to define the search space for the ligand binding.
-
Docking Simulation: The docking calculations were performed using a genetic algorithm to explore various possible conformations of the ligand within the enzyme's active site. The conformation with the lowest binding energy was selected as the most probable binding mode.
-
Analysis of Interactions: The resulting docked complexes were visualized and analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's active site.
Visualizations
11β-HSD1 Signaling Pathway
The following diagram illustrates the enzymatic action of 11β-HSD1 in converting inactive cortisone (B1669442) to active cortisol, which then binds to the glucocorticoid receptor (GR) to elicit a cellular response.
Caption: 11β-HSD1 converts cortisone to cortisol, activating the glucocorticoid receptor.
In Silico Docking Workflow
The diagram below outlines the key steps involved in the in silico docking study of this compound with 11β-HSD1.
Caption: Workflow for the in silico docking of this compound with 11β-HSD1.
Conclusion
The in silico docking studies reveal that this compound demonstrates a strong binding affinity for the 11β-HSD1 enzyme, with a lower binding energy compared to its parent compound, hydrocortisone, and other tested corticosteroids.[1][2] This suggests that the cypionate ester may enhance the interaction with the enzyme's active site. These computational findings provide a strong basis for further in vitro and in vivo studies to validate the inhibitory potential of this compound against 11β-HSD1 and its therapeutic applications.
References
- 1. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
Cognitive Effects of Intravenous Hydrocortisone: A Comparative Analysis Across Patient Populations
For Researchers, Scientists, and Drug Development Professionals
Intravenous hydrocortisone (B1673445), a synthetic glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties. However, its impact on cognitive function is complex and varies significantly across different patient populations. This guide provides a comparative analysis of the cognitive effects of intravenous hydrocortisone, supported by experimental data, to inform research and drug development.
Quantitative Data Summary
The cognitive effects of intravenous hydrocortisone are not uniform. The following tables summarize the key findings from studies across various patient groups, highlighting the differential impact on memory, attention, and executive function.
Table 1: Effects on Memory
| Patient Group | Study Drug & Dose | Memory Domain | Outcome | Citation |
| Major Depressive Disorder (MDD) | 10 mg Hydrocortisone (oral) | Declarative Memory | No effect on memory; patients with MDD may have reduced central glucocorticoid receptor functioning. | [1][2] |
| Post-Traumatic Stress Disorder (PTSD) | 17 mg Hydrocortisone (IV) | Verbal Declarative Memory & Working Memory | Impaired verbal declarative and working memory; suggests greater brain sensitivity to glucocorticoids in PTSD. | [3] |
| Sepsis Survivors | Hydrocortisone, Vitamin C, Thiamine | Immediate Memory | Worse immediate memory scores compared to placebo. | [4] |
| HIV-Infected Women | 10 mg Hydrocortisone (oral) | Verbal Learning & Delayed Memory | Enhanced verbal learning and delayed memory at 30 minutes and 4 hours post-administration. | [5] |
| Healthy Young Volunteers | 20 mg Hydrocortisone (twice daily for 10 days) | Visuo-spatial Memory | Impaired visuo-spatial memory, with increased errors in spatial working memory tasks. | [6] |
| Healthy Elderly Volunteers | 20 mg Hydrocortisone (twice, 12h and 1h before testing) | Declarative Memory, Working Memory | No significant effects on memory, possibly due to age-related changes in glucocorticoid receptors. | [7][8] |
| Secondary Adrenal Insufficiency | Weight-adjusted low vs. high dose Hydrocortisone | Short-term Memory | Higher dose was associated with worse short-term memory performance. | [9] |
Table 2: Effects on Attention and Executive Function
| Patient Group | Study Drug & Dose | Cognitive Domain | Outcome | Citation |
| PTSD | 17 mg Hydrocortisone (IV) | Attention | No significant change in attention tasks (digit span forward or backward). | [3] |
| Healthy Young Volunteers | 20 mg Hydrocortisone (twice daily for 10 days) | Executive Function | Impaired use of strategies on spatial working memory subtest, indicating deficits in executive function. | [6] |
| Secondary Adrenal Insufficiency | Weight-adjusted low vs. high dose Hydrocortisone | Attention | Higher dose was associated with increased variability of reaction time in an alertness task. | [9] |
| Healthy Elderly Volunteers | 20 mg Hydrocortisone (twice, 12h and 1h before testing) | Attention, Executive Function | No significant effects on attention or executive function. | [7][8] |
Experimental Protocols
Understanding the methodologies behind these findings is crucial for interpretation and future research design.
Study in Patients with Major Depressive Disorder
-
Design: A placebo-controlled, double-blind crossover study was conducted with 44 patients diagnosed with MDD and 51 healthy controls.[2]
-
Intervention: Participants received either a placebo or 10 mg of hydrocortisone orally before undergoing memory testing.[2]
-
Cognitive Assessment: The study utilized a word list paradigm and the Logical Memory Test from the Wechsler Memory Scale to assess declarative memory.[2]
-
Hormone Measurement: Saliva cortisol levels were measured to confirm the physiological effects of hydrocortisone administration.[1]
Study in Patients with PTSD
-
Design: A double-blind, randomized, placebo-controlled crossover study was performed with 15 medication-free PTSD patients and 12 non-psychiatric control subjects.[3]
-
Intervention: A 17 mg bolus of hydrocortisone or placebo was administered intravenously.[3]
-
Cognitive Assessment: Cognitive testing was performed 90 minutes after the infusion and included assessments of verbal declarative memory, working memory (digit span backward), and attention (digit span forward).[3]
-
Neuroendocrine Measures: A 0.5 mg dexamethasone (B1670325) suppression test and measurement of basal plasma lymphocyte glucocorticoid receptor number were also conducted on a separate day.[3]
Study in Sepsis Survivors
-
Design: This was a secondary analysis of a randomized clinical trial involving 213 survivors of sepsis who had experienced respiratory and/or cardiovascular dysfunction.[4]
-
Intervention: Patients received an infusion of vitamin C, thiamine, and hydrocortisone or a placebo.[4]
-
Cognitive Assessment: Cognitive, psychological, and functional outcomes were assessed at a 6-month follow-up.[4]
Signaling Pathways and Experimental Workflows
The cognitive effects of hydrocortisone are mediated through its interaction with glucocorticoid (GR) and mineralocorticoid (MR) receptors in the brain, particularly in regions like the hippocampus and prefrontal cortex, which are critical for memory and executive function.[10][11]
Caption: Glucocorticoid signaling pathway in the brain.
The diagram above illustrates how intravenous hydrocortisone crosses the blood-brain barrier and binds to glucocorticoid and mineralocorticoid receptors within neurons of key brain regions. This binding alters gene transcription, which in turn impacts synaptic plasticity and neuronal function, ultimately leading to changes in cognitive outcomes such as memory and executive function.[10][12]
Caption: Generalized experimental workflow for a crossover study.
This workflow outlines a typical double-blind, placebo-controlled crossover study design used to investigate the cognitive effects of intravenous hydrocortisone. This design allows each participant to serve as their own control, minimizing inter-individual variability.
References
- 1. cog.psy.ruhr-uni-bochum.de [cog.psy.ruhr-uni-bochum.de]
- 2. Effects of acute hydrocortisone administration on declarative memory in patients with major depressive disorder: a placebo-controlled, double-blind crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cognitive effects of intravenous hydrocortisone in subjects with PTSD and healthy control subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Association of Vitamin C, Thiamine, and Hydrocortisone Infusion With Long-term Cognitive, Psychological, and Functional Outcomes in Sepsis Survivors: A Secondary Analysis of the Vitamin C, Thiamine, and Steroids in Sepsis Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A single low-dose of hydrocortisone enhances cognitive functioning in HIV-infected women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effects of chronic administration of hydrocortisone on cognitive function in normal male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of hydrocortisone administration on cognitive function in the elderly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. academic.oup.com [academic.oup.com]
- 11. Glucocorticoids and cognitive function: a walkthrough in endogenous and exogenous alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glucocorticoids and Alzheimer’s disease – The Green Lab [faculty.sites.uci.edu]
A Comparative Guide to Longitudinal Profiling of Hydrocortisone and Cortisone in Equine Plasma
For researchers, scientists, and drug development professionals, the accurate longitudinal monitoring of hydrocortisone (B1673445) (cortisol) and its metabolite, cortisone (B1669442), in equine plasma is critical for a range of applications, from assessing physiological stress and welfare to detecting the illicit administration of corticosteroids.[1][2] This guide provides a comparative overview of the primary analytical methodologies, complete with performance data and detailed experimental protocols.
The two predominant techniques for quantifying these steroids are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA). While both are established methods, they differ significantly in specificity, sensitivity, and precision, which are crucial considerations for longitudinal studies that track changes over time.
Comparison of Analytical Methods
The choice of analytical method can significantly impact the interpretation of results. LC-MS/MS is generally considered the gold standard due to its high specificity and ability to measure multiple analytes simultaneously. Immunoassays like ELISA, while often more accessible, can be susceptible to cross-reactivity, potentially leading to overestimated concentrations.[3][4]
Table 1: Performance Comparison of LC-MS/MS and ELISA for Hydrocortisone (HC) and Cortisone (C) Quantification in Equine Plasma
| Parameter | LC-MS/MS | ELISA | Key Considerations for Longitudinal Studies |
| Specificity | Very High (distinguishes between structurally similar steroids) | Variable (potential for cross-reactivity with other steroids)[3][4] | High specificity is crucial to ensure that observed changes are due to the target analyte and not interfering compounds. |
| Limit of Detection (LOD) | HC: < 0.05 ng/mL; C: 0.05 ng/mL[5] | Method-dependent, generally in the low ng/mL range. | Lower detection limits are necessary for accurately measuring baseline and suppressed hormone levels. |
| Limit of Quantification (LOQ) | HC: < 0.05 ng/mL; C: 0.10 ng/mL[5] | Method-dependent, typically higher than LC-MS/MS. | A low LOQ ensures precise measurement of subtle fluctuations over time. |
| Precision | Generally demonstrates better precision (%RSD)[3][4] | Can have higher variability between assays and kits.[6] | High precision is essential for reliably detecting small but significant changes in hormone concentrations. |
| Accuracy / Recovery | Typically 87-101%[7] | Variable; can be affected by matrix effects and cross-reactivity. | Accurate measurements are fundamental for establishing reliable individual baseline values. |
| Multiplexing | Easily measures hydrocortisone and cortisone simultaneously.[8] | Typically measures a single analyte per assay. | Simultaneous measurement of the hydrocortisone/cortisone ratio can help account for individual variation.[5] |
| Observed Plasma Range | HC: 6 to 145 ng/mL; C: 0.7 to 13 ng/mL[2][5] | Pre-transport: ~143 nmol/L; Post-transport: ~255 nmol/L[9][10][11] | The chosen method must be sensitive enough to cover the full physiological and pathological range. |
Experimental Protocols
Detailed and consistent methodologies are paramount for the integrity of longitudinal studies. Below are representative protocols for both LC-MS/MS and ELISA analysis of equine plasma.
Method 1: LC-MS/MS Quantification
This protocol is based on methodologies that utilize sample clean-up via extraction followed by instrumental analysis.
1. Sample Preparation: Protein Precipitation & Solid-Phase Extraction (SPE)
-
Internal Standard: Fortify a 2 mL plasma sample with a deuterated internal standard (e.g., D4-Hydrocortisone) to account for procedural losses.[2]
-
Protein Precipitation: Add 200 µL of 10% (v/v) trichloroacetic acid (TCA) to the plasma. Vortex to mix.[2]
-
pH Adjustment: Dilute the sample with water and adjust the pH to between 3.0 and 3.5 using dilute hydrochloric acid.[2]
-
Solid-Phase Extraction:
-
Condition a C18 SPE cartridge with methanol, followed by water.[7]
-
Load the pre-treated plasma sample onto the cartridge.[7]
-
Wash the cartridge with water and then hexane (B92381) to remove interfering lipids and other non-polar compounds.[7]
-
Dry the cartridge thoroughly under nitrogen gas.[7]
-
Elute the steroids (hydrocortisone and cortisone) with ethyl acetate.[7]
-
-
Final Processing: Evaporate the eluate to dryness under a stream of nitrogen at approximately 45°C. Reconstitute the dried extract in a solution suitable for injection into the LC-MS/MS system (e.g., 100 µL of 50:50 methanol/water).[7]
2. Instrumental Analysis
-
Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Ionization Mode: Positive ion mode with an Atmospheric Pressure Chemical Ionization (APCI) source is effective for these compounds.[7]
-
Detection: Use Multiple Reaction Monitoring (MRM) to ensure specificity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for hydrocortisone, cortisone, and their respective internal standards.
Method 2: ELISA Quantification
This protocol is based on the use of a commercial ELISA kit and is validated for equine plasma.[9][10][12]
1. Sample Collection and Handling:
-
Collect blood via venipuncture into appropriate anticoagulant tubes (e.g., heparin or EDTA).[13]
-
Centrifuge to separate plasma and store at -20°C or below until analysis.
2. Assay Procedure (Example using a commercial kit):
-
Follow the manufacturer's instructions for the specific commercial ELISA kit (e.g., Arbor Assays™ DetectX® Cortisol ELISA kit).[9][10][12]
-
Typically, the procedure involves adding plasma samples (or standards) to a microplate pre-coated with antibodies.
-
An enzyme-linked conjugate is added, which competes with the cortisol in the sample for antibody binding sites.
-
After an incubation period, the plate is washed to remove unbound components.
-
A substrate is added, which reacts with the bound enzyme to produce a color change.
-
The intensity of the color, which is inversely proportional to the cortisol concentration in the sample, is measured using a microplate reader.
-
Concentrations are calculated by comparing the sample absorbance to a standard curve generated during the same run.
Visualizing Workflows and Pathways
Diagrams are essential for clarifying complex processes. The following visualizations depict a typical experimental workflow for steroid analysis and the biological pathway governing cortisol release.
Caption: Experimental workflow for LC-MS/MS analysis of equine plasma steroids.
Caption: Simplified diagram of the equine Hypothalamic-Pituitary-Adrenal (HPA) axis.
References
- 1. madbarn.com [madbarn.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of hair cortisol in horses: comparison of immunoassay vs LC-HRMS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. madbarn.com [madbarn.com]
- 5. Measurements of hydrocortisone and cortisone for longitudinal profiling of equine plasma by liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The validation of a commercial enzyme-linked immunosorbent assay and the effect of freeze-thaw cycles of serum on the stability of cortisol and testosterone concentrations in Aceh cattle - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample Preparation and Liquid Chromatography-Tandem Mass Spectrometry for Multiple Steroids in Mammalian and Avian Circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Validation of a Commercial ELISA Kit for Non-Invasive Measurement of Biologically Relevant Changes in Equine Cortisol Concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. madbarn.com [madbarn.com]
- 13. mdpi.com [mdpi.com]
Hydrocortisone vs. Cortisone: A Comparative Guide for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Hydrocortisone (B1673445) and cortisone (B1669442) are two closely related corticosteroids frequently utilized in research to investigate a wide array of biological processes, from inflammation and immunology to metabolism and neuroscience. While often used interchangeably in colloquial terms, their distinct pharmacological profiles necessitate a nuanced understanding for precise experimental design and data interpretation. This guide provides an objective comparison of hydrocortisone and cortisone, supported by experimental data, to aid researchers in selecting the appropriate glucocorticoid for their specific research applications.
Core Differences: The Prodrug Concept
The most critical distinction between hydrocortisone and cortisone lies in their biological activity. Hydrocortisone, also known as cortisol, is the principal endogenous glucocorticoid in humans and is biologically active.[1][2] In contrast, cortisone is a prodrug, meaning it is biologically inactive until it is converted into hydrocortisone in the body.[2][3] This conversion is primarily mediated by the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is highly expressed in the liver and other tissues.[2] Conversely, the type 2 isoform of this enzyme (11β-HSD2) inactivates hydrocortisone by converting it back to cortisone.[4] This metabolic relationship is a pivotal consideration in experimental design, as the observed effects of cortisone are, in fact, the effects of its active metabolite, hydrocortisone.
Potency and Efficacy
Hydrocortisone is slightly more potent than cortisone.[3] The generally accepted potency ratio indicates that 1 mg of hydrocortisone is equivalent to approximately 1.25 mg of cortisone in terms of anti-inflammatory effect.[3] This difference is a direct consequence of cortisone's reliance on metabolic activation.
Quantitative Comparison of Physicochemical and Pharmacokinetic Properties
For researchers, understanding the key parameters of these compounds is essential for designing in vitro and in vivo studies. The table below summarizes these properties.
| Property | Hydrocortisone | Cortisone | Reference(s) |
| Chemical Formula | C21H30O5 | C21H28O5 | [5] |
| Molar Mass | 362.46 g/mol | 360.44 g/mol | [5] |
| Biological Activity | Active | Inactive (Prodrug) | [2][3] |
| Primary Metabolizing Enzyme (Activation) | N/A | 11β-HSD1 | [2] |
| Relative Anti-inflammatory Potency | 1 | 0.8 | [3] |
| Plasma Half-life | ~80-118 minutes | Variable (dependent on conversion) | [5] |
In Vivo Metabolic Effects: A Comparative Study
A clinical study comparing the metabolic consequences of switching patients from cortisone acetate (B1210297) to an equivalent dose of hydrocortisone revealed significant differences, highlighting the more potent metabolic action of hydrocortisone.
| Metabolic Parameter | Change after switching from Cortisone Acetate to Hydrocortisone | p-value | Reference |
| Body Weight | +1.2 kg | < 0.05 | [6] |
| Waist Circumference | +2.9 cm | < 0.001 | [6] |
| Body Fat (DEXA) | +1.3 kg | < 0.001 | [6] |
| Glycated Hemoglobin (HbA1c) | +0.3% | < 0.05 | [6] |
These findings underscore that even at supposedly equivalent anti-inflammatory doses, the metabolic effects of hydrocortisone can be more pronounced.[6] This is a critical consideration for in vivo studies, particularly those investigating metabolic pathways.
Signaling Pathways and Experimental Workflows
The biological effects of hydrocortisone (and by extension, cortisone) are mediated through the glucocorticoid receptor (GR). The following diagrams illustrate the key signaling pathway and a general experimental workflow for studying these compounds.
Caption: Glucocorticoid receptor signaling pathway.
Caption: A general experimental workflow for comparison.
Experimental Protocols
Glucocorticoid Receptor (GR) Binding Assay
This protocol provides a general framework for assessing the binding affinity of hydrocortisone and cortisone to the glucocorticoid receptor.
Objective: To determine the relative binding affinity of test compounds for the GR.
Materials:
-
Cell line expressing GR (e.g., A549 cells)
-
Cytosolic extract preparation buffer
-
Radiolabeled dexamethasone (B1670325) ([³H]dexamethasone)
-
Unlabeled hydrocortisone and cortisone
-
Scintillation fluid and counter
Methodology:
-
Prepare Cytosolic Extract: Culture A549 cells and harvest. Lyse the cells in a hypotonic buffer to obtain a cytosolic extract containing the GR.
-
Competitive Binding: Incubate the cytosolic extract with a constant concentration of [³H]dexamethasone and varying concentrations of unlabeled hydrocortisone or cortisone.
-
Separation of Bound and Free Ligand: Separate the receptor-bound [³H]dexamethasone from the free radioligand using a method like dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of [³H]dexamethasone binding against the concentration of the unlabeled competitor. Calculate the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The relative binding affinity can be determined by comparing the IC50 values.
Inhibition of Cytokine Release Assay
This protocol outlines a method to compare the anti-inflammatory potency of hydrocortisone and cortisone by measuring the inhibition of pro-inflammatory cytokine release.
Objective: To quantify the dose-dependent inhibition of cytokine production by hydrocortisone and cortisone.
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Hydrocortisone and cortisone
-
ELISA kits for the cytokine of interest (e.g., TNF-α, IL-6)
Methodology:
-
Cell Culture and Plating: Culture and plate the immune cells at an appropriate density.
-
Pre-treatment: Pre-treat the cells with varying concentrations of hydrocortisone or cortisone for a specified period (e.g., 1-2 hours). Include a vehicle control.
-
Stimulation: Stimulate the cells with LPS to induce cytokine production.
-
Supernatant Collection: After an appropriate incubation period (e.g., 6-24 hours), collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the concentration of hydrocortisone or cortisone. Calculate the IC50 value for each compound to compare their anti-inflammatory potency.
Research Applications: Which to Choose?
The choice between hydrocortisone and cortisone for a specific research application depends on the experimental question and design.
-
For in vitro studies: Hydrocortisone is almost always the preferred choice. Since cortisone is inactive in its unmetabolized form, its addition to cell culture media will likely yield no effect unless the cells have 11β-HSD1 activity.[2] Using hydrocortisone ensures direct and quantifiable effects on the target cells.
-
For in vivo studies: The choice is more complex.
-
Hydrocortisone provides a direct and immediate glucocorticoid effect, making it suitable for studies on acute responses.[7]
-
Cortisone can be used to study the role of tissue-specific activation of glucocorticoids by 11β-HSD1. For example, comparing the effects of hydrocortisone and cortisone in a model of liver disease could help elucidate the role of hepatic glucocorticoid activation. It is also relevant for studying conditions where 11β-HSD1 activity is altered.
-
Conclusion
References
- 1. Cortisone vs. Hydrocortisone: Similarities and Differences [verywellhealth.com]
- 2. drugs.com [drugs.com]
- 3. Hydrocortisone vs. cortisone: Differences, similarities, and which is better for you [singlecare.com]
- 4. personal.utdallas.edu [personal.utdallas.edu]
- 5. gpnotebook.com [gpnotebook.com]
- 6. Robust Approach for Quantifying Glucocorticoid Binding to the Anti-Cortisol Fab Fragment via Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantifying Glucocorticoid Plasticity Using Reaction Norm Approaches: There Still is So Much to Discover! - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Hydrocortisone Cypionate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmacologically active compounds like Hydrocortisone Cypionate is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in drug development, adherence to proper waste management protocols is not only a regulatory necessity but also a core tenet of responsible scientific practice. This guide provides a detailed, step-by-step operational plan for the management of this compound waste streams, from initial segregation to final disposal.
The disposal of pharmaceutical waste is governed by a framework of regulations, primarily under the purview of the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[1][2] These regulations are in place to mitigate the potential for environmental contamination and to protect public health.[1] For healthcare and laboratory facilities, a key aspect of these regulations is the prohibition of sewering hazardous pharmaceutical waste.[2][3]
Characterization of this compound Waste
Before disposal, it is essential to characterize the waste. This compound, as a steroid compound, may be considered a hazardous waste depending on its characteristics and the regulations specific to your location.[3] All waste generated during research, including unused product, contaminated materials, and solutions, must be handled as potentially hazardous.
Step-by-Step Disposal Procedures
The proper disposal method for this compound waste depends on its form: solid (unused powder), liquid (solutions), or contaminated labware and personal protective equipment (PPE).
1. Solid Waste (Unused/Expired this compound Powder)
-
Segregation: Do not mix solid this compound waste with other laboratory trash.[4]
-
Containerization: Collect all unused or expired powder in a dedicated, clearly labeled hazardous waste container.[4][5] The container should be made of a compatible material, such as high-density polyethylene (B3416737), and have a secure, tight-fitting lid to prevent the generation of dust.[4][5]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," the approximate quantity, and the accumulation start date.[5]
-
Final Disposal: This segregated waste must be disposed of through your institution's Environmental Health and Safety (EHS) approved hazardous waste management program.[5] Incineration at a permitted facility is a common disposal method for pharmaceutical waste.[2][6]
2. Liquid Waste (Solutions Containing this compound)
-
Segregation: Collect all liquid waste, such as experimental solutions, in a separate, dedicated hazardous waste container.[5] Do not mix with other solvent waste streams unless compatibility has been verified.[5][7]
-
Containerization: Use a leak-proof container with a secure lid.[6][7] Leave approximately 10% headspace in the container to allow for vapor expansion.[6]
-
Aqueous Solutions: For small spills of aqueous solutions, absorb the liquid onto an inert material (e.g., vermiculite, sand) and place the saturated material into the designated hazardous waste container.[4]
-
DO NOT Sewer: Never pour this compound solutions down the drain.[3][4][8] The EPA explicitly prohibits the sewering of hazardous pharmaceutical waste.[2][3]
-
Final Disposal: Arrange for pickup and disposal through your institution's EHS department.
3. Contaminated Labware and PPE
-
Decontamination of Reusable Labware: Triple rinse any reusable glassware or equipment that has come into contact with this compound with a suitable solvent (e.g., ethanol, acetone) that can dissolve the compound.[5] Collect the rinsate as hazardous liquid waste.[5] After decontamination, the labware can be washed with soap and water.
-
Disposal of Contaminated Disposables: All single-use items, such as gloves, pipette tips, and filter papers, that are contaminated with this compound should be collected in the designated solid hazardous waste container.[5][9]
-
Spill Cleanup Materials: Any materials used to clean up spills of this compound must also be disposed of as hazardous waste.[5][10] For dry spills, use a HEPA-filtered vacuum or gently sweep to avoid generating dust.[10][11]
| Waste Stream | Recommended Container | Key Disposal Procedure |
| Solid this compound | Labeled, sealed, high-density polyethylene container | Segregate and dispose of via an approved hazardous waste program.[4][5] |
| Liquid Solutions | Labeled, sealed, leak-proof container with headspace | Collect rinsate and solutions; dispose of via an approved hazardous waste program. DO NOT sewer.[3][4][5][8] |
| Contaminated Labware (Disposable) | Labeled, sealed hazardous waste container | Place directly into the solid hazardous waste container.[5][9] |
| Contaminated Labware (Reusable) | N/A | Triple rinse with a suitable solvent, collect rinsate as hazardous waste, then wash.[5] |
| Contaminated PPE and Spill Debris | Labeled, sealed hazardous waste container | Collect all contaminated materials and dispose of as solid hazardous waste.[5][10] |
This table provides a summary of disposal procedures. Always consult your institution's specific EHS guidelines.
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision workflow for this compound waste disposal.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Safe Storage and Disposal of Chemicals in A Lab - Tion [tion.co.uk]
- 7. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. ph.health.mil [ph.health.mil]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. dl.novachem.com.au [dl.novachem.com.au]
Essential Safety and Logistical Information for Handling Hydrocortisone Cypionate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans for Hydrocortisone Cypionate.
Hazard Identification and Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on information from safety data sheets.
| Body Part | Personal Protective Equipment | Specifications |
| Eyes | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US).[3] |
| Hands | Chemical Impermeable Gloves | Inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[3] Consider double gloving.[4] |
| Body | Protective Clothing | Fire/flame resistant and impervious clothing.[3] A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is recommended.[4] |
| Respiratory | Full-face Respirator | Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[3] Ensure adequate ventilation to avoid the formation of dust and aerosols.[3] |
Operational Plan for Handling this compound
A systematic approach is crucial for safely handling this compound in a laboratory setting. The following step-by-step guide outlines the key procedures.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Protocol:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[3]
-
Don Appropriate PPE: Put on all required personal protective equipment as detailed in the table above.[3][4]
-
Prepare Work Area: Ensure you are working in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3] Avoid the formation of dust and aerosols.[3]
-
Weighing and Transfer: When weighing or transferring the powder, use non-sparking tools.[3]
-
During Experimentation: Handle the substance carefully to avoid contact with skin and eyes.[3]
-
Post-Experiment Cleaning: After handling, wash hands and any exposed skin thoroughly.[3] Clean all equipment and the work surface to remove any residual contamination.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in a designated waste container.
Disposal Plan for this compound
Proper disposal of this compound is critical to prevent environmental contamination and accidental exposure.
Waste Disposal Decision Tree
Caption: Decision tree for the disposal of this compound.
Step-by-Step Disposal Protocol:
-
Check for Take-Back Programs: The preferred method of disposal is through a community drug take-back program.[5][6] These programs ensure that the chemical is disposed of in an environmentally sound manner.
-
Disposal in Household Trash (if no take-back program is available):
-
Do not flush down the toilet unless specifically instructed to do so.[7]
-
Remove the this compound from its original container.[7]
-
Mix it with an unappealing substance such as dirt, cat litter, or used coffee grounds.[5][7] This prevents diversion and accidental ingestion by people or animals.
-
Place the mixture in a sealed container, such as a sealable plastic bag, to prevent leakage.[7]
-
Dispose of the sealed container in the household trash.[6][8]
-
-
Container Disposal: Before disposing of the empty original container, scratch out all personal or identifying information from the label to protect privacy.[7]
-
Regulatory Compliance: Always adhere to local, state, and federal regulations for chemical waste disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tsapps.nist.gov [tsapps.nist.gov]
- 3. targetmol.com [targetmol.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. fda.gov [fda.gov]
- 6. FCHP - Safe disposal of medications [fallonhealth.org]
- 7. dea.gov [dea.gov]
- 8. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
